Bromo-PEG10-t-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H53BrO12 |
|---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3 |
InChI Key |
VYTAGUBSTUPHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG10-t-butyl Ester: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Bromo-PEG10-t-butyl ester, a versatile heterobifunctional linker molecule integral to the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physical properties, and reactivity, offering detailed experimental considerations for its use in bioconjugation and drug development workflows.
Core Chemical Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a t-butyl protected carboxyl group. The presence of a ten-unit PEG chain imparts significant hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugates in aqueous media.[1]
The molecule's utility is defined by its two distinct reactive ends:
-
Bromo Group: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1] This allows for facile conjugation to nucleophiles such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins and other biomolecules.[2]
-
t-Butyl Ester: The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[1] This free acid can then be activated and coupled to amine-containing molecules via amide bond formation.
A specific CAS number for this compound is not consistently provided by commercial suppliers, with some listing it as "N.A." (Not Available).[3] Researchers should rely on the molecular formula and structure for precise identification. For comparison, the related shorter-chain molecule, Bromo-PEG3-t-butyl ester, has the CAS number 782475-37-0.[4]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C27H53BrO12 | [1] |
| Molecular Weight | 649.6 g/mol | [1] |
| Appearance | Pale yellow or colorless oily liquid | [5] (by analogy) |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DCM, DMSO | [5] (by analogy) |
| Storage Conditions | -20°C, desiccated | [1] |
Spectroscopic Data
Publicly available, detailed spectroscopic data such as 1H-NMR, 13C-NMR, and mass spectrometry for this compound is limited. However, general characteristics of long-chain PEG esters can be inferred.
-
NMR Spectroscopy: The 1H-NMR spectrum of a PEG-containing molecule is typically dominated by a strong signal from the repeating ethylene glycol units around 3.6 ppm.[7] Specific signals corresponding to the protons adjacent to the bromo group and the t-butyl group would be expected at distinct chemical shifts.
-
Mass Spectrometry: The analysis of PEG compounds by mass spectrometry can be challenging due to their polydispersity.[8][9] Techniques such as electrospray ionization (ESI) are often employed, and the resulting spectra may show a distribution of ions corresponding to different PEG chain lengths.[8]
Experimental Protocols and Methodologies
The bifunctional nature of this compound makes it a valuable tool for the sequential or orthogonal conjugation of two different molecules. Below are representative experimental protocols for the key reactions involving this linker.
Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes a representative reaction where the bromo group of the linker reacts with a thiol, such as a cysteine residue on a protein or a small molecule thiol.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the thiol-containing molecule in the anhydrous solvent in the reaction vessel.
-
Add a slight molar excess of DIPEA to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
In a separate vial, dissolve a 1.1 to 1.5 molar equivalent of this compound in a minimal amount of the same solvent.
-
Add the linker solution dropwise to the stirred solution of the thiol-containing molecule.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of a scavenger thiol, such as mercaptoethanol.
-
The desired product is then purified from the reaction mixture using an appropriate technique, such as reverse-phase HPLC.
Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.
Materials:
-
This compound conjugate from the previous step
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in DCM in the reaction vessel.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
The resulting carboxylic acid-terminated linker conjugate can be used in the next step, sometimes without further purification.
Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the coupling of the deprotected carboxylic acid with an amine-containing molecule, such as an E3 ligase ligand, using a peptide coupling agent.
Materials:
-
Carboxylic acid-terminated PEG10 conjugate
-
Amine-containing molecule
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-terminated PEG10 conjugate in anhydrous DMF.
-
Add 1.1 equivalents of the peptide coupling reagent (e.g., HATU) and 2-3 equivalents of DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve 1.0 equivalent of the amine-containing molecule in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated ester solution.
-
Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase HPLC to yield the final conjugate.
Application in PROTAC Synthesis
This compound is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The PEG linker in a PROTAC plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal spatial orientation of the target protein and the E3 ligase for efficient ternary complex formation.[11]
The synthesis of a PROTAC using this compound typically follows a sequential conjugation strategy, as outlined in the experimental protocols above.
Logical Workflow for PROTAC Synthesis
Caption: PROTAC Synthesis Workflow using this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a key enabling tool for the construction of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined bifunctional nature, coupled with the advantageous properties of the PEG spacer, provides researchers with a versatile linker for a wide range of applications in drug discovery and chemical biology. While specific data for this exact PEG-length variant can be sparse in the public domain, the established reactivity of its functional groups allows for its confident application in well-designed synthetic strategies.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bromo PEG | BroadPharm [broadpharm.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Bromo-PEG10-t-butyl Ester: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Bromo-PEG10-t-butyl ester, a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical structure, key properties, and a plausible synthetic pathway for this versatile molecule. Detailed experimental protocols, based on established chemical transformations for similar polyethylene glycol (PEG) derivatives, are provided to guide researchers in its preparation.
Introduction
This compound is a valuable chemical tool characterized by a polyethylene glycol (PEG) chain of ten ethylene glycol units, flanked by a reactive bromo group at one terminus and a t-butyl protected carboxyl group at the other.[1] The PEG linker imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1] The terminal functional groups offer orthogonal reactivity; the bromo group serves as a good leaving group for nucleophilic substitution reactions, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid suitable for amide bond formation.[1] These features make this compound a popular building block in the synthesis of complex biomolecules and targeted therapeutics.
Chemical Structure and Properties
The chemical structure of this compound is depicted in Figure 1.
Figure 1. Chemical Structure of this compound.
A summary of its key chemical and physical properties is provided in Table 1.
Table 1. Physicochemical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C27H53BrO12 | [1] |
| Molecular Weight | 649.6 g/mol | [1] |
| Appearance | Not specified (likely a viscous oil or solid) | |
| Purity | Typically >95% | [1] |
| Storage Conditions | -20°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available decaethylene glycol. A plausible and efficient synthetic route involves the selective protection of one terminal hydroxyl group, followed by functionalization of the other terminus, and subsequent conversion to the final product. The overall synthetic workflow is illustrated in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous PEG derivatives and serve as a guide for the laboratory synthesis of this compound.
Step 1: Synthesis of Mono-O-trityl-decaethylene Glycol
This step involves the selective protection of one of the terminal hydroxyl groups of decaethylene glycol using trityl chloride.
-
Materials:
-
Decaethylene glycol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve decaethylene glycol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield mono-O-trityl-decaethylene glycol.
-
Step 2: Synthesis of Bromo-decaethylene Glycol-O-trityl
The free hydroxyl group of the mono-protected PEG is then converted to a bromide.
-
Materials:
-
Mono-O-trityl-decaethylene glycol
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve mono-O-trityl-decaethylene glycol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Bromo-decaethylene Glycol-O-trityl.
-
Step 3: Synthesis of Bromo-decaethylene Glycol
Deprotection of the trityl group reveals the terminal hydroxyl group.
-
Materials:
-
Bromo-decaethylene Glycol-O-trityl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
-
Procedure:
-
Dissolve Bromo-decaethylene Glycol-O-trityl (1 equivalent) in a mixture of DCM and TFA (e.g., 95:5 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The crude Bromo-decaethylene Glycol is typically used in the next step without further purification.
-
Step 4: Synthesis of this compound
The final step involves the esterification of the free hydroxyl group with tert-butyl acrylate. This reaction is a Michael addition.
-
Materials:
-
Bromo-decaethylene Glycol
-
tert-Butyl acrylate
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Bromo-decaethylene Glycol (1 equivalent) in anhydrous THF.
-
Add a catalytic amount of a strong base such as potassium tert-butoxide.
-
Add tert-butyl acrylate (1.5-2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of the characteristic peaks for the PEG backbone, the bromoethyl group, and the t-butyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Applications
This compound is a versatile linker primarily used in:
-
PROTAC Development: The bromo and protected carboxyl termini are ideal for conjugating an E3 ligase ligand and a target protein ligand, respectively.[2]
-
Bioconjugation: The hydrophilic PEG spacer can improve the solubility and reduce the immunogenicity of conjugated proteins, peptides, or small molecules.
-
Drug Delivery: As a component in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
Conclusion
This technical guide has provided a comprehensive overview of the structure and synthesis of this compound. The detailed, step-by-step synthetic protocol, based on established chemical principles, offers a practical guide for researchers in its preparation. The unique properties of this heterobifunctional linker make it an invaluable tool in the advancement of targeted therapies and bioconjugation strategies. Proper characterization of the final product is crucial to ensure its suitability for downstream applications.
References
Solubility Profile of Bromo-PEG10-t-butyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bromo-PEG10-t-butyl ester in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide synthesizes qualitative information from various sources, including chemical supplier technical data sheets and general principles of polymer and organic chemistry. The information is intended to guide researchers in handling and utilizing this bifunctional PEG linker in their experimental workflows.
Core Concepts and General Principles
This compound is a heterobifunctional crosslinker composed of a polyethylene glycol (PEG) chain of ten ethylene oxide units, capped at one end with a bromo group and at the other with a tert-butyl ester. The solubility of this molecule is influenced by the interplay of these three components:
-
Polyethylene Glycol (PEG) Chain: The PEG10 chain is hydrophilic and contributes to solubility in polar organic solvents. Generally, polyethylene glycols are soluble in a range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). However, as the molecular weight of the PEG chain increases, its solubility in both aqueous and organic solvents tends to decrease.
-
Bromo Group: The terminal bromo group is a good leaving group, making it reactive towards nucleophiles. As a halogenated alkane moiety, it is expected to contribute to solubility in nonpolar and moderately polar organic solvents through London dispersion forces.
-
Tert-butyl Ester Group: The tert-butyl ester is a protecting group for a carboxylic acid. This group is generally nonpolar and contributes to the molecule's solubility in a variety of organic solvents. Tert-butyl esters are known to be stable and soluble in common industrial organic solvents.
Qualitative Solubility Data
| Compound | Solvent | Solubility |
| Bromo-PEG1-t-butyl ester | Dichloromethane (DCM), Hexane | Soluble |
| Bromo-PEG3-t-butyl ester | Dimethyl Sulfoxide (DMSO) | Soluble |
Based on this information and the general principles of PEG solubility, it is reasonable to infer that this compound is likely soluble in common polar aprotic solvents such as DMSO and DMF, as well as chlorinated solvents like dichloromethane. Its solubility in less polar solvents like ethers and hydrocarbons may be more limited.
Experimental Protocol: Determination of Solubility
For researchers requiring precise quantitative solubility data, a standard experimental protocol can be employed. The following outlines a general workflow for determining the solubility of a small molecule like this compound in an organic solvent.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound into a vial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.
-
Phase Separation: Centrifuge the vial to pellet any undissolved solid.
-
Supernatant Collection: Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solubility Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: As a molecule with both polar (PEG) and nonpolar (bromo and t-butyl ester) components, its solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents that can effectively solvate the different parts of the molecule.
-
Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, applying heat can enhance the solubility of this compound.
-
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly pure sample for accurate solubility determination.
-
Presence of Water: For organic solvents that are miscible with water, the presence of even small amounts of water can significantly alter the solubility of a PEGylated compound.
The Role of the Bromide Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the bromide group in polyethylene glycol (PEG) linkers. As the fields of bioconjugation, drug delivery, and proteomics advance, the strategic use of reactive functional groups is paramount. Among these, the bromide group serves as a reliable and versatile tool for covalently attaching PEG chains to various molecules of interest, thereby enhancing their therapeutic and diagnostic potential. This document will delve into the chemical principles governing the reactivity of bromo-PEG linkers, provide quantitative data on their performance, and offer detailed experimental protocols for their synthesis and application.
Core Function: The Bromide as a Leaving Group
The primary role of the bromide group in a PEG linker is to act as an efficient leaving group in nucleophilic substitution reactions . This reactivity is the cornerstone of its utility in bioconjugation. The carbon atom adjacent to the bromine is electrophilic, making it susceptible to attack by nucleophiles, such as the thiol group of a cysteine residue or the amine group of a lysine residue on a protein.
The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the incoming nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the bromo-PEG linker and the nucleophilic substrate.[1][2]
The reactivity of halo-PEG linkers in these SN2 reactions follows the order of the leaving group's ability, which is generally I > Br > Cl > F .[3] This is due to the weaker carbon-halogen bond and the greater stability of the resulting halide anion as you go down the halogen group. While iodo-PEG linkers are more reactive, bromo-PEG linkers often provide a good balance of reactivity and stability for many bioconjugation applications.
Quantitative Data and Reactivity Comparison
Precise control over conjugation reactions is essential for producing homogeneous and effective bioconjugates. The reactivity of bromo-PEG linkers is influenced by factors such as pH, temperature, and the nature of the nucleophile.
Table 1: Comparative Reactivity of Thiol-Reactive Functional Groups
| Functional Group | Nucleophile | pH | Relative Reaction Rate | Key Characteristics |
| Maleimide | Thiol | 6.5-7.5 | Very Fast (minutes) | Highly selective for thiols at neutral pH, but the resulting thioether bond can undergo retro-Michael reaction, leading to instability.[] |
| Bromoacetyl | Thiol | 6.5 | Slow (hours) | Reaction rate is 2-3 orders of magnitude slower than maleimide at this pH.[5][6] |
| Bromoacetyl | Thiol | 9.0 | Moderate (tens of minutes) | Reactivity increases significantly at higher pH while maintaining high chemoselectivity for thiols over amines.[5][6] |
| Iodoacetyl | Thiol | 7.5 | Faster than Bromoacetyl | Iodo is a better leaving group than bromo, leading to a faster reaction rate under similar conditions. |
Table 2: Stability of Linkages Formed from Bromo-PEG
| Linkage Type | Formed From | Stability Characteristics |
| Thioether | Bromo-PEG + Thiol | Highly stable under a wide range of physiological conditions. Does not undergo the retro-Michael reaction seen with maleimide-thiol adducts.[7] |
| Secondary Amine | Bromo-PEG + Amine | Stable covalent bond. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a bromo-PEG linker and its subsequent conjugation to a cysteine-containing peptide.
Synthesis of a Heterobifunctional Bromo-PEG-NHS Ester Linker
This protocol describes the synthesis of a bromo-PEG-NHS ester, a versatile heterobifunctional linker that can react with a thiol on one end and an amine on the other.
Materials:
-
α-Amino-ω-carboxy-PEG (NH2-PEG-COOH)
-
Bromoacetyl bromide
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Bromoacetylation of the Amine Terminus:
-
Dissolve NH2-PEG-COOH (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add bromoacetyl bromide (2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromoacetylated PEG acid.
-
-
Activation of the Carboxyl Terminus with NHS:
-
Dissolve the crude bromoacetylated PEG acid (1 equivalent) in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, bromo-PEG-NHS ester, by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized linker using 1H NMR and mass spectrometry.
-
Conjugation of Bromo-PEG-Acid to a Cysteine-Containing Peptide
This protocol details the site-specific conjugation of a bromo-PEG-acid linker to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Bromo-PEG-acid linker
-
Phosphate buffered saline (PBS), pH 7.4 and pH 8.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching solution: 1 M N-acetyl-L-cysteine in PBS
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
If the peptide has disulfide bonds that need to be reduced to expose the free cysteine, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Dissolve the bromo-PEG-acid linker in the same buffer to a concentration that will result in a 5- to 10-fold molar excess over the peptide in the final reaction mixture.
-
-
Conjugation Reaction:
-
Combine the peptide solution and the bromo-PEG-acid solution.
-
Adjust the pH of the reaction mixture to 8.0-8.5 using a dilute NaOH solution. This higher pH facilitates the deprotonation of the thiol group, increasing its nucleophilicity.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or overnight at 4°C, with gentle mixing.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the conjugate and the disappearance of the starting materials.
-
-
Quenching the Reaction:
-
Once the desired level of conjugation is achieved, add a 20-fold molar excess of the N-acetyl-L-cysteine quenching solution to react with any remaining unreacted bromo-PEG-acid.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Peptide:
-
Purify the reaction mixture using preparative RP-HPLC to separate the PEGylated peptide from the unreacted peptide, excess linker, and quenching agent.[5][8]
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions corresponding to the PEGylated peptide peak.
-
-
Characterization of the Final Conjugate:
Mandatory Visualizations
Chemical Reaction Pathways
Caption: Synthesis of a bromo-PEG-acid linker and its conjugation to a cysteine residue.
Experimental Workflow
Caption: Workflow for the conjugation of a bromo-PEG linker to a cysteine-containing peptide.
Applications in Drug Development
The robust and selective chemistry of bromo-PEG linkers has led to their widespread use in several key areas of drug development.
-
Antibody-Drug Conjugates (ADCs): Bromo-PEG derivatives are used to attach potent cytotoxic drugs to monoclonal antibodies.[11] The PEG component enhances the solubility and stability of the ADC, while the bromide allows for a stable linkage to the antibody, often through engineered cysteine residues.[12]
-
PROTACs (Proteolysis Targeting Chimeras): These molecules require a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. Heterobifunctional bromo-PEG linkers are ideal for this purpose, providing the necessary spacing and solubility.[6]
-
Peptide and Protein PEGylation: Modifying therapeutic peptides and proteins with PEG (PEGylation) can improve their pharmacokinetic profiles by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation. Bromo-PEG linkers offer a method for site-specific PEGylation via cysteine residues.
-
Nanoparticle Functionalization: Bromo-PEG linkers can be used to modify the surface of nanoparticles, imparting "stealth" characteristics that help them evade the immune system and prolong circulation time. The bromide group allows for the subsequent conjugation of targeting ligands or therapeutic agents to the nanoparticle surface.
Conclusion
The bromide group in PEG linkers serves as a highly effective leaving group for nucleophilic substitution reactions, enabling the stable and selective conjugation of PEG to a variety of biomolecules and surfaces. While not as reactive as its iodide counterpart, the bromo-PEG linker offers a favorable balance of reactivity and stability, with reaction kinetics that can be tuned by adjusting the pH. The resulting thioether bond formed with cysteine residues is highly stable, a key advantage over maleimide-based linkages. The versatility of bromo-PEG chemistry has cemented its role as an indispensable tool in the development of advanced therapeutics, including ADCs, PROTACs, and PEGylated proteins. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize bromo-PEG linkers in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to t-Butyl Ester Protection in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step chemical synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. Among these, the t-butyl ester stands out as a versatile and widely employed strategy for the temporary masking of carboxylic acid functionalities. Its unique stability and specific cleavage conditions offer a high degree of control and orthogonality, crucial for the successful construction of complex molecular architectures. This technical guide provides a comprehensive overview of the purpose, application, and practical considerations of t-butyl ester protection in modern organic synthesis.
Core Principles of t-Butyl Ester Protection
The primary function of a t-butyl ester is to render a carboxylic acid inert to a range of reaction conditions under which it would otherwise react. This includes exposure to nucleophiles, organometallic reagents, and mild reducing agents. The steric bulk of the tertiary butyl group effectively shields the carbonyl carbon from attack, while the ester linkage is stable to basic and neutral conditions.
The key advantage of the t-butyl ester lies in its acid-lability. Deprotection is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which proceeds via a stable tertiary carbocation intermediate. This allows for selective deprotection in the presence of other acid-sensitive groups, such as benzyl esters, which require harsher hydrogenolysis conditions for cleavage. This orthogonality is a cornerstone of modern protecting group strategy, enabling the sequential deprotection and manipulation of different functional groups within a single molecule.
Methods of t-Butyl Ester Formation
Several methods are available for the formation of t-butyl esters, each with its own set of advantages and limitations. The choice of method often depends on the substrate's sensitivity, the desired scale of the reaction, and the availability of reagents.
Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) Mediated Esterification
This method is a widely used protocol for the esterification of carboxylic acids with alcohols, including the sterically hindered tert-butanol. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP serves as a catalyst to accelerate the reaction and suppress the formation of the N-acylurea byproduct.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) and tert-butanol (1.5-3.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of DMAP (0.1-0.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1-1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Isobutylene and an Acid Catalyst
The direct addition of a carboxylic acid to isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin, is an efficient and atom-economical method for forming t-butyl esters. This method is particularly suitable for large-scale synthesis.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent like dichloromethane or diethyl ether.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Bubble isobutylene gas through the solution or add liquefied isobutylene.
-
Seal the reaction vessel and allow it to warm to room temperature, stirring for several hours to days.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the product by distillation or chromatography.
Using Di-tert-butyl Dicarbonate ((Boc)₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is another effective reagent for the preparation of t-butyl esters, especially for amino acids. The reaction is often catalyzed by a base like DMAP.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent such as THF, dioxane, or acetonitrile.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the evolution of carbon dioxide and the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| DCC/DMAP | Dicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine, tert-butanol | 70-95 | Mild conditions, broad substrate scope. | Formation of DCU byproduct can complicate purification. DCC is an allergen. |
| Isobutylene | Isobutylene, Strong acid catalyst (e.g., H₂SO₄) | 80-98 | Atom economical, suitable for large scale. | Requires handling of a flammable gas and a pressure vessel. |
| (Boc)₂O | Di-tert-butyl dicarbonate, DMAP | 75-95 | Mild conditions, byproducts are volatile or easily removed. | Reagent can be expensive for large-scale synthesis. |
Deprotection of t-Butyl Esters
The removal of the t-butyl ester protecting group is most commonly achieved by treatment with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by the trifluoroacetate anion or deprotonated to form isobutene.
Experimental Protocol for TFA Deprotection:
-
Dissolve the t-butyl ester (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar carboxylic acid.
-
Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.
| Deprotection Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid | Trifluoroacetic acid, Dichloromethane | >95 | High yielding, clean reaction, volatile byproducts. | TFA is corrosive and requires careful handling. |
| p-Toluenesulfonic Acid | p-Toluenesulfonic acid, Microwave irradiation | 85-95 | Rapid deprotection, often solvent-free. | Requires specialized microwave equipment. |
| Zinc Bromide | Zinc Bromide, Dichloromethane | 70-90 | Milder Lewis acid conditions, can be selective. | May not be as generally applicable as strong protic acids. |
Applications in Drug Development and Natural Product Synthesis
The strategic use of t-butyl ester protection has been instrumental in the successful synthesis of numerous complex and biologically active molecules.
Atorvastatin (Lipitor®)
In the synthesis of the blockbuster cholesterol-lowering drug, atorvastatin, a t-butyl ester is employed to protect a carboxylic acid moiety in a key side-chain precursor. This protection allows for the construction of the complex pyrrole core of the molecule through various transformations that would be incompatible with a free carboxylic acid. The t-butyl ester is then removed in a late-stage step of the synthesis.
Caption: Workflow for t-butyl ester use in Atorvastatin synthesis.
Saquinavir (Invirase®)
The synthesis of the HIV protease inhibitor saquinavir also features the use of t-butyl ester protection. In the construction of the complex amino acid-derived fragments of the molecule, a t-butyl ester is used to mask a carboxylic acid. This allows for peptide coupling reactions to be carried out on the N-terminus without interference from the C-terminal acid. The protecting group is subsequently removed under acidic conditions.
Caption: Role of t-butyl ester in Saquinavir synthesis.
Paclitaxel (Taxol®)
The total synthesis of the complex anticancer agent paclitaxel is a landmark achievement in organic chemistry. Several synthetic routes to this molecule have utilized t-butyl esters to protect carboxylic acid functionalities in various intermediates. The mild deprotection conditions of the t-butyl ester are crucial for preserving the numerous other sensitive functional groups present in the paclitaxel framework.
Caption: t-Butyl ester in a convergent synthesis of Paclitaxel.
Conclusion
The t-butyl ester protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its unique combination of stability to a wide range of reaction conditions and its facile removal under specific acidic conditions provides a level of control that is essential for the efficient and successful synthesis of complex molecules. A thorough understanding of the various methods for its introduction and cleavage, as well as its strategic application, is critical for researchers and professionals in the field of drug development and chemical synthesis. The continued innovation in protection and deprotection methodologies will undoubtedly further enhance the utility of this versatile protecting group in the years to come.
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene Glycol (PEG) linkers are a class of crosslinking reagents that have become indispensable tools in the fields of bioconjugation, drug delivery, and proteomics. These linkers consist of a polyethylene glycol chain with two different reactive functional groups at either end. This unique dual-reactivity allows for the specific and covalent conjugation of two different molecules, such as a protein to a small molecule drug, or a targeting ligand to a nanoparticle. The PEG component of the linker imparts several advantageous properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1][] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of heterobifunctional PEG linkers.
Core Concepts
The fundamental principle behind the use of heterobifunctional PEG linkers is the ability to control the conjugation process with high specificity. By choosing linkers with appropriate terminal functional groups, researchers can direct the coupling to specific sites on the target molecules. For example, an NHS ester group can be used to target primary amines (like those on lysine residues of proteins), while a maleimide group can specifically react with free sulfhydryl groups (from cysteine residues).[3] This site-specific conjugation is crucial for preserving the biological activity of the conjugated molecules.[4]
The PEG spacer arm itself plays a critical role. Its length, which is defined by the number of ethylene glycol units, can be precisely controlled to optimize the distance between the conjugated molecules, minimize steric hindrance, and enhance the overall solubility and stability of the conjugate.[5]
Data Presentation: Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is dependent on the specific application and the functional groups present on the molecules to be conjugated. The following table summarizes the properties of several commonly used heterobifunctional PEG linkers.
| Linker Name (Common Abbreviation) | Structure | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Functional Group 1 (Reactivity) | Functional Group 2 (Reactivity) |
| NHS-PEGn-Maleimide | NHS-O-(CH₂CH₂O)n-Maleimide | Varies with n | Varies with n | N-hydroxysuccinimide ester (reacts with primary amines at pH 7-9) | Maleimide (reacts with sulfhydryl groups at pH 6.5-7.5) |
| SM(PEG)₂ | 392.38 | 17.6 | NHS ester | Maleimide | |
| SM(PEG)₄ | 480.46 | 24.9 | NHS ester | Maleimide | |
| SM(PEG)₈ | 656.63 | 39.5 | NHS ester | Maleimide | |
| SM(PEG)₁₂ | 832.80 | 54.1 | NHS ester | Maleimide | |
| Alkyne-PEGn-NHS Ester | Alkyne-(CH₂CH₂O)n-NHS | Varies with n | Varies with n | Alkyne (for click chemistry) | N-hydroxysuccinimide ester (reacts with primary amines at pH 7-9) |
| Azide-PEGn-NHS Ester | Azide-(CH₂CH₂O)n-NHS | Varies with n | Varies with n | Azide (for click chemistry) | N-hydroxysuccinimide ester (reacts with primary amines at pH 7-9) |
| Carboxylic Acid-PEGn-Maleimide | HOOC-(CH₂CH₂O)n-Maleimide | Varies with n | Varies with a | Carboxylic Acid (can be activated to react with amines) | Maleimide (reacts with sulfhydryl groups at pH 6.5-7.5) |
| Amine-PEGn-Thiol | H₂N-(CH₂CH₂O)n-SH | Varies with n | Varies with n | Amine (can react with NHS esters, etc.) | Thiol (can react with maleimides, etc.) |
Data compiled from various commercial sources.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a drug molecule containing a free sulfhydryl group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.[3][]
Materials:
-
Antibody solution (e.g., in PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sulfhydryl-containing drug
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[10]
-
-
Activation of Antibody with NHS-PEG-Maleimide:
-
Dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker from the maleimide-activated antibody using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation of Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1-2 mM to cap any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unconjugated drug and other reaction components using size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
Protocol 2: Site-Specific PEGylation of a Protein via an Engineered Cysteine
This protocol outlines the site-specific attachment of a PEG molecule to a protein through a genetically engineered cysteine residue.[4][13]
Materials:
-
Cysteine-engineered protein solution in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
Maleimide-PEG reagent
-
Reducing agent (e.g., TCEP)
-
Degassed buffers
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
Procedure:
-
Protein Reduction (if necessary):
-
If the engineered cysteine is involved in a disulfide bond, the protein needs to be reduced. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature in a degassed buffer.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer.
-
-
PEGylation Reaction:
-
Dissolve the Maleimide-PEG reagent in the conjugation buffer.
-
Add a 5- to 20-fold molar excess of the Maleimide-PEG to the reduced protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
-
Quenching of the Reaction:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to a final concentration of ~10 mM.
-
-
Purification of the PEGylated Protein:
-
Purify the site-specifically PEGylated protein from unreacted PEG and protein using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the site of PEGylation and the homogeneity of the product using SDS-PAGE, mass spectrometry, and peptide mapping.
-
Mandatory Visualizations
HER2 Signaling Pathway and T-DM1 Mechanism of Action
Caption: HER2 signaling pathway and the mechanism of action of T-DM1.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to specifically connect two different molecules, combined with the beneficial properties of the PEG spacer, allows for the creation of sophisticated and highly effective therapeutic and diagnostic agents. A thorough understanding of their properties, reactivity, and the experimental protocols for their use is essential for researchers and scientists working in drug development and related fields. The continued development of novel heterobifunctional PEG linkers with diverse functionalities will undoubtedly lead to further innovations in targeted therapies and personalized medicine.
References
- 1. purepeg.com [purepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Heterobifunctional PEG [jenkemusa.com]
- 7. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biopharminternational.com [biopharminternational.com]
A Beginner's Guide to Bromo-PEG10-t-butyl Ester in PROTAC Synthesis
For researchers, scientists, and drug development professionals venturing into the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality. This guide provides an in-depth technical overview of a key building block in PROTAC synthesis: Bromo-PEG10-t-butyl ester. We will delve into its properties, its role in constructing these bifunctional molecules, and provide detailed experimental protocols for its use.
The Central Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall properties of the PROTAC, such as cell permeability and solubility.[1][2]
Polyethylene glycol (PEG) linkers are among the most commonly used linkers in PROTAC design, with statistical data indicating their presence in 54% of reported PROTAC molecules.[2] The inclusion of a PEG chain offers several advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic, which can significantly improve the water solubility of the often hydrophobic PROTAC molecule, making it more compatible with physiological environments.[1][2]
-
Improved Cell Permeability: By modifying the overall physicochemical properties, PEG linkers can positively influence the cell permeability of the PROTAC, which is crucial for its biological activity.[2]
-
Tunable Length: PEG linkers are available in various lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve optimal degradation efficiency.[2]
-
Facile Synthesis: The availability of bifunctionalized PEG linkers simplifies the assembly of PROTACs, accelerating the screening and development process.[2]
This compound: A Versatile Building Block
This compound is a bifunctional PEG linker that is particularly useful for beginners in PROTAC synthesis due to its straightforward reactivity. It features two key functional groups:
-
A Bromo Group (-Br): Bromide is an excellent leaving group, making this end of the linker susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a nucleophilic group (such as an amine or a thiol) on either the POI ligand or the E3 ligase ligand.
-
A t-butyl Ester Group (-COOtBu): The other end of the linker is a carboxylic acid protected by a tert-butyl group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free carboxylic acid. This carboxylic acid can then be coupled to an amine on the other ligand using standard amide bond formation chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H53BrO12 | [3] |
| Molecular Weight | 649.6 g/mol | [3] |
| Appearance | Colorless to light yellow oil | |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | -20°C | [3] |
PROTAC Synthesis Workflow using this compound
The general workflow for synthesizing a PROTAC using this compound involves a sequential, two-step process to connect the POI ligand and the E3 ligase ligand.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the key reactions in the synthesis of a PROTAC using this compound. These should be adapted based on the specific properties of the POI and E3 ligase ligands being used.
Protocol 1: Nucleophilic Substitution to Attach the Linker
This protocol describes the reaction of the bromo-end of the linker with an amine-containing ligand.
Materials:
-
Amine-containing ligand (POI or E3 ligase ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF in the reaction vessel.
-
Base Addition: Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.
-
Linker Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the resulting Ligand-PEG-t-butyl ester intermediate by flash column chromatography on silica gel.
Protocol 2: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.
Materials:
-
Ligand-PEG-t-butyl ester intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the Ligand-PEG-t-butyl ester intermediate in anhydrous DCM. A common concentration is 0.1 M.
-
Acid Addition: Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting Ligand-PEG-COOH intermediate is often used in the next step without further purification.
-
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the deprotected linker-intermediate and the second, amine-containing ligand.
Materials:
-
Ligand-PEG-COOH intermediate from Protocol 2
-
Amine-containing ligand (the other ligand)
-
Anhydrous DMF
-
Amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base, such as DIPEA
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the Ligand-PEG-COOH intermediate (1.0 equivalent) and the second amine-containing ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Reagent Addition: Add the amide coupling reagent, HATU (1.2 equivalents), and the base, DIPEA (2.0-3.0 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data from Literature
The following table summarizes representative yields for the key synthetic steps involved in PROTAC synthesis using PEG-based linkers. Actual yields will vary depending on the specific ligands and reaction conditions.
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Nucleophilic Substitution (Bromo-PEG) | Amine, K2CO3, Acetonitrile, room temperature | 32-82% | [5] |
| t-butyl Ester Deprotection | HCl in dioxane | Good yield | [5] |
| Amide Coupling | Carboxylic acid, Amine, HATU, DIPEA, DMF, room temp. | 20-28% |
Case Study: Targeting BRD4 for Degradation
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and is a key regulator of gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. PROTACs have been successfully developed to induce the degradation of BRD4.
The general signaling pathway for PROTAC-mediated BRD4 degradation is as follows:
In this pathway, a BRD4-targeting PROTAC facilitates the formation of a ternary complex between BRD4 and an E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome. The subsequent reduction in BRD4 levels leads to the downregulation of its target genes, such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[6][7]
Conclusion
This compound is a valuable and versatile tool for researchers beginning their journey into PROTAC synthesis. Its well-defined reactivity and the inherent benefits of the PEG linker provide a solid foundation for the rational design and construction of effective protein degraders. By following the principles and protocols outlined in this guide, scientists can confidently incorporate this linker into their synthetic strategies to explore the exciting potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Bromo-PEG10-t-butyl ester
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier for complete and accurate safety information before handling Bromo-PEG10-t-butyl ester. The hazard information for the related compound, tert-butyl bromoacetate, is included for illustrative purposes only and may not be representative of the hazards of this compound.
Introduction
This compound is a heterobifunctional PROTAC linker containing a polyethylene glycol (PEG) spacer.[1][2] These linkers are instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3] The molecule features a bromide group, which serves as a reactive leaving group for nucleophilic substitution, and a t-butyl ester that can be deprotected under acidic conditions.[1][4] The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media.[1][4] Given its reactive nature, a thorough understanding of its properties and safe handling procedures is paramount.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling and use. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H53BrO12 | [1][5] |
| Molecular Weight | 649.6 g/mol | [1][5] |
| Purity | Typically >95% | [1][5] |
| Appearance | Consult manufacturer's SDS | |
| Solubility | Soluble in DMSO | [4] |
| Storage Condition | -20°C | [1] |
| Shipping Condition | Shipped at ambient temperature | [1][4] |
Hazard Identification and Classification
An official GHS classification for this compound is not publicly available. However, to illustrate potential hazards associated with the bromo-ester functional group, the classification for tert-butyl bromoacetate is provided below. This information is for a different chemical and must not be used as a direct substitute for the specific SDS of this compound.
Example Hazard Classification (for tert-Butyl bromoacetate)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[6][7] |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[6][7][8] |
| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][7] |
| Serious eye damage/irritation | Category 1 | H318: Causes serious eye damage[6] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[6][7] |
Potential Hazards:
-
May cause severe skin burns and eye damage upon contact.[7][9]
-
Inhalation of vapors or mists may cause respiratory irritation.[7]
-
The toxicological properties have not been thoroughly investigated.[7]
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when working with reactive chemical linkers. The following guidelines provide a framework for safe handling.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent personal exposure. The following workflow illustrates the correct sequence for donning and doffing PPE.
Caption: PPE Donning and Doffing Workflow.
Handling and Hygiene
-
Avoid all personal contact, including inhalation of vapors or dust.[9]
-
Wear appropriate protective clothing, gloves, and eye/face protection.[7][10]
-
Use only non-sparking tools, especially if the compound is determined to be flammable.[6][10]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.
First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid is critical. The following are general guidelines; the specific SDS for this compound must be consulted for definitive procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Accidental Release and Spill Cleanup
A systematic approach is necessary to safely manage spills and prevent exposure or environmental contamination.
Spill Response Workflow
The logical flow for responding to a chemical spill is outlined below.
Caption: Chemical Spill Response Workflow.
Cleanup Procedure
-
Evacuate non-essential personnel from the spill area.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste disposal.[10]
-
Ventilate and decontaminate the spill area thoroughly.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability.[1][4] |
| Container | Keep in a tightly closed container.[6] |
| Storage Area | Store in a dry, well-ventilated place away from heat and ignition sources.[6][10] |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases.[6][10] |
Toxicological and Ecological Information
No specific toxicological or ecological data for this compound was found in the public domain. Researchers must consult the manufacturer's SDS for this critical information. The tables below are placeholders for data that would be found in a comprehensive SDS.
Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Rat | Data not available |
| LD50 | Dermal | Rabbit | Data not available |
| LC50 | Inhalation | Rat | Data not available |
Ecological Data
| Test | Species | Duration | Value |
| Toxicity to fish (LC50) | Data not available | Data not available | Data not available |
| Toxicity to daphnia (EC50) | Data not available | Data not available | Data not available |
| Persistence and Degradability | Data not available | ||
| Bioaccumulative Potential | Data not available |
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. fishersci.com [fishersci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Storage and Stability of Bromo-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG10-t-butyl ester is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromo group for nucleophilic substitution, a protected carboxylate in the form of a t-butyl ester, and a hydrophilic ten-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for linking molecules of interest. The stability and proper storage of this reagent are paramount to ensure its reactivity and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the storage conditions, stability profile, and potential degradation pathways of this compound, supported by experimental considerations and analytical methodologies.
Chemical Structure and Properties
The chemical structure of this compound dictates its reactivity and stability. The molecule consists of three key functional domains:
-
Bromo Group: A reactive site susceptible to nucleophilic substitution, making it ideal for conjugation with thiols, amines, and other nucleophiles.
-
Polyethylene Glycol (PEG) Spacer (n=10): A flexible, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of modified biomolecules.
-
t-Butyl Ester: A protecting group for the carboxylic acid functionality. This group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.
| Property | Value |
| Molecular Formula | C27H53BrO12 |
| Molecular Weight | 649.61 g/mol |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some solubility in water. |
Storage and Handling Recommendations
Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature (Long-Term) | -20°C | Minimizes potential degradation from hydrolysis, nucleophilic attack, and thermal decomposition. |
| Temperature (Short-Term) | 0-4°C (days to weeks) | Suitable for transient storage during experimental use. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation of the PEG chain. |
| Light | Protect from light | Minimizes the potential for photo-induced degradation. |
| Moisture | Store in a dry environment | Prevents hydrolysis of the t-butyl ester and potential reactions with the bromo group. |
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of any vapors.
-
Prevent contact with skin and eyes.
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of nucleophiles or oxidizing agents. Understanding the potential degradation pathways is crucial for designing experiments and interpreting results.
Hydrolysis of the t-Butyl Ester
The t-butyl ester is the most labile functional group under specific conditions.
-
Acid-Catalyzed Hydrolysis: The t-butyl ester is highly susceptible to cleavage under acidic conditions (pH < 5) to yield the corresponding carboxylic acid and isobutylene. This reaction proceeds readily at room temperature.
-
Base-Catalyzed Hydrolysis (Saponification): While more resistant to basic conditions than other esters like methyl or ethyl esters, prolonged exposure to strong bases (e.g., concentrated NaOH or KOH) can lead to hydrolysis of the t-butyl ester.
-
Neutral Conditions: The t-butyl ester is generally stable at neutral pH (6.5-7.5).
The degradation pathway for the acid-catalyzed hydrolysis of the t-butyl ester is visualized below.
Reactions of the Bromo Group
The terminal bromo group is a good leaving group and is susceptible to nucleophilic substitution.
-
Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles, including thiols (to form thioethers), amines (to form secondary amines), and azides (to form azido-PEGs). The rate of this reaction is dependent on the nucleophilicity of the attacking species and the reaction conditions (solvent, temperature).
-
Solvolysis: In protic solvents such as water or alcohols, the bromo group can undergo solvolysis, where the solvent molecule acts as the nucleophile. This reaction is generally slower than with stronger nucleophiles.
A schematic of the nucleophilic substitution pathway is provided below.
Degradation of the PEG Chain
The polyethylene glycol chain is generally stable but can degrade under harsh conditions.
-
Thermal Degradation: At elevated temperatures (typically above 150°C), the PEG chain can undergo random scission, leading to a decrease in molecular weight and the formation of various degradation products.
-
Oxidative Degradation: In the presence of oxygen, especially when exposed to heat or UV light, the PEG chain can undergo oxidative degradation. This process can lead to the formation of hydroperoxides, which can then decompose to form aldehydes, ketones, and carboxylic acids, ultimately resulting in chain cleavage. The presence of transition metal ions can catalyze this process.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H2O2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV or ELSD detector
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and incubate at 70°C for 24, 48, and 72 hours.
-
Photostability: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Control: Store 1 mL of the stock solution at -20°C.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method, such as HPLC or NMR.
-
The workflow for a forced degradation study is illustrated below.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Procedure:
-
Store multiple aliquots of this compound in sealed, light-protected containers at -20°C.
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample for purity and integrity using a validated analytical method (e.g., HPLC, NMR).
-
Compare the results to the initial time point to assess any degradation.
Analytical Methods for Stability Assessment
A combination of analytical techniques is recommended for a thorough assessment of the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the parent compound from its degradation products and for quantifying its purity.
-
Column: A reversed-phase C18 or C8 column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used for elution.
-
Detection:
-
UV-Vis Detector: this compound lacks a strong chromophore, so UV detection may have limited sensitivity.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are well-suited for non-volatile analytes like PEG derivatives that do not have a UV chromophore.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for the identification of degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural elucidation and can be used to monitor the degradation of specific functional groups.
-
¹H NMR: Can be used to monitor the disappearance of the t-butyl signal (around 1.4 ppm) upon hydrolysis and changes in the signals corresponding to the protons adjacent to the bromo group (around 3.8 ppm) upon nucleophilic substitution.
-
¹³C NMR: Provides complementary structural information and can be used to identify the formation of new functional groups resulting from degradation.
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dry, inert atmosphere and protecting it from light, the integrity of the reagent can be maintained. A thorough understanding of its potential degradation pathways—namely, acid-catalyzed hydrolysis of the t-butyl ester, nucleophilic substitution of the bromo group, and oxidative or thermal degradation of the PEG chain—allows for the design of robust experimental protocols and the accurate interpretation of results. The implementation of systematic stability studies, utilizing analytical techniques such as HPLC and NMR, is essential for ensuring the quality and performance of this versatile crosslinking agent.
Methodological & Application
Application Notes and Protocols for Bromo-PEG10-t-butyl Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and cell permeability of the resulting molecule. The length of the PEG chain is a crucial parameter that can significantly impact the degradation efficiency (DC50 and Dmax values) of the PROTAC. Bromo-PEG10-t-butyl ester is a high-purity, monodisperse PEG linker that provides a long, flexible chain, which can be advantageous in optimizing the formation of a productive ternary complex.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its successful incorporation into a PROTAC synthesis workflow.
| Property | Value |
| Molecular Formula | C27H53BrO12 |
| Molecular Weight | 649.61 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM) |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a three-step process:
-
Alkylation: Coupling of the bromo-functionalized PEG linker to either the POI ligand or the E3 ligase ligand.
-
Deprotection: Removal of the t-butyl ester protecting group to reveal a carboxylic acid.
-
Amide Coupling: Formation of an amide bond between the deprotected linker-ligand intermediate and the second ligand.
Below are detailed protocols for each of these key steps.
Protocol 1: Alkylation of an Amine-Containing Ligand with this compound
This protocol describes the coupling of the bromo end of the PEG linker to a primary or secondary amine on one of the PROTAC ligands.
Materials:
-
Amine-containing ligand (POI or E3 ligase ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PEGylated ligand.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to yield a carboxylic acid, which is necessary for the subsequent amide coupling step.
Materials:
-
t-Butyl ester-functionalized PEGylated ligand
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the t-butyl ester-functionalized PEGylated ligand in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Amide Coupling to Form the Final PROTAC
This protocol describes the final step of joining the two ligand-linker fragments via an amide bond.
Materials:
-
Carboxylic acid-functionalized PEGylated ligand
-
Amine-containing ligand (the second component of the PROTAC)
-
Anhydrous DMF
-
Amide coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
A non-nucleophilic base (e.g., DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the carboxylic acid-functionalized PEGylated ligand (1.0 eq) and the amine-containing ligand (1.0-1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add the amide coupling reagent (1.1-1.3 eq) and the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC using an appropriate method such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Purification and Characterization
The purification of PROTACs, especially those with long PEG linkers, can be challenging due to their amphiphilic nature.
-
Purification: Reverse-phase preparative HPLC is often the most effective method for obtaining highly pure PROTACs. A gradient of acetonitrile in water with a modifier like 0.1% TFA is commonly used.
-
Characterization: The structure and purity of the final PROTAC should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
Analytical HPLC: To determine the purity of the final compound.
-
Data Presentation
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| PROTAC-X | [Name/Structure] | [Name/Structure] | This compound derived | e.g., 35 | e.g., >98 | e.g., 50 | e.g., 95 |
| ... | ... | ... | ... | ... | ... | ... | ... |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Visualizations
PROTAC Signaling Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
Application Notes and Protocols: Reaction of Bromo-PEG10-t-butyl ester with Cysteine Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve solubility, increase in vivo stability by protecting against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. The choice of reactive chemistry for PEGylation is crucial for achieving site-specific and efficient conjugation.
This document provides detailed application notes and protocols for the reaction of Bromo-PEG10-t-butyl ester with cysteine thiols. The thiol group of cysteine is a soft nucleophile that readily reacts with soft electrophiles like the α-carbon to the bromine in the bromoacetyl group of the PEG reagent. This reaction, a nucleophilic substitution (SN2), results in the formation of a stable thioether bond, making it a robust method for bioconjugation.
This compound is a heterobifunctional linker. The bromo group provides reactivity towards thiol moieties, while the t-butyl ester protects a carboxylic acid. This protected carboxyl group can be deprotected under acidic conditions post-conjugation, allowing for further modification or interaction studies. A key application of this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This leads to the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the reaction of this compound with a cysteine-containing peptide. Note: Optimal conditions and yields should be determined empirically for each specific application.
| Parameter | Value/Range | Notes |
| pH | 7.0 - 8.5 | Reaction rate increases with pH as the thiol group (pKa ~8.5) is deprotonated to the more nucleophilic thiolate. However, higher pH can lead to side reactions like hydrolysis of the ester. |
| Temperature | 4 - 25 °C | The reaction is typically performed at room temperature or 4 °C for sensitive biomolecules. |
| Molar Ratio (PEG:Thiol) | 1.1:1 to 5:1 | A slight to moderate excess of the PEG reagent is often used to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by a suitable analytical method (e.g., HPLC, LC-MS). |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with a small amount of organic co-solvent (e.g., DMSO, DMF) | The organic co-solvent is used to dissolve the this compound. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins. |
| Representative Yield | > 85% | Yields are highly dependent on the specific substrate and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation reaction. The specific concentrations and volumes should be optimized for the particular peptide and application.
Materials:
-
Cysteine-containing peptide
-
This compound (e.g., from BroadPharm[2][3] or MedChemExpress[1])
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Quenching Reagent: 1 M N-acetylcysteine or 1 M L-cysteine in reaction buffer
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced to free the cysteine thiol, pre-treat the peptide solution with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 3-5 fold molar excess over the peptide for 1 hour at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to prepare a 10-50 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 3-fold) of the this compound stock solution to the peptide solution. Ensure the final DMSO concentration in the reaction mixture is below 10%.
-
Incubation: Gently mix the reaction solution and incubate at room temperature (20-25°C) for 2-4 hours. Protect the reaction from light if any of the components are light-sensitive.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical reverse-phase HPLC (RP-HPLC) or LC-MS. An increase in the retention time of the product compared to the starting peptide is typically observed due to the hydrophobicity of the PEG chain.
-
Quenching the Reaction: Once the reaction is deemed complete, add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) over the initial amount of this compound to react with any unreacted PEG reagent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and quenching reagent using a suitable chromatography method.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules.
-
Reverse-Phase HPLC (RP-HPLC): Often provides good separation based on the increased hydrophobicity of the PEGylated product. A C4 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the net charge of the peptide.
-
-
Characterization: Confirm the identity and purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide. The expected mass will be the mass of the peptide plus the mass of the this compound minus the mass of HBr.
-
SDS-PAGE: For larger peptides and proteins, a shift in the apparent molecular weight will be observed.
-
HPLC: To assess the purity of the final product.
-
Protocol 2: Deprotection of the t-butyl ester
The t-butyl ester can be removed to reveal the carboxylic acid, which can be used for subsequent reactions.
Materials:
-
Purified PEGylated peptide with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable solvent for the PEGylated peptide
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Dissolve the lyophilized PEGylated peptide in a solution of 95% TFA, 2.5% water, and 2.5% TIS.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.
-
Dry the deprotected peptide under vacuum.
-
Confirm deprotection by mass spectrometry (a mass decrease corresponding to the loss of the t-butyl group, 56.1 Da).
Mandatory Visualizations
Caption: Reaction mechanism of cysteine thiol with this compound.
Caption: Experimental workflow for PROTAC synthesis using a bromo-PEG linker.
References
Application Notes and Protocols for Peptide Bioconjugation with Bromo-PEG10-t-butyl ester
Topic: Bioconjugation of Peptides with Bromo-PEG10-t-butyl ester Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation, thereby extending its circulating half-life.[1][2] Furthermore, the hydrophilic PEG chain can enhance the solubility of hydrophobic peptides and mask immunogenic epitopes, reducing potential immune responses.[3]
This document provides detailed protocols for the bioconjugation of a peptide with a discrete PEG linker, this compound. This heterobifunctional linker allows for the covalent attachment of a 10-unit PEG chain to a nucleophilic group on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue. The bromo group serves as a reactive site for alkylation, while the t-butyl ester provides a protected carboxylic acid functionality. This terminal carboxyl group can be deprotected post-conjugation for further modification or to modulate the charge of the final conjugate.
Principle of the Reaction
The bioconjugation process involves a two-stage chemical modification:
-
S_N2 Nucleophilic Substitution: The primary amine of the peptide acts as a nucleophile, attacking the carbon atom bearing the bromide on the PEG linker. This reaction forms a stable secondary amine linkage. The reaction is typically performed in an organic solvent under basic conditions to ensure the peptide's amine group is deprotonated and thus more nucleophilic.
-
Acidolytic Deprotection: The t-butyl ester protecting group on the distal end of the PEG chain is removed under acidic conditions, typically using trifluoroacetic acid (TFA). This step exposes a terminal carboxylic acid, yielding the final PEGylated peptide.[4][5][6]
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₂₇H₅₃BrO₁₂ | 649.6[7] | Bromo (alkyl bromide), t-butyl ester |
| Peptide (Example) | Varies | Varies | N-terminal amine, Lysine ε-amine |
| PEGylated Peptide (Protected) | Varies | Peptide MW + 568.79 | Secondary amine linkage, t-butyl ester |
| PEGylated Peptide (Deprotected) | Varies | Peptide MW + 512.67 | Secondary amine linkage, Carboxylic acid |
Table 2: Calculated Mass Changes During Bioconjugation
| Reaction Step | Mass Change Description | Calculation | Net Mass Addition (Da) |
| Step 1: Conjugation | Addition of PEG linker with loss of H from peptide amine and Br from PEG linker. | 649.6 (PEG linker) - 1.01 (H) - 79.90 (Br) | +568.79 |
| Step 2: Deprotection | Loss of t-butyl group (C₄H₈) from the protected conjugate. | -56.12 (C₄H₈) | -56.12 |
| Overall Mass Change | Net mass addition to the original peptide after conjugation and deprotection. | 568.79 - 56.12 | +512.67 |
Experimental Protocols
Protocol 1: Conjugation of Peptide with this compound
Objective: To covalently attach the this compound linker to a primary amine on the target peptide.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vials and magnetic stir bar
-
HPLC system for monitoring
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL in a clean, dry reaction vial. Ensure the peptide is fully dissolved.
-
Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Reaction Setup: Place the peptide solution vial on a magnetic stirrer. Purge the vial with nitrogen or argon gas for 2-3 minutes to create an inert atmosphere.
-
Base Addition: Add 3-5 molar equivalents of DIPEA to the peptide solution. Stir for 5 minutes.
-
PEG Linker Addition: Add 1.5-2.0 molar equivalents of the this compound solution to the peptide solution.
-
Incubation: Seal the reaction vial and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The reaction can be gently heated to 35-40°C to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 6, 12, 24 hours) and analyzing them by RP-HPLC and/or LC-MS to observe the formation of the PEGylated product and consumption of the starting peptide.[8]
-
Quenching: Once the reaction is deemed complete, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or by proceeding directly to purification.
Protocol 2: Deprotection of the t-Butyl Ester
Objective: To remove the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Lyophilized protected PEG-peptide conjugate
-
Reagent B: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)[9]
-
Dichloromethane (DCM, optional)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the crude or purified lyophilized PEG-peptide (protected) in a minimal amount of DCM or directly in the cleavage cocktail.
-
Cleavage Reaction: Add Reagent B to the dissolved peptide. A common ratio is 1 mL of Reagent B for every 5-10 mg of peptide.
-
Incubation: Let the reaction stand at room temperature for 2-4 hours with occasional swirling. The TIS acts as a scavenger to trap the released t-butyl cations, preventing side reactions.[6][9]
-
Precipitation: After incubation, precipitate the deprotected peptide by adding the reaction mixture dropwise into a 10-fold excess of cold diethyl ether.
-
Pelleting: Centrifuge the suspension at 3000-5000 x g for 5-10 minutes to pellet the precipitated peptide.
-
Washing: Carefully decant the ether. Wash the pellet 2-3 times with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Protocol 3: Purification by RP-HPLC
Objective: To purify the final PEGylated peptide from unreacted starting materials and byproducts.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide separations
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude peptide solutions (from Protocol 1 or 2)
Procedure:
-
Sample Preparation: Reconstitute the crude reaction mixture or the dried deprotected peptide in a small volume of Mobile Phase A or a low percentage of Mobile Phase B.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.[10][11] PEGylated peptides generally elute later than their non-PEGylated counterparts due to the increased hydrophobicity of the PEG chain.[10]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the product. Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide.
Protocol 4: Characterization by Mass Spectrometry
Objective: To confirm the molecular weight of the PEGylated peptide.
Procedure:
-
Sample Preparation: Prepare a solution of the purified peptide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Analysis: Analyze the sample using MALDI-TOF or ESI-LC/MS.[1][2][8]
-
Data Interpretation:
-
The mass spectrum of the protected intermediate should show a mass corresponding to [Peptide MW + 568.79 Da].
-
The mass spectrum of the final deprotected product should show a mass corresponding to [Peptide MW + 512.67 Da].
-
The absence of a peak corresponding to the starting peptide confirms the completion of the reaction.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for peptide PEGylation.
Caption: Chemical reaction pathway for PEGylation.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Bromo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing bromo-PEG linkers. The information compiled herein is intended to guide researchers through the critical steps of ADC development, from initial antibody preparation to the final characterization of the conjugate.
Introduction to Bromo-PEG Linkers in ADC Synthesis
Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Bromo-PEG linkers, particularly those with a bromoacetamide functional group, offer a stable means of attaching drugs to antibodies.
The bromoacetamide group reacts with free sulfhydryl (thiol) groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.[1] This method of conjugation is an alternative to the more commonly used maleimide-based chemistry and has been shown to offer improved plasma stability, reducing premature drug release.[2][3] The polyethylene glycol (PEG) component of the linker enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and extend its circulation half-life.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of ADC synthesis using bromo-PEG linkers.
Protocol 1: Antibody Reduction to Generate Free Thiols
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate a controlled number of free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is effective and does not need to be removed before the conjugation step.[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
TCEP hydrochloride solution (10 mM)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[5]
-
Tris-HCl (1 M, pH 8.0)
-
Centrifugal concentrators (30 kDa MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in conjugation buffer.
-
Adjust the pH of the antibody solution to approximately 7.4 using 1 M Tris-HCl.[5]
-
Add a calculated molar excess of TCEP solution to the antibody solution. A typical starting point is a 10-fold molar excess of TCEP to antibody.[6] The exact molar equivalents of TCEP will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR). This may require optimization for each specific antibody.[7]
-
Incubate the reaction mixture at room temperature for 1-3 hours with gentle mixing.[5]
-
(Optional but recommended) Remove excess TCEP using a centrifugal concentrator. Wash the reduced antibody with conjugation buffer.[5]
-
Determine the concentration of free thiols using Ellman's assay to confirm the extent of reduction before proceeding to the conjugation step.[7]
Protocol 2: Conjugation of Bromo-PEG-Drug to Reduced Antibody
This protocol details the conjugation of a pre-prepared bromo-PEG-activated drug to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Bromo-PEG-drug conjugate dissolved in an organic solvent (e.g., DMSO or DMA)
-
Conjugation buffer (as in Protocol 1)
-
Quenching solution (e.g., N-acetyl-L-cysteine)
Procedure:
-
Immediately after reduction (and optional TCEP removal), add the bromo-PEG-drug solution to the reduced antibody solution. The bromo-PEG-drug should be added in a molar excess relative to the generated free thiols. A starting point is a 1.5 to 2-fold molar excess.
-
If the bromo-PEG-drug is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% (v/v) to prevent antibody denaturation.[5]
-
Incubate the reaction mixture at 4°C for 1-4 hours or at room temperature for 1 hour with gentle agitation. The reaction pH should be maintained between 6.5 and 7.5 for optimal thiol-bromoacetamide reactivity.[8]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl-L-cysteine to react with any unreacted bromoacetamide groups.[7] Incubate for an additional 30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug, linker, and quenching reagents, as well as to separate aggregated forms of the ADC. Size-exclusion chromatography (SEC) is a common method for this purpose.[9][10]
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Load the crude ADC reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal separation.
-
Elute the ADC with the running buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm (for protein) and at a wavelength corresponding to the absorbance of the drug.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the purified ADC fractions and determine the protein concentration (e.g., by UV-Vis spectrophotometry).
Protocol 4: Characterization of the Antibody-Drug Conjugate
The purified ADC must be thoroughly characterized to determine its critical quality attributes, including the drug-to-antibody ratio (DAR), purity, and stability.
4.1 Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[11][12]
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)[13]
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)[13]
-
HPLC system
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the chromatogram at 280 nm. Different peaks will correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs per antibody for each peak.
4.2 In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of drug that remains conjugated to the antibody over time.[14][15][16]
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
LC-MS system
-
Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile)
Procedure:
-
Incubate the purified ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma-ADC mixture.
-
Process the samples to separate the ADC from plasma proteins and to release the conjugated drug for analysis. This can involve protein precipitation followed by enzymatic digestion or chemical cleavage of the linker, depending on the linker chemistry and the analytical method.
-
Analyze the samples by LC-MS to quantify the amount of conjugated drug remaining at each time point.
-
Plot the percentage of conjugated drug remaining versus time to determine the stability profile and calculate the in vitro half-life of the ADC.
Quantitative Data Summary
The stability of the linker is a critical attribute of an ADC. Bromoacetamide-based linkers have been shown to form more stable thioether bonds compared to maleimide-based linkers, which are susceptible to retro-Michael addition, leading to drug deconjugation.
| Linker Chemistry | Payload Shedding in Human Plasma (after 7 days) | Reference |
| Maleimide-based | ~13.3% | [17] |
| Maleamic methyl ester-based (similar stability to bromoacetamide) | Significantly lower than maleimide-based | [17] |
Note: The data for the maleamic methyl ester-based linker is presented as a surrogate for the expected high stability of a bromoacetamide-based linker, as both form stable, non-reversible thioether bonds.
Visualizations
Experimental Workflow for ADC Synthesis and Characterization
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deprotection of Bromo-PEG10-t-butyl ester to Yield Bromo-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient deprotection of Bromo-PEG10-t-butyl ester to its corresponding carboxylic acid, Bromo-PEG10-acid. The t-butyl ester protecting group is effectively removed under acidic conditions using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This protocol offers high yields and purity, which is critical for subsequent applications in bioconjugation, drug delivery, and materials science. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and analytical techniques for product characterization.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in the development of therapeutics and diagnostics to improve the solubility, stability, and pharmacokinetic profiles of molecules. This compound is a valuable heterobifunctional linker possessing a terminal bromide for nucleophilic substitution and a t-butyl protected carboxylic acid. The t-butyl ester group provides robust protection under various reaction conditions but can be selectively cleaved under acidic conditions. This deprotection step is crucial for unmasking the carboxylic acid functionality, enabling subsequent conjugation to amine-containing molecules such as proteins, peptides, or small molecule drugs. The most common and effective method for t-butyl ester deprotection is acid-catalyzed hydrolysis, frequently employing trifluoroacetic acid (TFA).
Reaction Mechanism
The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA, which increases the electrophilicity of the carbonyl carbon. Subsequently, the stable tertiary t-butyl carbocation is eliminated, which then deprotonates to form isobutylene gas. This process regenerates the protonated TFA, meaning TFA acts as a catalyst in principle, though it is typically used in excess to ensure the reaction goes to completion.
Experimental Protocol
This section provides a detailed protocol for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. A 1:1 (v/v) mixture of DCM and TFA is commonly employed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: a. Upon completion, remove the DCM and excess TFA by rotary evaporation. To facilitate the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed two to three times. b. Dissolve the resulting residue in a minimal amount of DCM. c. Wash the organic layer with deionized water (2x) and then with a saturated brine solution (1x) to remove any remaining TFA and water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Bromo-PEG10-acid.
Purification:
For many applications, the crude product obtained after the aqueous work-up may be of sufficient purity. However, for applications requiring high purity, further purification by flash column chromatography on silica gel can be performed. A typical eluent system for purification is a gradient of methanol in dichloromethane.
Expected Yield and Purity:
The deprotection of t-butyl esters under these conditions is generally very efficient.
| Parameter | Expected Value |
| Yield | > 90% |
| Purity | > 95% (as determined by HPLC and NMR)[1][2][3] |
Analytical Characterization
The purity and identity of the final product, Bromo-PEG10-acid, should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
HPLC: HPLC analysis can be used to assess the purity of the product. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing 0.1% TFA.[4]
-
¹H NMR: ¹H NMR spectroscopy is a primary method for confirming the structure of the deprotected product.[1] The disappearance of the singlet peak corresponding to the t-butyl protons (around 1.45 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton are indicative of a successful deprotection. The characteristic peaks of the PEG backbone should remain intact.
Diagrams
Caption: Experimental workflow for the deprotection of this compound.
Caption: Chemical reaction scheme for the deprotection of the t-butyl ester.
References
Application Note: Purification of Bromo-PEG10-t-butyl Ester Conjugates by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Bromo-PEG10-t-butyl ester, a heterobifunctional PEG linker, using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of the t-butyl ester group and the defined length of the polyethylene glycol (PEG) chain allow for efficient separation from starting materials and other impurities. This method is crucial for ensuring the quality and reactivity of the linker in subsequent conjugation reactions, such as those in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable chemical tool used to link molecules of interest, imparting increased solubility and a flexible spacer. The purity of this linker is paramount for the successful synthesis of complex bioconjugates, as impurities can lead to side reactions and complicate downstream analysis. Reversed-phase HPLC is a powerful and widely adopted technique for the purification of such PEGylated compounds. This document outlines a robust protocol for the purification of this compound, ensuring high purity and recovery.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Methanol (for sample dissolution and injector wash)
-
DMSO (optional, for sample dissolution)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Evaporative Light Scattering Detector (ELSD). Due to the lack of a strong chromophore in the PEG molecule, an ELSD is recommended for sensitive detection. If using a UV detector, monitoring at low wavelengths (210-220 nm) is advised.
-
Reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size). C18 columns have been shown to be effective for the separation of PEGylated compounds.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or a small amount of DMSO followed by dilution with the mobile phase is recommended.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method
Analytical Method Development (for purity assessment and scouting)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or ELSD
-
Injection Volume: 10 µL
Preparative Purification Method
-
Column: C18, 19 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient optimized from the analytical run. A common starting point is a shallow gradient around the elution point of the target compound. For example, if the compound elutes at 50% B in the analytical run, a preparative gradient could be 40-60% B over 30 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 214 nm or ELSD
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the expected results from the purification of a crude sample of this compound.
| Parameter | Crude Sample | Purified Product |
| Purity (by analytical HPLC) | ~85% | >98% |
| Retention Time (Analytical) | 12.5 min | 12.5 min |
| Recovery | N/A | >80% |
| Appearance | Yellowish oil | White solid |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by HPLC.
Logical Relationships
The retention of the this compound on the C18 column is primarily governed by the hydrophobic interactions of the t-butyl ester group and the PEG chain with the stationary phase. The elution is achieved by increasing the concentration of the organic modifier (acetonitrile) in the mobile phase, which disrupts these hydrophobic interactions.
Application Notes and Protocols for the Analytical Characterization of Bromo-Pegylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of proteins modified with bromine-containing polyethylene glycol (PEG) reagents, herein referred to as bromo-pegylated proteins. This modification strategy typically targets free cysteine residues via thiol-alkylation, offering a site-specific approach to protein PEGylation. The following sections detail the common analytical techniques employed to ensure the quality, consistency, and efficacy of these bioconjugates.
Introduction to Bromo-PEGylation
Bromo-PEG reagents, such as bromoacetamide-PEG and bromomaleimide-PEG, are valuable tools for the site-specific modification of therapeutic proteins. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions with the thiol group of cysteine residues, forming a stable covalent bond.[1] This targeted approach can improve a protein's pharmacokinetic and pharmacodynamic properties, including increased half-life, improved stability, and reduced immunogenicity.[2][3][4] Rigorous analytical characterization is crucial to confirm the successful and specific conjugation, as well as to assess the overall quality of the final product.
Key Analytical Characterization Workflow
The analytical workflow for a bromo-pegylated protein involves a multi-faceted approach to confirm the identity, purity, and stability of the conjugate. This typically includes techniques to determine the extent of PEGylation, identify the site of modification, and assess the structural integrity and functional activity of the protein.
Data Presentation: Quantitative Analysis of Bromo-PEGylation
The following tables summarize key quantitative data that should be acquired during the characterization of bromo-pegylated proteins.
Table 1: Determination of PEGylation Efficiency and Stoichiometry
| Analytical Technique | Parameter Measured | Typical Values/Results | Reference |
| RP-HPLC | Ratio of PEGylated to un-PEGylated protein | >95% PEGylated protein | [5] |
| SEC-HPLC | Purity of PEGylated species | >98% monomeric conjugate | [6] |
| Mass Spectrometry | Degree of PEGylation (number of PEGs/protein) | Predominantly mono-PEGylated species | [7][8] |
| UV/Vis Spectroscopy | Protein Concentration (e.g., A280) | Confirms protein recovery post-PEGylation | |
| Thiol Titration (Ellman's Reagent) | Consumption of free thiols | >90% reduction in free thiols |
Table 2: Characterization of Structural Integrity and Stability
| Analytical Technique | Parameter Measured | Typical Observations for PEGylated Proteins | Reference |
| Circular Dichroism (CD) | Secondary and tertiary structure | No significant change compared to native protein | [9][10] |
| Differential Scanning Calorimetry (DSC) | Thermal stability (Melting Temperature, Tm) | Tm may increase, decrease, or remain unchanged | [9][10] |
| NMR Spectroscopy | Higher-order structure | Can confirm structural integrity at atomic level | [4] |
| Size-Exclusion Chromatography (SEC) | Aggregation propensity | Reduced aggregation compared to native protein | [4] |
| Proteolysis Assays | Resistance to proteases | Increased resistance to proteolytic degradation | [4][9] |
Experimental Protocols
Protocol 1: Bromo-PEGylation of a Cysteine-Containing Protein
This protocol describes a general procedure for the site-specific PEGylation of a protein with a free cysteine residue using a bromo-PEG reagent.
Materials:
-
Cysteine-containing protein
-
Bromo-PEG reagent (e.g., mPEG-Bromoacetamide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the lyophilized protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate a free cysteine, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
-
PEGylation Reaction: Add the bromo-PEG reagent to the protein solution at a molar excess (typically 5- to 20-fold) over the protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the bromo-PEG) to the reaction mixture to consume any unreacted bromo-PEG. Incubate for an additional 30-60 minutes.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and quenching reagent using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Analysis: Analyze the purified fractions using SDS-PAGE, RP-HPLC, and Mass Spectrometry to confirm successful PEGylation and purity.
Protocol 2: Intact Mass Analysis by LC-MS
This protocol outlines the analysis of the intact bromo-pegylated protein to determine the molecular weight and the degree of PEGylation.
Instrumentation and Reagents:
-
Liquid chromatography system (U)HPLC
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample: Purified bromo-pegylated protein at ~1 mg/mL
Procedure:
-
Sample Preparation: Dilute the purified protein sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the protein sample.
-
Elute the protein using a linear gradient, for example, from 5% to 95% Mobile Phase B over 15-30 minutes.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein (e.g., m/z 800-4000).
-
Use electrospray ionization (ESI) with typical source parameters (e.g., capillary voltage 3.5-4.5 kV, source temperature 120-150°C).
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein. Compare the mass of the PEGylated protein to the native protein to confirm the number of attached PEG molecules.
Protocol 3: Peptide Mapping for PEGylation Site Identification
This protocol is used to identify the specific cysteine residue(s) that have been modified with the bromo-PEG moiety.
Materials:
-
Purified bromo-pegylated protein
-
Denaturation/Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.5, with 10 mM DTT
-
Alkylation Reagent: Iodoacetamide (IAM)
-
Protease: Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Denature and reduce the PEGylated protein in the denaturation/reduction buffer at 37°C for 1 hour. This step unfolds the protein and reduces any remaining disulfide bonds.
-
Alkylation: Alkylate the newly exposed cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 1 hour. This prevents the reformation of disulfide bonds.
-
Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.
-
Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio and incubate at 37°C for 16-18 hours.
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reversed-phase C18 column.
-
Separate the peptides using a suitable gradient.
-
Acquire MS and MS/MS data in a data-dependent acquisition mode.
-
-
Data Analysis: Use a database search engine to identify the peptides. Search for the expected mass modification on cysteine-containing peptides corresponding to the mass of the bromo-PEG reagent plus the mass of the linker after reaction.
Protocol 4: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol is used to assess the purity of the bromo-pegylated protein and to quantify the presence of high molecular weight aggregates.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight of the PEGylated protein
-
Mobile Phase: Isotonic buffer, e.g., 150 mM sodium phosphate, pH 7.0
-
Sample: Purified bromo-pegylated protein at a known concentration (e.g., 1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the protein sample (e.g., 20-50 µg).
-
Chromatogram Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomeric PEGylated protein and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregates. The PEGylated protein will have a shorter retention time (larger apparent size) than the un-PEGylated protein.[6]
Conclusion
The analytical characterization of bromo-pegylated proteins is a critical component of their development as therapeutic agents. A combination of mass spectrometry, chromatography, and electrophoresis, as outlined in these application notes, provides a robust framework for confirming the identity, purity, and site of PEGylation. Further spectroscopic and functional assays are essential to ensure that the modification has not adversely affected the protein's structure and biological activity. The provided protocols offer a starting point for the comprehensive analysis of these promising bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide to Bromo-PEG10-t-butyl Ester Conjugation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the conjugation of Bromo-PEG10-t-butyl ester, a heterobifunctional PEG linker. It is intended for researchers, scientists, and drug development professionals engaged in the modification of proteins, peptides, and other molecules. This guide covers the fundamental principles, step-by-step experimental procedures, and data interpretation for successful conjugation and subsequent deprotection steps.
Introduction
This compound is a versatile polyethylene glycol (PEG) linker designed for bioconjugation. It features a bromo group at one terminus and a t-butyl ester-protected carboxylic acid at the other. The ten-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule. The bromo group serves as a reactive site for nucleophilic substitution, primarily with thiol groups, forming a stable thioether bond. The t-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for further modifications.[1][2][3] This bifunctionality makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[4]
Principle of Conjugation
The primary mechanism of conjugation using this compound involves the reaction of the bromo group with a nucleophile, most commonly a thiol group from a cysteine residue on a protein or peptide. The bromide ion is an excellent leaving group, facilitating the formation of a stable carbon-sulfur bond. While reaction with amines is possible, it is generally less efficient than with thiols.[1][]
Following successful conjugation, the t-butyl ester protecting group can be removed to expose the carboxylic acid. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[2][6] The deprotected carboxyl group can then be used for subsequent conjugation reactions, for example, by forming an amide bond with an amine-containing molecule.
Experimental Protocols
This section details the protocols for the conjugation of this compound to molecules containing thiol or amine groups, as well as the subsequent deprotection of the t-butyl ester.
Conjugation to Thiol-Containing Molecules (e.g., Cysteine Residues in Proteins)
This protocol is optimized for the reaction of this compound with free sulfhydryl groups.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine containing buffer, pH 7.0-8.0
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: e.g., L-cysteine or 2-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent like TCEP. Follow the manufacturer's protocol for the specific reducing agent.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the thiol-containing molecule solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
Conjugation to Amine-Containing Molecules (e.g., Lysine Residues in Proteins)
Direct conjugation of the bromo group to amines is less efficient than to thiols. This protocol provides a general guideline, and optimization of reaction conditions (e.g., pH, temperature, and reaction time) is highly recommended. For more efficient amine conjugation, consider using a PEG linker with an N-hydroxysuccinimide (NHS) ester functional group.[12]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Borate buffer or carbonate/bicarbonate buffer, pH 8.0-9.0
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a water-miscible organic solvent (e.g., DMF or DMSO) to a stock concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add a 20- to 100-fold molar excess of the this compound solution to the amine-containing molecule solution.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. Higher temperatures (e.g., 37°C) may increase the reaction rate but could also affect the stability of the target molecule.
-
-
Purification of the Conjugate:
-
Characterization:
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.
Materials:
-
PEGylated conjugate with t-butyl ester
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Neutralization Buffer: e.g., Saturated sodium bicarbonate solution
-
Purification system: Dialysis or desalting column
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized PEGylated conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of TFA:
-
Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
-
-
Purification:
-
Re-dissolve the residue in a minimal amount of a suitable buffer.
-
Purify the deprotected conjugate by dialysis against the desired buffer or using a desalting column to remove residual TFA and salts.
-
-
Verification of Deprotection:
-
Confirm the removal of the t-butyl group by mass spectrometry (a decrease in mass of 56 Da).
-
Quantitative Data Summary
The efficiency of PEGylation reactions can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides a general overview of expected outcomes, although specific results will vary depending on the molecule being conjugated.
| Parameter | Conjugation to Thiols | Conjugation to Amines | t-Butyl Ester Deprotection |
| Typical Molar Excess of PEG Reagent | 10-50 fold | 20-100 fold | N/A |
| Typical Reaction Time | 2-4 hours | 4-24 hours | 1-2 hours |
| Typical pH | 7.0 - 8.0 | 8.0 - 9.0 | Acidic (TFA) |
| Expected Yield | High (often >80%) | Variable (lower than thiols) | High (typically >90%) |
| Primary Product | Thioether bond | Secondary amine bond | Free carboxylic acid |
Note: The yields provided are estimates. Actual yields should be determined experimentally. For example, a study involving the conjugation of a peptide via a thio-bromo reaction reported a yield of 64% after purification.[13]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound conjugation and a conceptual signaling pathway modification.
Caption: Experimental workflow for this compound conjugation.
Caption: Conceptual impact of PEGylation on a signaling pathway.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
Application Notes and Protocols for Nucleophilic Substitution of Bromo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution of bromo-poly(ethylene glycol) (bromo-PEG) linkers. These reactions are fundamental for the synthesis of advanced bioconjugates, drug delivery systems, and functionalized materials. The bromide moiety of a bromo-PEG linker serves as an excellent leaving group, facilitating efficient conjugation with a variety of nucleophiles.
Overview of Nucleophilic Substitution on Bromo-PEG Linkers
Nucleophilic substitution is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules of interest to PEG linkers. The general reaction involves the displacement of the bromide ion by a nucleophile (Nu:), forming a new covalent bond. This process is typically carried out under mild conditions to preserve the integrity of sensitive biomolecules.
Common nucleophiles used in conjunction with bromo-PEG linkers include:
-
Primary and secondary amines (R-NH₂): Form a secondary or tertiary amine linkage, respectively. This is a common method for attaching proteins, peptides, and small molecule drugs.
-
Thiols (R-SH): Form a stable thioether bond. Cysteine residues in proteins and peptides are frequent targets for this type of conjugation.
-
Azides (N₃⁻): Introduce an azide group, which can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom bearing the bromine in a single, concerted step. The choice of solvent, temperature, and reaction time are critical parameters that influence the reaction efficiency and yield.
Reaction Conditions for Nucleophilic Substitution of PEG Linkers
The following table summarizes typical reaction conditions for the nucleophilic substitution of PEG linkers with various nucleophiles. While the data is primarily for bromo-PEG linkers, conditions for analogous substitutions on PEG-tosylate and -mesylate are also included for comparative purposes, as they follow similar reaction principles.
| Nucleophile | Leaving Group | Solvent(s) | Temperature (°C) | Time (h) | Base (optional) | Yield (%) |
| Sodium Azide | Bromide | DMF | 60 | 12-24 | - | >95 |
| Sodium Azide | Tosylate | DMF | 60 | 12 | - | 80 |
| Sodium Azide | Mesylate | Ethanol | Reflux (approx. 78) | 12 | - | 97 |
| Thiol | Bromide (on peptide) | THF | Room Temp. | 2 | Triethylamine | 61-64 |
| Amine | Bromide | Acetonitrile, DMSO, DMF | Room Temp. - 50 | 2-24 | Weak Base | Variable |
| Thiol-containing Antibody | Maleimide | PBS (pH 7.4) | Room Temp. | 2 | - | >90 |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of bromo-PEG linkers. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis of Azido-PEG from Bromo-PEG
This protocol describes the conversion of a bromo-PEG linker to an azido-PEG linker.
Materials:
-
Bromo-PEG linker
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the bromo-PEG linker (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 3 equivalents) to the solution.
-
Stir the reaction mixture at 60°C overnight (approximately 12-16 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent to obtain the azido-PEG product.
Protocol 2: Conjugation of a Thiol-Containing Molecule to a Bromo-PEG Linker
This protocol outlines the formation of a thioether linkage.
Materials:
-
Bromo-PEG linker
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Anhydrous Tetrahydrofuran (THF) or a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Triethylamine (TEA) or other suitable non-nucleophilic base (if in an organic solvent)
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the bromo-PEG linker (1 equivalent) in the chosen solvent (THF or buffer).
-
Dissolve the thiol-containing molecule (1-1.2 equivalents) in the same solvent.
-
If using an organic solvent like THF, add a non-nucleophilic base such as triethylamine (2-3 equivalents) to deprotonate the thiol. If using a buffer at neutral or slightly basic pH, the base may not be necessary.
-
Add the solution of the thiol-containing molecule to the bromo-PEG solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by an appropriate technique (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by a suitable method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove excess reagents.
Protocol 3: Conjugation of a Primary Amine to a Bromo-PEG Linker
This protocol describes the formation of a secondary amine linkage.
Materials:
-
Bromo-PEG linker
-
Amine-containing molecule
-
Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the bromo-PEG linker (1 equivalent) and the amine-containing molecule (1.5-2 equivalents) in the chosen polar aprotic solvent.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS or NMR.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using an appropriate technique such as precipitation, dialysis, or column chromatography.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of a bromo-PEG linker.
Caption: General workflow for nucleophilic substitution of bromo-PEG.
Signaling Pathway of a Hypothetical PEG-Drug Conjugate
This diagram illustrates a hypothetical signaling pathway where a drug, delivered via a PEG linker, inhibits a receptor tyrosine kinase (RTK).
Caption: Inhibition of an RTK signaling pathway by a PEG-drug conjugate.
Application Notes and Protocols: Bromo-PEG10-t-butyl Ester for Membrane Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.
Bromo-PEG10-t-butyl ester is a long-chain polyethylene glycol (PEG)-based linker that offers several advantages in the design of PROTACs, particularly for targeting membrane proteins. The hydrophilic PEG chain enhances the aqueous solubility of the PROTAC, which can be challenging for molecules targeting the lipid-rich environment of the cell membrane.[1][2] The extended length of the PEG10 linker provides the necessary flexibility and spatial orientation to facilitate the formation of a productive ternary complex between a membrane-bound target protein and a cytosolic E3 ligase.[3] The terminal bromide and t-butyl ester groups allow for versatile and sequential conjugation to the respective ligands.[2]
These application notes provide a comprehensive overview and representative protocols for the use of this compound in the development of PROTACs for the degradation of membrane proteins, such as Epidermal Growth Factor Receptor (EGFR) and G-protein coupled receptors (GPCRs).
Signaling Pathway: PROTAC-Mediated Degradation of Membrane Proteins
The general mechanism of action for a PROTAC targeting a membrane protein is depicted below. The PROTAC, featuring a this compound-derived linker, traverses the cell membrane to engage both the membrane-associated target protein and a cytosolic E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: PROTAC-mediated degradation of a membrane protein.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker for the degradation of a target membrane protein. Note: These protocols are generalized and will require optimization based on the specific target protein, cell lines, and ligands used.
Protocol 1: Synthesis of a Membrane Protein-Targeting PROTAC
This protocol outlines a two-step synthesis of a PROTAC, starting from the this compound linker.
Step 1: Conjugation of the E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (e.g., a derivative of VHL or CRBN ligand with a free amine or hydroxyl group) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to facilitate the nucleophilic substitution reaction.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the product (E3 ligase ligand-PEG10-t-butyl ester) using flash column chromatography.
-
Deprotect the t-butyl ester using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid.
Step 2: Conjugation of the Target Protein Ligand
-
Dissolve the purified E3 ligase ligand-PEG10-COOH and the target protein ligand (e.g., an EGFR inhibitor with a suitable reactive handle) in DMF.
-
Add a peptide coupling reagent, such as HATU or HBTU, and a base like DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the synthesis of a PROTAC.
Protocol 2: Evaluation of Membrane Protein Degradation by Western Blot
This protocol describes how to assess the degradation of the target membrane protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells expressing the target membrane protein in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target membrane protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).
-
Protocol 3: Cell Viability Assay
This assay is crucial to determine if the observed protein degradation leads to a functional cellular outcome, such as decreased cell viability in cancer cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
-
Data Measurement and Analysis:
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following tables present hypothetical data for a PROTAC targeting EGFR, synthesized using a this compound-derived linker.
Table 1: Degradation of EGFR in HCC827 Cells
| PROTAC Concentration (nM) | % EGFR Degradation (Dₘₐₓ) at 24h |
| 1 | 15% |
| 10 | 45% |
| 50 | 85% |
| 100 | 92% |
| 500 | 95% |
| 1000 | 93% (Hook Effect) |
-
DC₅₀: ~12 nM
-
Dₘₐₓ: 95%
Table 2: Cell Viability of HCC827 Cells
| PROTAC Concentration (nM) | % Cell Viability at 72h |
| 1 | 98% |
| 10 | 75% |
| 50 | 40% |
| 100 | 25% |
| 500 | 10% |
| 1000 | 8% |
-
IC₅₀: ~60 nM
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs aimed at degrading membrane proteins. Its long, hydrophilic PEG chain can impart favorable physicochemical properties, aiding in the development of potent and cell-permeable degraders. The provided protocols offer a foundational framework for the synthesis and evaluation of such PROTACs. Researchers should note that extensive optimization of the linker length, attachment points, and the choice of E3 ligase and target-binding ligands are critical for achieving optimal degradation efficacy and desired biological outcomes.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with Bromo-PEG10-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. Bromo-PEG10-t-butyl ester is a bifunctional linker that allows for the covalent attachment of a PEG chain to a protein via a stable thioether or amine bond, while the t-butyl ester provides a protected carboxyl group that can be deprotected for further conjugation or to modify the charge of the resulting conjugate.
This document provides detailed application notes and protocols for the modification of proteins with this compound and the subsequent analysis of the PEGylated proteins by mass spectrometry.
Signaling Pathway and Experimental Workflow
Protein Modification and Analysis Workflow
The overall workflow for protein modification with this compound and subsequent mass spectrometry analysis involves several key steps, from the initial conjugation reaction to the final data analysis.
Experimental Protocols
Protocol 1: Modification of a Cysteine-Containing Protein with this compound
This protocol describes the modification of a protein containing accessible cysteine residues. The bromo group of the PEG reagent reacts with the nucleophilic thiol group of cysteine via an alkylation reaction.
Materials:
-
Cysteine-containing protein (e.g., a therapeutic antibody fragment)
-
This compound
-
Reduction buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5
-
Quenching solution: 100 mM L-cysteine or N-acetylcysteine
-
Desalting columns or spin filters (e.g., 10 kDa MWCO)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, a reduction step is required.
-
Dissolve the protein in reduction buffer to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour.
-
Remove the reducing agent using a desalting column or spin filter, exchanging the buffer to the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after buffer exchange, determine the protein concentration.
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a 100 mM stock solution.
-
Add the this compound stock solution to the protein solution at a 10 to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG reagent and quenching agent by size-exclusion chromatography (SEC) or repeated buffer exchange using spin filters. The buffer should be exchanged into a mass spectrometry-compatible buffer, such as 100 mM ammonium acetate.
-
Protocol 2: Intact Mass Analysis of the PEGylated Protein
This protocol is for determining the degree of PEGylation (i.e., the number of PEG chains attached to the protein).
Instrumentation and Parameters:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: m/z 1000-4000.
-
Deconvolution Software: Use appropriate software (e.g., MaxEnt1, BioConfirm) to deconvolute the multiply charged spectrum to a zero-charge mass spectrum.
-
Procedure:
-
Inject 1-5 µg of the purified PEGylated protein onto the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra across the protein elution peak.
-
Process the raw data using the deconvolution software to obtain the masses of the unmodified and PEGylated protein species.
Protocol 3: Peptide Mapping to Identify Modification Sites
This protocol is used to identify the specific amino acid residues that have been modified with the this compound.
Materials:
-
Purified PEGylated protein
-
Denaturation/Reduction Buffer: 6 M Guanidine-HCl or 8 M Urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5
-
Alkylation Reagent: 55 mM iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 1% formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature, reduce, and alkylate the cysteine residues in the purified PEGylated protein sample to ensure efficient digestion. (Note: The PEGylated cysteines will not be alkylated by IAA).
-
-
Digestion:
-
Buffer exchange the sample into the digestion buffer.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-LC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use a suitable reversed-phase column for peptide separation (e.g., C18).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
Protocol 4: Deprotection of the t-butyl Ester
If the free carboxyl group is required for subsequent applications, the t-butyl ester can be removed under acidic conditions.
Materials:
-
Purified PEGylated protein with the t-butyl ester.
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Buffer for exchange (e.g., 100 mM ammonium acetate).
Procedure:
-
Lyophilize the purified PEGylated protein.
-
Resuspend the lyophilized protein in the deprotection solution.
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA and scavengers by repeated lyophilization and resuspension in a suitable buffer or by buffer exchange using a spin filter.
-
Confirm deprotection by intact mass analysis (a mass shift of -56.07 Da will be observed).
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Intact Mass Analysis of a Model Protein (e.g., Cys-Protein, MW = 15,000 Da)
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unmodified Protein | 15,000.00 | 15,000.12 | 15.2 |
| +1 this compound | 15,593.42 | 15,593.55 | 65.8 |
| +2 this compound | 16,186.84 | 16,187.01 | 19.0 |
Note: The mass of the modification from this compound (C27H52O12) after reaction (loss of Br) is approximately 593.42 Da.
Table 2: Peptide Mapping Results for Identification of Modification Site
| Peptide Sequence | Precursor m/z | Modification | Site of Modification |
| TPEAC*FGHIK | 654.321 | +593.42 Da | Cys-5 |
| LVDSAFR | 402.215 | - | - |
| YPVEIR | 387.209 | - | - |
* Indicates the modified residue.
Signaling Pathway and Logical Relationships
Logic of Mass Shift Calculation
The following diagram illustrates the logical steps involved in calculating the expected mass shifts for different modifications.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the successful modification of proteins with this compound and their detailed characterization using mass spectrometry. The combination of intact mass analysis and peptide mapping allows for the determination of the degree of PEGylation and the precise identification of modification sites, which are critical quality attributes for PEGylated protein therapeutics. Careful execution of these protocols will enable researchers to generate high-quality, reproducible data for the development and characterization of novel protein-PEG conjugates.
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with bromo-PEG linker
Technical Support Center: PROTAC Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on reactions involving bromo-PEG linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common reasons for low yield when using a bromo-PEG linker in PROTAC synthesis?
Low yields in PROTAC synthesis with bromo-PEG linkers often stem from issues related to the Williamson ether synthesis, the primary reaction used for coupling the linker to a phenolic hydroxyl group on a warhead or E3 ligase ligand. Key factors include:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.
-
Side Reactions: Competition between the desired SN2 reaction and E2 elimination can occur, especially with sterically hindered substrates.[1]
-
Starting Material Quality: Impurities or degradation of the bromo-PEG linker or the substrate can inhibit the reaction.
-
Base Selection: The choice and stoichiometry of the base are critical for efficient deprotonation of the phenol without causing degradation.
-
Purification Challenges: The hydrophilic nature of the PEG linker can make extraction and chromatographic purification difficult, leading to product loss.[2]
Q2: My reaction seems to be incomplete. How can I optimize the reaction conditions for coupling my bromo-PEG linker?
Optimizing the Williamson ether synthesis is crucial for improving yield. Consider the following adjustments:
-
Choice of Base: Weak bases may not sufficiently deprotonate the phenol. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often more effective than organic bases like DIPEA. For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[1]
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) is typically used.[3] The choice of solvent can significantly impact reaction rates and selectivity.[4]
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. These reactions can sometimes require several hours to reach completion.
Q3: I am observing multiple spots on my TLC and peaks in my LC-MS that do not correspond to my product. What side reactions could be occurring?
Several side reactions can reduce the yield of your desired PROTAC:
-
Elimination (E2) Reaction: With secondary alkyl halides, the alkoxide can act as a base, leading to the formation of an alkene instead of an ether.[1]
-
Double Alkylation: If there are other nucleophilic sites on your molecule (e.g., other phenols, amines), they may also react with the bromo-PEG linker.
-
Degradation: The starting materials or the product may be unstable under the reaction conditions, especially with prolonged heating or the use of a very strong base.
To minimize these, use the mildest conditions possible that still allow the reaction to proceed. Protecting other reactive functional groups may be necessary.
Q4: Purification of my PEG-containing PROTAC is difficult, and I am losing a lot of product. What are the best practices for purification?
The properties of PEG linkers can indeed complicate purification. Here are some strategies:
-
Extraction: Due to their hydrophilicity, PEGylated compounds may not partition cleanly into common organic solvents. You may need to use a more polar solvent like dichloromethane (DCM) for extraction and perform multiple extractions. Brine washes can help to remove water-soluble impurities.
-
Chromatography: Reverse-phase HPLC (RP-HPLC) is often more effective than normal-phase silica gel chromatography for purifying PROTACs with polar linkers.[5] A gradient of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is a common mobile phase.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to perform a preliminary cleanup of the crude reaction mixture before final purification by HPLC.
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Bromo-PEG Linker
This protocol provides a general starting point for the coupling of a bromo-PEG linker to a phenolic compound.
-
Preparation: To a solution of the phenolic compound (1.0 eq) in anhydrous DMF (0.1 M), add a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.
-
Linker Addition: Add the bromo-PEG linker (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.
Data Presentation
The choice of base and solvent can have a significant impact on the yield of the Williamson ether synthesis. The following table summarizes typical yields under different conditions for the alkylation of a generic phenol with a bromo-PEG linker.
| Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ (2.0) | Acetone | Reflux | 12 | 40-60 | Moderate yields, common conditions. |
| K₂CO₃ (2.0) | DMF | 60 | 8 | 60-75 | Higher yields than acetone. |
| Cs₂CO₃ (2.0) | ACN | 50 | 6 | 70-85 | Cesium carbonate is more basic and soluble, often leading to better results. |
| Cs₂CO₃ (2.0) | DMF | 40 | 6 | 75-90 | Often considered the optimal conditions for difficult alkylations. |
| NaH (1.2) | THF | RT | 4 | 80-95 | Use with caution, as NaH is highly reactive. Irreversibly forms the alkoxide.[1] |
| DIPEA (3.0) | DMF | 80 | 24 | < 20 | Organic bases are generally not strong enough for efficient phenol deprotonation. |
Visualization
Troubleshooting Workflow for Low PROTAC Yield
The following diagram outlines a logical workflow for troubleshooting low yields in PROTAC synthesis involving a bromo-PEG linker.
Caption: A troubleshooting workflow for addressing low yield in PROTAC synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
optimizing linker length in PROTACs for improved efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length and composition for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2] The linker is a critical component that determines the spatial arrangement of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][4] This complex formation is the necessary first step for the subsequent ubiquitination of the target protein and its degradation by the proteasome.[5][6] The linker's length, composition, flexibility, and attachment points all significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][6][7]
Q2: My PROTAC shows low degradation of the target protein. Could the linker be the issue?
Yes, a suboptimal linker is a common reason for poor PROTAC performance. Several linker-related factors could be at play:
-
Incorrect Length: If the linker is too short, it may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[6][] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[6]
-
Inappropriate Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties. For instance, replacing an alkyl chain with a PEG-based linker can alter solubility and cell permeability, which in turn impacts PROTAC activity.[1][6]
-
Suboptimal Attachment Points: The position where the linker is connected to the target and E3 ligase ligands is crucial. An incorrect attachment point can disrupt the binding of the ligands to their respective proteins or lead to a non-productive orientation of the ternary complex.[6][9]
Q3: What is the "hook effect" and how is it related to the linker?
The hook effect is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[10] While the hook effect is primarily concentration-dependent, the stability of the ternary complex, which is influenced by the linker, can modulate its severity. A well-designed linker that promotes cooperative and stable ternary complex formation can help mitigate the hook effect.[11][12]
Troubleshooting Guide
| Issue | Possible Linker-Related Cause | Suggested Troubleshooting Steps |
| No or low target degradation | Linker is too short or too long, preventing effective ternary complex formation. | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and screen for degradation activity.[1][] |
| Poor cell permeability due to linker properties. | Modify the linker to improve physicochemical properties. For example, incorporating PEG units can increase hydrophilicity and solubility, while more rigid structures like piperazine can enhance permeability.[1][4][14] | |
| Incorrect linker attachment points on the warhead or E3 ligase ligand. | If structurally feasible, synthesize PROTACs with the linker attached at different solvent-exposed positions on the ligands and test their degradation efficiency.[6][9] | |
| High DC50 value (low potency) | Suboptimal ternary complex conformation. | Experiment with linkers of varying rigidity. Replacing flexible alkyl or PEG linkers with more rigid structures (e.g., containing alkynes or phenyl rings) can constrain the conformation and potentially lead to a more productive ternary complex.[1][4] |
| Negative cooperativity in ternary complex formation. | Perform biophysical assays (e.g., SPR, ITC) to assess ternary complex formation and cooperativity. A different linker may be needed to achieve positive cooperativity.[1][11] | |
| Significant "hook effect" | Inefficient or unstable ternary complex formation, leading to a predominance of binary complexes at higher concentrations. | Optimize the linker to enhance the stability of the ternary complex. This could involve adjusting the length, rigidity, or chemical composition to promote favorable protein-protein interactions.[12] |
| Off-target degradation | A very long and flexible linker might allow for the recruitment of unintended proteins. | Consider using a shorter or more rigid linker to reduce conformational flexibility and potentially increase target selectivity.[15] |
Data on Common Linker Types and Lengths
The choice of linker type and length is critical and often requires empirical testing. Below is a summary of commonly used linkers and their general properties.
| Linker Type | Common Length Range (atoms) | Key Properties | Considerations |
| Alkyl Chains | 7 - 29 | Hydrophobic, flexible.[1] | Can decrease solubility. Often a starting point for linker length optimization.[1] |
| Polyethylene Glycol (PEG) | 7 - 29 | Hydrophilic, flexible, improves solubility.[1][14] | Can be metabolically labile.[4] |
| Alkynes/Triazoles | Varied | Rigid, can improve potency.[1][6] | Often incorporated via "click chemistry" for library synthesis.[] |
| Piperazine/Piperidine | Varied | Semi-rigid, can improve cell permeability and pharmacokinetic properties.[1][4] | Can provide a more defined spatial orientation. |
Note: The optimal length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols and Workflows
PROTAC-Mediated Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: Mechanism of PROTAC-induced protein degradation.
Linker Optimization Workflow
A systematic approach is crucial for efficient linker optimization. The following workflow outlines the key steps.
Caption: A typical experimental workflow for PROTAC linker optimization.
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To determine the extent of target protein degradation induced by a PROTAC at various concentrations.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compounds at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and run them on an SDS-PAGE gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of the ternary complex formation.[11]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified E3 ligase and target protein.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding kinetics.
-
Binary Interaction (PROTAC-POI): In a separate experiment or using a different flow cell, assess the binary interaction between the PROTAC and the target protein. This often requires immobilizing the target protein.
-
Ternary Complex Formation: To measure the ternary complex, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD). A higher affinity (lower KD) for the ternary complex compared to the binary interactions suggests positive cooperativity.[]
Protocol 3: Determination of DC50 and Dmax
Objective: To quantify the potency and efficacy of a PROTAC.
Definitions:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[17][18]
-
Dmax: The maximum percentage of target protein degradation achieved.[17][19]
Procedure:
-
Generate Degradation Data: Perform a dose-response experiment using a quantitative method like Western blotting or a HiBiT-based lytic detection assay.[17] Use a wide range of PROTAC concentrations (e.g., 10-12 points on a semi-log scale).
-
Data Plotting: Plot the percentage of remaining protein (or percentage of degradation) against the logarithm of the PROTAC concentration.
-
Non-linear Regression: Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope (four parameters)) using software like GraphPad Prism.
-
Determine DC50 and Dmax: The software will calculate the best-fit values for DC50 (also referred to as IC50 in this context) and Dmax from the curve. A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.[19]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. musechem.com [musechem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. research.chalmers.se [research.chalmers.se]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Bromo-PEG10-t-butyl Ester in Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG10-t-butyl ester for the modification of amino acids, peptides, and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound on a protein?
A1: The primary target for this compound is the sulfhydryl (thiol) group of cysteine residues. The bromo group is a good leaving group that readily undergoes nucleophilic substitution with the highly nucleophilic thiolate anion of cysteine, forming a stable thioether bond.[1][2]
Q2: Can this compound react with other amino acids besides cysteine?
A2: Yes, side reactions with other nucleophilic amino acid residues are possible, particularly under specific pH conditions. The most common side reactions involve the alkylation of the imidazole ring of histidine and the ε-amino group of lysine.[3][4][5] Methionine side chains can also potentially be alkylated, though this is less common.
Q3: How does pH affect the selectivity of the PEGylation reaction?
A3: The pH of the reaction buffer is a critical parameter for controlling the selectivity of the PEGylation reaction.
-
Neutral to slightly acidic pH (6.5-7.5): Favors the reaction with cysteine, as the thiol group is sufficiently nucleophilic while the amino groups of lysines are largely protonated and less reactive. Histidine can also be reactive at a neutral pH.[6][7]
-
Basic pH (8.0-9.0): Increases the nucleophilicity of the ε-amino group of lysine, making it more competitive with cysteine for reaction with the bromo-PEG reagent. This can lead to a higher degree of off-target PEGylation on lysine residues.[6]
Q4: What is the role of the t-butyl ester group, and is it stable during the reaction?
A4: The t-butyl ester is a protecting group for a carboxylic acid. It is generally stable under the neutral to slightly basic conditions typically used for PEGylation.[8][9][10] However, it can be cleaved under acidic conditions (e.g., during sample workup or analysis with trifluoroacetic acid) to reveal the free carboxylic acid.[10]
Q5: How can I confirm that my protein has been successfully PEGylated?
A5: Successful PEGylation can be confirmed using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight.
-
Mass Spectrometry (LC/MS): This is the most definitive method to determine the mass of the conjugate, the number of PEG chains attached, and to identify any side products.[11][12][13]
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate PEGylated from un-PEGylated protein and to assess the purity of the product.
Troubleshooting Guides
Problem 1: Low or No PEGylation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is optimal for the target residue. For cysteine, a pH of 6.5-7.5 is recommended. |
| Reagent Degradation | Bromo-PEG reagents can be sensitive to moisture. Ensure the reagent is stored properly and prepare solutions fresh before use. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar ratio of this compound to the protein. A 5- to 20-fold molar excess is a common starting point. |
| Reduced Cysteine Residues | If targeting cysteine, ensure that the sulfhydryl groups are in a reduced state. Consider pre-treating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the PEG reagent. |
| Short Reaction Time or Low Temperature | Increase the reaction time (e.g., from 2 hours to overnight) and/or the reaction temperature (e.g., from 4°C to room temperature). Monitor the reaction progress to avoid excessive side reactions. |
Problem 2: Poor Selectivity and Multiple Side Products
| Possible Cause | Recommended Solution |
| Reaction pH is too high | If you are targeting cysteine but observe significant modification of lysines, lower the reaction pH to 7.0-7.5.[6] |
| High Molar Excess of PEG Reagent | A very high excess of the PEG reagent can drive reactions with less nucleophilic sites. Reduce the molar ratio of the Bromo-PEG reagent. |
| Prolonged Reaction Time | Long reaction times can lead to the accumulation of side products. Optimize the reaction time by taking aliquots at different time points and analyzing them. |
| Presence of Highly Reactive, Surface-Exposed Residues | If your protein has a particularly reactive and accessible histidine or lysine, consider site-directed mutagenesis to replace it if it is not essential for the protein's function. |
Problem 3: Unexpected Cleavage of the t-Butyl Ester
| Possible Cause | Recommended Solution |
| Acidic Conditions During Workup or Analysis | The t-butyl ester is labile to acid.[8][10] Avoid using acidic buffers for purification or analysis if the integrity of the t-butyl ester is required. For example, use phosphate-buffered saline (PBS) instead of buffers containing citrate or acetate. |
| Use of Trifluoroacetic Acid (TFA) | TFA, commonly used in reverse-phase HPLC, will cleave the t-butyl ester. If the ester must be preserved, consider alternative analytical techniques or buffer systems. |
Summary of Potential Side Reactions
| Amino Acid | Side Chain Nucleophile | Potential for Side Reaction with Bromo-PEG | Favorable pH |
| Cysteine | Thiol (-SH) | Primary Target | 6.5 - 8.5 |
| Histidine | Imidazole Ring | High | 6.0 - 8.0 |
| Lysine | ε-Amino (-NH2) | Moderate | > 8.0 |
| N-terminus | α-Amino (-NH2) | Moderate | > 8.0 |
| Methionine | Thioether (-S-CH3) | Low | Neutral |
| Tyrosine | Phenol (-OH) | Very Low | > 9.0 |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | > 9.0 |
Experimental Protocols
General Protocol for PEGylation of a Cysteine Residue
-
Protein Preparation: Dissolve the protein containing a free cysteine in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-100 mM.
-
PEGylation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any excess bromo-PEG reagent.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and LC/MS to confirm the degree of PEGylation and purity.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Reaction pathways of Bromo-PEG with amino acids.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Carboxyalkylated histidine is a pH-dependent product of pegylation with SC-PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. enovatia.com [enovatia.com]
Technical Support Center: Navigating t-Butyl Ester Deprotection in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of deprotecting tert-butyl (t-butyl) esters in the final steps of PROTAC synthesis without degrading the intricate trifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: Is the deprotection of a t-butyl ester always a necessary final step in PROTAC synthesis?
A1: Not necessarily. In some PROTAC designs, the t-butyl ester is an integral part of the final molecule, often serving as a key binding motif for the target protein. For example, in the well-known BET bromodomain inhibitor JQ1, the t-butyl ester is crucial for its activity. When JQ1 is incorporated into a PROTAC like MZ1, the t-butyl ester remains in the final structure and is used as an attachment point for the linker.[1][2][3] Therefore, it is essential to first determine if the t-butyl group in your PROTAC design is a protecting group or a permanent part of the warhead.
Q2: What are the primary challenges associated with t-butyl ester deprotection in PROTACs?
A2: PROTACs are complex molecules with multiple functional groups, including amides, esters, ethers, and various heterocyclic systems that constitute the warhead, E3 ligase ligand, and linker.[4][5] The primary challenge is to find deprotection conditions that are selective for the t-butyl ester without causing degradation of other sensitive functionalities within the PROTAC molecule. Common issues include hydrolysis of amide or ester linkers, degradation of the E3 ligase ligand (e.g., the glutarimide ring in thalidomide or pomalidomide), or modification of the warhead.
Q3: What are the standard conditions for t-butyl ester deprotection, and are they suitable for PROTACs?
A3: The most common method for t-butyl ester deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (DCM).[6] While effective, these harsh conditions can be detrimental to the stability of the PROTAC molecule. The suitability of strong acidic conditions must be evaluated on a case-by-case basis, considering the stability of all components of the PROTAC.
Q4: Are there milder alternatives to TFA for t-butyl ester deprotection that are more compatible with sensitive PROTACs?
A4: Yes, several milder methods can be employed to deprotect t-butyl esters, which may be more suitable for delicate PROTAC structures. These include:
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave t-butyl esters in the presence of other acid-labile groups.[7]
-
Aqueous Phosphoric Acid: This can be an effective and environmentally benign reagent for the deprotection of t-butyl esters under milder conditions.[8]
-
Silica Gel in Refluxing Toluene: This heterogeneous method can selectively cleave t-butyl esters.
-
Thermal Deprotection: In some cases, heating the PROTAC in a suitable solvent can lead to the thermolytic cleavage of the t-butyl ester.
The choice of method will depend on the overall stability of the PROTAC molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the t-butyl ester deprotection of a PROTAC.
Problem 1: Degradation of the PROTAC molecule under acidic conditions.
-
Symptoms: Low yield of the desired product, multiple spots on TLC or peaks in LC-MS corresponding to degradation products.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Acid-labile E3 Ligase Ligand: The glutarimide ring of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide can be susceptible to hydrolysis under strongly acidic conditions.[9] | - Use milder deprotection methods such as ZnBr₂ in DCM. - Reduce the reaction time and temperature of the acidic treatment. - Consider using a different E3 ligase ligand that is more stable to acidic conditions if the synthetic route allows. |
| Ester Linker Hydrolysis: If the PROTAC linker contains an ester bond, it can be cleaved by strong acids. | - Opt for PROTAC linkers with more robust functionalities like amides, ethers, or alkyl chains.[5] - If an ester linker is necessary, use non-acidic deprotection methods. |
| Warhead Instability: The warhead itself might contain acid-sensitive functional groups. For example, some kinase inhibitors have moieties that are not stable to strong acids. | - Carefully review the chemical stability of the warhead under the planned deprotection conditions. - Employ orthogonal protecting group strategies where the t-butyl ester can be removed under conditions that the warhead can tolerate. |
Problem 2: Incomplete Deprotection of the t-Butyl Ester.
-
Symptoms: Presence of starting material in the reaction mixture after the expected reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Reaction Time: The chosen acidic conditions may not be strong enough or the reaction may not have been allowed to proceed to completion. | - For TFA deprotection, ensure a sufficient concentration (e.g., 20-50% in DCM) and reaction time. Monitor the reaction by TLC or LC-MS. - If using milder conditions, longer reaction times or a slight increase in temperature may be necessary. |
| Steric Hindrance: The t-butyl ester may be in a sterically hindered position within the large PROTAC molecule, making it less accessible to the deprotecting agent. | - Increase the reaction time and/or temperature. - Consider using a less sterically bulky deprotecting agent if possible. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated t-Butyl Ester Deprotection
This protocol is adapted from the deprotection of a t-butyl ester in the synthesis of L-γ-methyleneglutamic acid amide prodrugs, which share structural similarities with PROTACs (e.g., amide bonds).[10]
Reagents and Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the t-butyl ester protected compound in a minimal amount of DCM.
-
Add anisole (1-2 equivalents) to the solution to act as a carbocation scavenger.
-
Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired deprotected PROTAC.
Quantitative Data Comparison for Deprotection Methods (Hypothetical PROTAC Substrate)
| Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| Strong Acid | 20% TFA | DCM | 25 | 2 | 75 | 90 | Potential for some degradation of sensitive moieties. |
| Lewis Acid | ZnBr₂ (5 eq.) | DCM | 25 | 24 | 85 | 95 | Milder conditions, good for acid-sensitive substrates.[7] |
| Aqueous Acid | 85% H₃PO₄ | Water/co-solvent | 50 | 12 | 80 | 92 | Greener alternative, requires substrate solubility.[8] |
Visualizations
Deprotection Workflow and Potential Degradation Pathways
Caption: Workflow for t-butyl ester deprotection and potential degradation side pathways.
Troubleshooting Logic for PROTAC Deprotection
Caption: Decision tree for troubleshooting common issues in PROTAC deprotection.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of PROTACs with PEG10 Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) containing a polyethylene glycol (PEG) 10 linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my PROTAC with a PEG10 linker exhibit poor aqueous solubility despite the hydrophilic nature of PEG?
A: While PEG linkers are incorporated to enhance hydrophilicity and water solubility, the overall solubility of a PROTAC is a complex interplay of its three components: the warhead (target protein ligand), the E3 ligase ligand, and the linker.[1][2] Often, the warhead and E3 ligase ligands are highly lipophilic, which can dominate the molecule's physicochemical properties and lead to poor aqueous solubility, even with a hydrophilic PEG10 linker.[3] Furthermore, the flexible PEG linker can allow the PROTAC to adopt a conformation that exposes its hydrophobic regions to the aqueous environment, leading to aggregation and precipitation.[4]
Q2: What is the first step when I observe my PROTAC precipitating in an aqueous buffer?
A: The first step is to confirm the integrity and purity of your PROTAC stock solution, typically in DMSO. Ensure you are using anhydrous, high-purity DMSO. If the stock is sound, the issue is likely the PROTAC crashing out upon introduction to the aqueous environment. The immediate next step should be to determine the kinetic solubility of your compound in the specific buffer you are using. This will establish a baseline and inform subsequent formulation strategies.
Q3: What are the most common formulation strategies to improve the apparent solubility of a PROTAC for in vitro assays?
A: For in vitro assays, several formulation strategies can be employed to increase the concentration of a PROTAC in an aqueous solution. These methods aim to keep the PROTAC in a dissolved state, often by creating a supersaturated solution or by encapsulating the molecule. Common approaches include:
-
Use of Co-solvents: Adding a certain percentage of an organic solvent like DMSO, ethanol, or PEG 400 to the aqueous buffer.
-
Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[3][5][6]
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween-20 or Poloxamer 188 can help to wet the compound and accelerate dissolution.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For cellular assays, these lipid-based formulations can improve both solubility and cell permeability.[3][5]
Q4: How does pH affect the solubility of my PROTAC?
A: The pH of the buffer can significantly impact the solubility of a PROTAC if the molecule contains ionizable groups (e.g., basic amines or acidic carboxyls).[8] The solubility of a PROTAC will be lowest at its isoelectric point (pI), where the net charge of the molecule is zero.[8] By adjusting the buffer pH to be at least one unit away from the pI, you can increase the net charge on the molecule, which generally enhances its interaction with water and improves solubility.[8] It is advisable to determine the pH-solubility profile of your PROTAC early in the development process.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the handling and application of PROTACs with PEG10 linkers.
Problem: PROTAC precipitates immediately upon dilution from DMSO stock into an aqueous buffer (e.g., PBS).
-
Possible Cause: The concentration of the PROTAC in the final aqueous solution exceeds its thermodynamic solubility limit. The abrupt change in solvent polarity from DMSO to a highly aqueous environment causes the poorly soluble compound to crash out.
-
Solution 1: Optimize Co-solvent Concentration: Systematically test the addition of organic co-solvents to your aqueous buffer. It is crucial to keep the final concentration of the co-solvent low enough to not interfere with your biological assay.
| Co-solvent | Typical Starting Concentration (% v/v) in Final Buffer | Notes |
| DMSO | 1 - 5% | Check for cellular toxicity at higher concentrations. |
| Ethanol | 1 - 10% | Can sometimes cause protein denaturation in cell-free assays. |
| PEG 400 | 5 - 20% | Generally well-tolerated in many biological systems. |
| Solutol HS 15 | 0.1 - 1% | A non-ionic solubilizer and emulsifying agent. |
-
Solution 2: Employ Formulation Technologies: For significant solubility enhancement, formulation is often necessary. Amorphous solid dispersions (ASDs) are a highly effective strategy.[6][9] By dispersing the PROTAC in a polymer matrix, the molecule is held in a high-energy amorphous state, which can lead to a significant increase in apparent solubility and the generation of a supersaturated solution.[3][5]
Formulation Strategy Polymer/Excipient Example Resulting Solubility Enhancement (Hypothetical PROTAC-X) Unformulated N/A 0.5 µg/mL Amorphous Solid Dispersion (ASD) HPMCAS 15 µg/mL Self-Nanoemulsifying Preconcentrate Capryol™ 90, Cremophor® EL 25 µg/mL -
Solution 3: pH Adjustment: If your PROTAC has ionizable functional groups, adjusting the pH of the buffer can improve solubility.[8] For example, if your PROTAC has a basic nitrogen atom, lowering the pH of the buffer will protonate this group, increasing the overall charge and polarity of the molecule.
Section 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the kinetic solubility of a compound, which is the concentration at which it begins to precipitate when added from a DMSO stock to an aqueous buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Serial Dilution:
-
In a 96-well clear bottom plate, perform a serial dilution of the 10 mM PROTAC stock in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Transfer 2 µL of each PROTAC concentration from the DMSO plate to the corresponding wells of the aqueous plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final PROTAC concentrations will range from 100 µM down to ~50 nM.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the measured turbidity against the PROTAC concentration.
-
The kinetic solubility is defined as the concentration at which the turbidity begins to sharply increase compared to the baseline.
-
Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation (Lab Scale)
This method is used to create a small-scale ASD for in vitro testing.
-
Material Preparation:
-
Weigh out the PROTAC and the selected polymer (e.g., HPMCAS, Soluplus®) in a desired drug-to-polymer ratio (e.g., 1:9 w/w).
-
-
Dissolution:
-
Dissolve both the PROTAC and the polymer in a suitable common solvent (e.g., acetone, methanol, or a mixture thereof) in a glass vial. Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator. For very small scales, a vacuum centrifuge can be used.
-
-
Drying:
-
Place the resulting solid film under high vacuum for at least 24 hours to remove any residual solvent.
-
-
Collection and Storage:
-
Scrape the solid ASD from the vial.
-
Store the ASD in a desiccator to prevent moisture absorption. The resulting powder can then be used in dissolution or cellular experiments.
-
Section 4: Visualizations
Caption: Logical workflow for troubleshooting PROTAC solubility issues.
Caption: General mechanism of action for a PROTAC molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
how to avoid aggregation of proteins during PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during PEGylation.
Troubleshooting Guide: Protein Aggregation During PEGylation
Q1: I am observing significant protein aggregation and precipitation during my PEGylation reaction. What are the potential causes and how can I troubleshoot this?
A1: Protein aggregation during PEGylation is a common challenge that can arise from several factors. The primary causes often relate to the reaction conditions, the characteristics of the protein and PEG reagent, and the overall formulation. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Review and Optimize Reaction Conditions
The conditions of the PEGylation reaction play a critical role in maintaining protein stability.
-
pH: The reaction pH can significantly impact protein solubility and the reactivity of amino acid side chains. Proteins are often least soluble at their isoelectric point (pI). It is crucial to conduct the PEGylation reaction at a pH where the protein is stable and soluble. For amine-reactive PEGylation (targeting lysine residues or the N-terminus), a pH range of 7-9 is common. However, it's important to determine the optimal pH for your specific protein. Consider performing small-scale reactions at varying pH values to identify the optimal condition.[1][2]
-
Temperature: While higher temperatures can increase reaction rates, they can also induce protein denaturation and aggregation.[3] It is generally recommended to perform PEGylation at lower temperatures (e.g., 4°C) to minimize aggregation, although this may require longer reaction times.[1]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1] If you observe aggregation, try reducing the protein concentration.
-
PEG-to-Protein Molar Ratio: An excessive molar ratio of the PEG reagent can sometimes lead to over-PEGylation and subsequent aggregation. It is advisable to test a range of molar ratios to find the optimal balance between PEGylation efficiency and protein stability.
Step 2: Evaluate PEG Reagent Characteristics
The properties of the polyethylene glycol (PEG) itself can influence aggregation.
-
PEG Molecular Weight (MW): The length of the PEG chain can affect the physical properties of the PEGylated protein. While higher MW PEGs can provide a better shielding effect and longer circulation half-life, they can also, in some cases, induce aggregation.[4][5] Conversely, smaller PEG moieties can also confer significant stability against aggregation.[6] It may be beneficial to screen PEGs of different molecular weights.
-
PEG Architecture: The structure of the PEG molecule (linear vs. branched) can impact its interaction with the protein. Branched PEGs may offer a more effective "umbrella-like" shielding of the protein surface, which can help prevent aggregation.[7]
Step 3: Utilize Stabilizing Excipients
The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as sorbitol and mannitol, can act as protein stabilizers.[8][9]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can help to suppress protein aggregation.[8][10]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help to prevent surface-induced aggregation.[8][9]
Step 4: Consider Site-Specific PEGylation
Random PEGylation can sometimes lead to the modification of residues in regions that are critical for stability. Site-specific PEGylation strategies, which target specific amino acids (e.g., N-terminus, cysteine residues), can provide more homogeneous products with potentially improved stability.[7][11]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q2: Why does protein aggregation occur during PEGylation?
A2: Protein aggregation during PEGylation can be triggered by a combination of factors that disrupt the protein's native conformation and promote intermolecular interactions. These include:
-
Conformational Instability: The reaction conditions (pH, temperature) can shift the equilibrium towards partially unfolded or misfolded states, which are more prone to aggregation.[12]
-
Hydrophobic Interactions: The PEGylation process can expose hydrophobic patches on the protein surface, leading to aggregation as these regions interact to minimize contact with the aqueous solvent.
-
Electrostatic Interactions: Changes in the surface charge of the protein due to the modification of charged amino acids can lead to unfavorable electrostatic interactions and aggregation.
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of collision and aggregation.[1]
Q3: How can I monitor protein aggregation during and after PEGylation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[13][14] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution, including aggregates. |
| UV-Vis Spectroscopy | Measures light absorbance. An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[14] | A simple method to detect the presence of large aggregates. |
| Intrinsic Tryptophan Fluorescence | Changes in the local environment of tryptophan residues upon protein unfolding or aggregation can lead to shifts in the fluorescence emission spectrum.[14] | Detects early stages of protein misfolding that can precede aggregation. |
| Extrinsic Dye-Binding Assays | Utilizes fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins.[14] | Quantifies the extent of protein aggregation. |
Q4: Can the choice of PEGylation chemistry influence protein aggregation?
A4: Yes, the chemistry used for PEGylation can impact protein stability. For example, when modifying the N-terminus, conjugation via alkylation may result in a lower propensity for aggregation compared to acylation.[6] This is because acylation neutralizes the positive charge of the N-terminal amino group, which could destabilize the protein. The choice of linker chemistry can also play a role in the stability of the final conjugate.[7]
Mechanism of PEGylation and Potential for Aggregation
Caption: The PEGylation process and a simplified pathway for protein aggregation.
Experimental Protocols
Protocol 1: General N-Terminal Reductive Alkylation PEGylation
This protocol describes a general method for PEGylating a protein at its N-terminus using a PEG-aldehyde reagent.
Materials:
-
Protein of interest
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that can compete with the reaction.
-
Reagent Preparation: Dissolve the mPEG-propionaldehyde and sodium cyanoborohydride in the reaction buffer immediately before use.
-
Reaction Setup:
-
Add the mPEG-propionaldehyde solution to the protein solution to achieve a desired molar ratio (e.g., 5:1 PEG:protein). Mix gently.
-
Add the sodium cyanoborohydride solution to a final concentration of 20 mM.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for 12-24 hours with gentle stirring.
-
Reaction Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method, such as size exclusion or ion exchange chromatography.
-
Analysis: Analyze the purified product for the degree of PEGylation and the presence of aggregates using techniques like SDS-PAGE and SEC-HPLC.
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Materials:
-
PEGylated protein sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (selected based on the size of the protein and PEGylated conjugate)
-
Mobile Phase (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the chromatography method at a constant flow rate (e.g., 0.5 mL/min).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight aggregates, the monomeric PEGylated protein, and any smaller fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Quantitative Data Summary
Table 1: Effect of pH on Protein Stability and Aggregation
| pH | Protein Net Charge | General Stability | Risk of Aggregation | Recommended Action |
| < pI | Positive | Generally stable | Low to moderate | A good starting point for PEGylation. |
| = pI | Neutral | Least soluble | High | Avoid this pH for the reaction.[1] |
| > pI | Negative | Generally stable | Low to moderate | A good starting point for PEGylation. |
Table 2: Influence of PEG Molecular Weight on Protein Properties
| PEG Molecular Weight | Hydrodynamic Volume | Protection from Proteolysis | Risk of Aggregation | Impact on Bioactivity |
| Low (e.g., 5 kDa) | Smaller increase | Moderate | Generally low[6] | Often less impact |
| High (e.g., 20-40 kDa) | Larger increase | High | Can be higher in some cases[5] | May cause steric hindrance[11] |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. scielo.br [scielo.br]
- 3. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. approcess.com [approcess.com]
Technical Support Center: Optimizing Bromo-PEG Conjugation to Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction pH for conjugating bromo-PEG derivatives to thiol groups on proteins, peptides, or other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating bromo-PEG to a thiol group?
The optimal pH for bromo-PEG conjugation to thiols is generally in the range of 8.0 to 9.0. The reaction, a nucleophilic substitution, relies on the deprotonated thiolate anion (S-), which is a more potent nucleophile than the protonated thiol (SH). The concentration of the thiolate anion increases as the pH rises above the pKa of the thiol group (typically around 8.5-9.5 for cysteine residues in proteins). Therefore, a slightly alkaline pH promotes a faster and more efficient reaction.
Q2: Can I perform the conjugation at a neutral pH (e.g., pH 7.0-7.5)?
While the reaction can proceed at neutral pH, it is generally much slower. At pH 7.4, the concentration of the reactive thiolate anion is significantly lower. If a neutral pH is required to maintain the stability or activity of your molecule, you may need to increase the reaction time or use a higher concentration of the bromo-PEG reagent.
Q3: What are the potential side reactions I should be aware of when using a higher pH?
At a higher pH (above 9.0), there is an increased risk of side reactions. The primary concern is the reaction of the bromo-PEG with other nucleophilic groups, such as the ε-amino group of lysine residues. This can lead to non-specific conjugation and a heterogeneous product. Additionally, hydrolysis of the bromo-PEG reagent can increase at a higher pH, reducing the amount of reagent available for conjugation.
Q4: How does the reactivity of bromo-PEG compare to other thiol-reactive PEGs like maleimide-PEG?
Bromo-PEG and maleimide-PEG are both effective for thiol conjugation but have different optimal pH ranges for their reactions. Bromoacetyl groups react more efficiently at higher pH values (e.g., pH 9.0), while maleimides show high reactivity towards thiols at a lower pH of 6.5-7.5.[1] This difference in reactivity can be exploited for sequential conjugation strategies.
Q5: My conjugation efficiency is low. What are the possible causes related to pH?
Low conjugation efficiency can be attributed to several pH-related factors:
-
Suboptimal pH: The reaction buffer pH may be too low, resulting in a low concentration of the reactive thiolate anion.
-
Buffer interference: Some buffers can interfere with the reaction. For example, buffers containing primary amines (like Tris) can compete with the target thiol for the bromo-PEG. It is advisable to use non-nucleophilic buffers such as phosphate, borate, or HEPES.
-
Instability of reactants: The stability of your protein or the bromo-PEG reagent might be compromised at the chosen pH. It is crucial to assess the stability of all components under the reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation | Reaction pH is too low. The concentration of the reactive thiolate anion is insufficient. | Increase the pH of the reaction buffer to 8.0-9.0. Ensure the final pH of the reaction mixture is within the target range after adding all components. |
| Bromo-PEG reagent has hydrolyzed. The reagent is unstable at the reaction pH. | Prepare the bromo-PEG solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers, especially at alkaline pH. | |
| Thiol groups are oxidized. Cysteine residues can form disulfide bonds, which are unreactive towards bromo-PEG. | Treat your protein/peptide with a reducing agent (e.g., DTT, TCEP) prior to conjugation. Ensure the reducing agent is removed before adding the bromo-PEG reagent, as it will compete for the reagent. | |
| Non-specific conjugation | Reaction pH is too high. Bromo-PEG is reacting with other nucleophilic groups (e.g., amines on lysine residues). | Lower the reaction pH to the lower end of the optimal range (e.g., pH 8.0). If non-specific labeling persists, consider using a lower pH and longer reaction time. |
| Poor reproducibility | Inconsistent pH of reaction buffer. Small variations in pH can significantly impact the reaction rate. | Prepare fresh buffer for each experiment and accurately measure the pH. Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction. |
Data Summary
The following table summarizes the effect of pH on the reaction of haloacetyl (e.g., bromoacetyl) groups with thiols.
| pH Range | Relative Reaction Rate | Key Considerations |
| 6.5 - 7.5 | Slow | Minimal side reactions with amines. Suitable for molecules that are not stable at higher pH. Reaction times will be significantly longer. |
| 8.0 - 9.0 | Fast | Optimal for efficient conjugation. Balances high reaction rate with manageable risk of side reactions.[1] |
| > 9.0 | Very Fast | Increased risk of non-specific reactions with other nucleophiles (e.g., lysine residues) and hydrolysis of the bromo-PEG reagent. |
Experimental Protocol: General Guideline for Bromo-PEG Conjugation to a Thiol-Containing Protein
This protocol provides a general framework. Optimization of specific parameters such as protein concentration, PEG-to-protein molar ratio, reaction time, and temperature is recommended for each specific application.
1. Materials:
-
Thiol-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Bromo-PEG reagent.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography).
2. Procedure:
-
(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, dissolve it in the Reaction Buffer containing 5-10 mM TCEP and incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
Prepare Bromo-PEG Solution: Immediately before use, dissolve the bromo-PEG reagent in the Reaction Buffer to the desired stock concentration.
-
Conjugation Reaction:
-
Add the bromo-PEG solution to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess of PEG over protein).
-
Gently mix and incubate the reaction at room temperature for 2-4 hours. The optimal reaction time may vary and should be determined empirically.
-
-
Quench the Reaction: Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to consume any unreacted bromo-PEG. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents and unconjugated protein using a suitable chromatography method.
-
Characterization: Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.
Visualizations
Caption: Reaction mechanism of bromo-PEG conjugation to a thiol group.
Caption: Troubleshooting flowchart for low bromo-PEG conjugation efficiency.
References
Technical Support Center: Purification of PEGylated PROTACs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists encountering challenges during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude PEGylated PROTAC reaction mixture?
A crude reaction mixture typically contains the desired PEGylated PROTAC, unreacted starting materials (the parent PROTAC and the activated PEG linker), and various byproducts. One common byproduct can arise from the nucleophilic acyl substitution competing with the desired aromatic substitution, which may co-elute with the product in HPLC.[] The heterogeneity of the reaction products, including molecules with different degrees of PEGylation or at different sites, presents a significant purification challenge.
Q2: Which chromatographic technique is best suited for purifying my PEGylated PROTAC?
The optimal technique depends on the specific properties of your molecule and the impurities you need to remove.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for its high resolving power, capable of separating the PEGylated PROTAC from the non-PEGylated precursor and other small molecule impurities based on hydrophobicity.[][2][3] It can also potentially separate species based on the site of PEG attachment.[2][3]
-
Size Exclusion Chromatography (SEC) is highly effective for removing unreacted, low-molecular-weight reagents or separating species with significant size differences, such as aggregated PROTACs from the desired monomeric form.[4] However, its resolution for separating the PEGylated product from the unreacted PROTAC might be limited if the size difference is not substantial.
-
Ion-Exchange Chromatography (IEX) separates molecules based on charge. Since PEG chains can shield surface charges, IEX can be used to separate PEGylated species from their un-PEGylated counterparts.[4]
-
Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity but under less denaturing, aqueous mobile phase conditions compared to RP-HPLC.[4]
Q3: How can I effectively remove the unreacted PEG linker?
Removing excess unreacted PEG linker can be challenging, especially because many PEG reagents lack a UV chromophore, making them difficult to detect.[5]
-
Size Exclusion Chromatography (SEC) is a primary method for this separation, as there is typically a significant size difference between the PEGylated PROTAC and the free PEG linker.[4]
-
RP-HPLC can also be effective, but co-elution can be an issue. Optimization of the gradient is crucial.
-
For analytical purposes, detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in series with a UV detector to visualize non-chromophoric species like the PEG linker.
Q4: What analytical methods are essential for characterizing the final purified PEGylated PROTAC?
A combination of techniques is necessary for full characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is critical for confirming the molecular weight of the final product and assessing its purity.[6][7] High-resolution mass spectrometry can help verify the covalent attachment of the PEG linker.
-
HPLC with UV detection is used to determine the purity of the product by assessing the area of the product peak relative to impurity peaks.
-
NMR (Nuclear Magnetic Resonance) spectroscopy can be used to confirm the structure of the PROTAC and the site of PEGylation.
-
Dynamic Light Scattering (DLS) can be employed to assess the aggregation state of the purified PROTAC.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
Question: My main product peak in RP-HPLC is showing significant tailing. What could be the cause and how can I fix it?
Possible Causes & Solutions:
-
Secondary Interactions: Residual acidic silanols on the silica-based column packing can interact with basic moieties on the PROTAC, causing peak tailing.
-
Solution: Add a competitive base like triethylamine (TEA) to the mobile phase, or use a base-deactivated column. Lowering the mobile phase pH can also suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Mobile Phase: The sample may not be fully soluble in the mobile phase, or the mobile phase pH could be suboptimal.
-
Solution: Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase pH; for basic compounds, a higher pH may be needed, and for acidic compounds, a lower pH is often better.[8]
-
-
Contamination: Buildup of contaminants at the column inlet can distort peak shape.
-
Solution: Use a guard column and ensure proper sample filtration before injection. Regularly flush the column with a strong solvent.
-
Problem 2: Low Yield After Purification
Question: I'm losing a significant amount of my PEGylated PROTAC during purification. What are the common causes of low recovery?
Possible Causes & Solutions:
-
Irreversible Adsorption: Highly hydrophobic PROTACs can irreversibly bind to the stationary phase of an RP-HPLC column.
-
Solution: Try a different stationary phase (e.g., C4 instead of C18 for very hydrophobic molecules). Adding a small amount of a stronger organic solvent like isopropanol to the mobile phase might also help.
-
-
Precipitation: The PROTAC may precipitate on the column if the mobile phase composition is not optimal for its solubility.
-
Solution: Adjust the mobile phase composition to ensure the compound remains soluble throughout the gradient.
-
-
Aggregation: The PEGylated PROTAC may be aggregating, leading to loss through filtration or precipitation.
-
Solution: Analyze the sample by DLS to check for aggregates. Modify buffer conditions (e.g., pH, salt concentration) to minimize aggregation.
-
Problem 3: Co-elution of Product and Impurities
Question: I am unable to resolve my desired PEGylated PROTAC from a key impurity. How can I improve the separation?
Possible Causes & Solutions:
-
Suboptimal Gradient: The elution gradient in RP-HPLC may be too steep.
-
Solution: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). Incorporating an isocratic hold at an intermediate solvent composition can also help resolve closely eluting peaks.
-
-
Incorrect Stationary Phase: The chosen column may not provide the necessary selectivity.
-
Solution: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that offers better selectivity for your specific separation.
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Solution: Vary the column temperature. Sometimes, increasing the temperature can improve peak shape and resolution.[3]
-
Comparative Data on Purification Strategies
The following table summarizes typical outcomes for different purification strategies based on data from PEGylated peptides and proteins, which serve as a proxy for PEGylated PROTACs. Actual results will vary based on the specific molecule.
| Purification Method | Typical Purity Achieved | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | >95-99% | 50-80% | High resolution, good for removing closely related impurities.[2] | Can be denaturing, potential for low recovery of hydrophobic molecules. |
| Size Exclusion (SEC) | Variable (depends on size difference) | >90% | Gentle, non-denaturing conditions, effective for aggregate removal.[4] | Low resolution for molecules of similar size. |
| Ion-Exchange (IEX) | >90% | 70-90% | Good for separating based on charge differences.[4] | PEG chains can mask charges, reducing separation efficiency.[4] |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for purifying a PEGylated PROTAC. Optimization will be required.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[9]
-
Gradient Elution:
-
Start with a shallow gradient to elute less hydrophobic impurities.
-
Example Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)[3]
-
25-30 min: 80% to 100% B
-
30-35 min: 100% B (column wash)
-
35-40 min: Re-equilibrate at 20% B
-
-
-
Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze collected fractions by LC-MS to confirm the identity and purity of the desired product.
-
Post-Purification: Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
General Protocol for Size Exclusion Chromatography (SEC)
This protocol is suitable for removing small molecule impurities or analyzing for aggregates.
-
Column: Select a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase (Isocratic): A buffered aqueous solution, such as Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS), pH 7.4.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase. Centrifuge and filter (0.22 µm) the sample to remove any particulates.[9]
-
Flow Rate: Use a flow rate recommended by the column manufacturer to avoid over-pressurization and to ensure optimal resolution.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Detection: UV detection (e.g., 280 nm).
-
Fraction Collection: Collect fractions as they elute. Larger molecules will elute first.[11]
Visual Guides
Purification Workflow
Caption: Fig. 1: General workflow for the purification and analysis of PEGylated PROTACs.
Troubleshooting Logic for Low Purity
Caption: Fig. 2: Decision tree for troubleshooting low purity in HPLC purification.
References
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene glycol (PEG) linkers, specifically focusing on longer chains like PEG10, on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: How does the length of a PEG linker, such as a PEG10 linker, generally affect the cell permeability of a PROTAC?
Increasing the length of a PEG linker in a PROTAC generally leads to a decrease in passive cell permeability.[1][2] This is attributed to an increase in molecular weight and polar surface area, both of which are factors that typically hinder a molecule's ability to passively diffuse across the lipid bilayer of a cell membrane.[2][3] For instance, studies have shown that PROTACs with shorter PEG linkers (e.g., 2-unit PEG) can be significantly more permeable than those with longer PEG linkers (e.g., 3-unit PEG).[1][2] While specific data for a PEG10 linker is not extensively published in comparative studies, the established trend suggests that a PROTAC with a PEG10 linker would likely exhibit lower passive permeability compared to its analogues with shorter PEG chains.
However, it is crucial to consider that PEG linkers can also influence a PROTAC's conformation.[4][5] Flexible PEG linkers may allow the PROTAC to adopt a folded or "chameleonic" conformation in the lipophilic environment of the cell membrane.[4][5][6][7][8][9][10][11] This folding can shield the polar groups of the PROTAC, reducing its effective polar surface area and potentially mitigating the negative impact of a long linker on permeability.[5][6][7][8][9][10][11] Therefore, the overall effect of a PEG10 linker is a balance between its increased size and its conformational effects.
Q2: What are the primary experimental methods to assess the cell permeability of a PROTAC with a PEG10 linker?
The two most common in vitro methods to evaluate the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4][12]
-
PAMPA: This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[1][12] It is a useful tool for predicting passive, transcellular permeability and is not confounded by active transport or efflux mechanisms.[1]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form tight junctions and mimics the intestinal epithelium.[4][12] This model is more biologically relevant than PAMPA as it can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[12][13]
Another method that can be employed is the Chloroalkane Penetration Assay (CAPA), which involves tagging the PROTAC with a chloroalkane and quantifying its cellular entry.[3]
Q3: What quantitative data is available on the permeability of PROTACs with varying PEG linker lengths?
Several studies have quantified the permeability of PROTACs with different PEG linker lengths, primarily using the PAMPA assay. The permeability is typically reported as an effective permeability coefficient (Pe) in units of 10-6 cm/s.
| PROTAC Series | Linker Composition | Permeability (Pe) (x 10-6 cm/s) | Reference |
| MZ Series | 2-unit PEG linker | 0.6 | [1][2] |
| 3-unit PEG linker | 0.03 | [1][2] | |
| AT Series | 1-unit PEG linker | ~0.005 | [1][2] |
| 2-unit PEG linker | ~0.0025 | [1][2] | |
| CM/CMP Series | 2-unit PEG linker | ~0.02 | [1] |
| 4-unit PEG linker | ~0.01 | [1] |
As the table demonstrates, a clear trend of decreasing permeability with increasing PEG linker length is observed across different PROTAC series. For example, in the MZ series, increasing the linker from a 2-unit to a 3-unit PEG resulted in a 20-fold decrease in permeability.[1][2]
Troubleshooting Guides
Issue: My PROTAC with a PEG10 linker shows very low cell permeability in a PAMPA assay.
Possible Causes and Solutions:
-
High Molecular Weight and Polarity: A long PEG10 linker significantly increases the molecular weight and polar surface area of the PROTAC, which are major determinants of low passive permeability.
-
Troubleshooting Step: If synthetically feasible, synthesize analogues with shorter PEG linkers (e.g., PEG4, PEG6) or with more rigid, less polar linkers to assess if permeability improves.[4] The goal is to find a balance between the linker's length required for effective ternary complex formation and its impact on physicochemical properties.
-
-
Lack of Conformational Shielding: The PROTAC may not be adopting a folded conformation that effectively shields its polar surface area.
-
Troubleshooting Step: Computational modeling, such as molecular dynamics simulations, can be used to predict the conformational preferences of the PROTAC in a nonpolar environment.[5][8][10][11] This can provide insights into whether the PEG10 linker is facilitating a more compact, permeable conformation.
-
-
Experimental Artifacts: Issues with the PAMPA assay itself, such as compound precipitation in the assay buffer or nonspecific binding to the assay plates, can lead to artificially low permeability readings.
-
Troubleshooting Step: Ensure the PROTAC is fully solubilized in the donor well at the tested concentration. Running the assay at multiple concentrations can help identify solubility issues. Including control compounds with known permeability is also crucial for validating the assay performance.
-
Issue: My PROTAC with a PEG10 linker has poor activity in a cell-based degradation assay, which I suspect is due to low permeability.
Possible Causes and Solutions:
-
Low Passive Permeability: As discussed, the long PEG10 linker is a likely contributor to low passive diffusion across the cell membrane.
-
Troubleshooting Step: Perform a cell-based permeability assay, such as the Caco-2 assay, to get a more biologically relevant measure of permeability that includes active transport mechanisms.[12]
-
-
Efflux Transporter Activity: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
-
Troubleshooting Step: The Caco-2 assay can provide an efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. A high efflux ratio suggests the PROTAC is a substrate for efflux transporters.[13] If efflux is high, consider co-dosing with a known P-gp inhibitor in your cell-based assays to see if degradation activity is rescued.
-
-
Poor Solubility: Low aqueous solubility can limit the effective concentration of the PROTAC available to enter the cells.[14]
-
Troubleshooting Step: Measure the kinetic and thermodynamic solubility of your PROTAC. If solubility is low, consider formulation strategies or chemical modifications to the PROTAC scaffold (while trying to maintain the optimal linker) to improve it.[14]
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of the Donor Plate: A stock solution of the PROTAC is diluted in a buffer solution (e.g., PBS at pH 7.4) to the desired final concentration. This solution is added to the wells of a donor microplate.
-
Preparation of the Artificial Membrane: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Preparation of the Acceptor Plate: The wells of an acceptor microplate are filled with buffer solution.
-
Assay Assembly and Incubation: The filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate to create a "sandwich." The assembled plates are incubated at room temperature for a defined period (e.g., 4-18 hours) to allow for the passive diffusion of the PROTAC from the donor to the acceptor compartment.
-
Quantification: After incubation, the plates are separated, and the concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time )
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing off-target effects of bromo-PEG linkers in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of bromo-PEG linkers in cellular assays.
Troubleshooting Guide
High Background Signal in Cellular Assays
High background can obscure specific signals and lead to misinterpretation of results. Here are common causes and solutions when using bromo-PEGylated conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence or luminescence | 1. Non-specific binding of the conjugate: The PEG linker may not be sufficient to prevent non-specific interactions of the entire conjugate with cellular components or the assay plate. 2. Off-target alkylation: The bromo group may react with abundant cellular nucleophiles other than the intended target, leading to non-specific labeling. 3. Contamination of reagents: Buffers or media may be contaminated. | 1. Increase blocking: Use a more robust blocking agent (e.g., 5% BSA or non-fat milk in your washing and incubation buffers).[1] 2. Optimize washing steps: Increase the number and duration of wash steps to remove unbound conjugate.[1][2] 3. Include a pre-clearing step: Incubate your cell lysate with an irrelevant control protein conjugated with the bromo-PEG linker to capture non-specifically binding proteins before adding your specific conjugate. 4. Run control experiments: Use a non-reactive PEG linker (e.g., a methoxy-PEG) as a negative control to assess the contribution of the PEG moiety to non-specific binding. 5. Use fresh, filtered buffers and media. [2] |
| Multiple bands in Western Blot | 1. Excess protein loading: Too much protein can lead to non-specific antibody binding.[3] 2. Secondary antibody non-specificity: The secondary antibody may be binding to proteins other than the primary antibody. 3. Off-target modification of proteins: The bromo-PEG linker may be reacting with other proteins that are then detected by the antibody if it's targeting a common epitope. | 1. Reduce the amount of protein loaded on the gel.[3] 2. Run a secondary antibody-only control to check for non-specific binding. 3. Use a more specific primary antibody or one that recognizes a unique tag on your protein of interest. 4. Perform a competition assay: Pre-incubate the primary antibody with an excess of the purified, unmodified target protein to confirm the specificity of the bands. |
| Inconsistent results between experiments | 1. Variability in conjugation efficiency: The degree of labeling with the bromo-PEG linker may vary between batches. 2. Instability of the bromo-PEG linker: The bromo group can be susceptible to hydrolysis or reaction with components in the buffer over time. | 1. Characterize each batch of conjugate: Use techniques like mass spectrometry or HPLC to determine the degree of labeling before use. 2. Prepare fresh solutions of the bromo-PEG linker immediately before conjugation. 3. Control reaction conditions: Ensure consistent pH, temperature, and incubation times during the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular nucleophiles that can react with bromo-PEG linkers, leading to off-target effects?
A1: The bromide on a bromo-PEG linker is a good leaving group for nucleophilic substitution reactions.[4][5] While these linkers are often designed to react with thiol groups (-SH) on cysteine residues, other cellular nucleophiles can also react, potentially leading to off-target modifications. These include:
-
Amines (-NH2): The primary amines on lysine residues and the N-terminus of proteins can react with the bromo group, although this reaction is generally slower than with thiols.
-
Imidazoles: The imidazole ring of histidine can also act as a nucleophile.
-
Hydroxyls (-OH): While less reactive, the hydroxyl groups on serine, threonine, and tyrosine could potentially react under certain conditions.
The reactivity of these groups is influenced by factors such as their pKa, local concentration, and accessibility on the protein surface.
Q2: How do bromo-PEG linkers compare to maleimide-PEG linkers in terms of specificity and stability?
A2: Both bromo-PEG and maleimide-PEG linkers are commonly used for thiol-reactive conjugation. However, they have different properties that can affect their specificity and the stability of the resulting conjugate.
| Feature | Bromo-PEG Linkers | Maleimide-PEG Linkers |
| Primary Target | Thiols (Cysteine) | Thiols (Cysteine) |
| Potential Off-Target Reactivity | Can react with other nucleophiles like amines (lysine) and imidazoles (histidine). | Can react with primary amines at higher pH. The maleimide ring can also undergo hydrolysis. |
| Bond Stability | Forms a stable thioether bond. | Forms a thioether bond that can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols.[6] Hydrolysis of the maleimide ring can improve stability.[6] |
In general, while maleimide-thiol conjugates can be less stable, the reaction of maleimides with thiols is often faster and more specific at neutral pH than the reaction of bromoacetyl groups. The choice of linker should be guided by the specific application and the desired stability of the conjugate.
Q3: What control experiments should I perform to validate the specificity of my bromo-PEGylated conjugate?
A3: A set of well-designed control experiments is crucial to demonstrate that the observed cellular effects are due to the specific targeting of your conjugate and not off-target effects of the bromo-PEG linker.
-
Negative Control Linker: Synthesize your conjugate using a non-reactive PEG linker of similar size with a methoxy or hydroxyl end group instead of the bromo group. This control will help differentiate effects caused by the delivery of the payload from those caused by non-specific alkylation.
-
Unconjugated Payload: Treat cells with the payload (drug, fluorophore, etc.) alone to assess its baseline activity and cellular uptake.
-
"Scrambled" or Irrelevant Target Control: If your conjugate targets a specific protein, a control conjugate targeting an irrelevant protein that is not expressed in your cell line of interest can help assess off-target binding and uptake.
-
Competition Assay: Pre-treat cells with an excess of an unlabeled, non-PEGylated version of your targeting molecule before adding the bromo-PEGylated conjugate. A reduction in signal indicates specific binding to the target.
-
Cell-Free Assay: Confirm the reactivity of your bromo-PEG linker with your purified target protein in a controlled, cell-free environment to validate the intended conjugation.
Q4: Can the length of the PEG chain in a bromo-PEG linker influence off-target effects?
A4: Yes, the length of the PEG chain can influence the off-target effects of a bromo-PEGylated conjugate.
-
Steric Hindrance: Longer PEG chains can create more steric hindrance, which may reduce the accessibility of the bromo group to off-target nucleophiles on proteins.[7]
-
Solubility and Pharmacokinetics: PEGylation generally improves the solubility and in vivo circulation time of a conjugate.[8] Longer PEG chains can further enhance these properties, potentially reducing non-specific binding driven by hydrophobicity.[8][9]
-
Targeting Ability: The optimal PEG linker length for target engagement can vary. While longer linkers can provide more flexibility for the targeting moiety to reach its binding site, excessively long linkers might also interfere with binding.[10][11]
The ideal PEG length is a balance between maximizing solubility and stability while maintaining potent target engagement and minimizing off-target interactions. This often needs to be determined empirically for each specific conjugate.
Experimental Protocols
Protocol 1: General Procedure for Assessing Off-Target Cytotoxicity
This protocol is designed to determine if the bromo-PEG linker itself or its degradation products contribute to cellular toxicity.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment Preparation: Prepare serial dilutions of the following treatments in cell culture medium:
-
Your complete bromo-PEGylated conjugate.
-
The unconjugated payload.
-
A control bromo-PEG linker (not conjugated to a targeting moiety).
-
A non-reactive methoxy-PEG of the same length as a negative control.
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatments. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each treatment relative to the vehicle control. Plot the dose-response curves to determine the IC50 for each compound. A significant decrease in viability with the control bromo-PEG linker suggests inherent cytotoxicity.
Protocol 2: Proteomic Identification of Off-Target Protein Alkylation using Mass Spectrometry
This protocol provides a general workflow to identify cellular proteins that are non-specifically alkylated by a bromo-PEG linker.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your bromo-PEGylated conjugate or a control bromo-PEG linker at a concentration and for a duration relevant to your experiment. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer without detergents that interfere with MS, or a urea-based lysis buffer).
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is to linearize proteins and is separate from the experimental alkylation by the bromo-PEG linker).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Include a variable modification in your search parameters corresponding to the mass of the bromo-PEG linker on cysteine, lysine, and histidine residues.
-
Identify proteins that are significantly more modified in the bromo-PEG treated samples compared to the control.
-
Visualizations
Caption: Workflow for cytotoxicity and proteomics assessment.
Caption: Off-target alkylation can alter protein function.
Caption: Troubleshooting logic for high background signals.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TFA Deprotection of t-Butyl Esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the trifluoroacetic acid (TFA)-mediated deprotection of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products formed during the TFA deprotection of t-butyl esters?
The primary side product is the tert-butyl cation (t-butyl cation), which is generated upon cleavage of the t-butyl group. This highly reactive carbocation can lead to several downstream side products. One major concern is the reaction of the t-butyl cation with trifluoroacetic acid to form t-butyl trifluoroacetate.[1] This intermediate is a potent alkylating agent that can modify sensitive amino acid residues within a peptide chain.
Additionally, the t-butyl cation can be deprotonated to form isobutylene gas or participate in polymerization to form isobutylene oligomers.[2] In peptide synthesis, the most significant side reactions involve the alkylation of nucleophilic side chains of amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp), leading to unwanted modifications of the final product.[3] For instance, the reaction of the t-butyl cation with the thiol group of Cysteine results in the formation of S-tert-butylated Cysteine residues.[4]
Q2: Why are scavengers necessary in TFA deprotection cocktails?
Scavengers are crucial components of TFA deprotection cocktails because they trap the reactive t-butyl cations generated during the cleavage reaction.[3] By sequestering these carbocations, scavengers prevent them from reacting with sensitive amino acid residues, thereby minimizing the formation of alkylated side products.[3][4] Scavengers also help to reduce alkylation caused by reactive species like tert-butyl trifluoroacetate.[4] The choice of scavengers is critical for maximizing the yield and purity of the desired product, especially in peptide synthesis where residues like Cys, Trp, and Met are susceptible to modification.[3][4]
Q3: What are the most common scavengers used, and what are their specific roles?
Several scavengers are commonly used in TFA deprotection, often in combination to address different potential side reactions. Common scavengers and their roles include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl groups and a good general scavenger for t-butyl cations.[4][5]
-
Water: A useful scavenger for t-butyl cations.[6] A typical TFA cleavage mixture often contains a small percentage of water.
-
Thioanisole: Helps to prevent the reattachment of protecting groups and accelerates the deprotection of Arginine (Pmc) residues.[3] It is also an effective scavenger for t-butyl cations.
-
1,2-Ethanedithiol (EDT): A highly efficient scavenger for t-butyl trifluoroacetate and is particularly useful in preventing t-butylation of Trp, Tyr, and Met.[3]
-
Dimethyl Sulfide (DMS): A thioether that performs well in reducing the S-t-butylation of Cysteine.[4]
-
Dithiothreitol (DTT): An aliphatic thiol that can reduce the magnitude of Cys S-t-butylation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time, especially with sterically hindered esters or complex peptides. | Extend the reaction time. For peptides with multiple Arg(Pmc/Pbf) residues, longer deprotection times (e.g., >4 hours) may be necessary.[5] Monitor the reaction progress by HPLC. |
| Low concentration of TFA. | Ensure the TFA concentration is sufficient. For some applications, a higher TFA content in the cleavage mixture may be required.[4] | |
| Significant Alkylation of Sensitive Residues (e.g., Cys, Trp, Met) | Inadequate or inappropriate scavengers in the cleavage cocktail. | Use a scavenger cocktail tailored to the amino acid composition of your peptide. For peptides containing Cys, consider a combination of thioanisole and DMS with DTT.[4] For Trp-containing peptides, Reagent K (TFA/phenol/H2O/thioanisole/EDT) is effective.[4] |
| Low Yield of Final Product | Reattachment of the cleaved peptide to the resin, particularly with C-terminal Trp, Tyr, and Met. | Choose appropriate scavengers to minimize this side reaction.[5] |
| Precipitation issues during workup. | Ensure the peptide is fully precipitated by adding a sufficient volume of cold diethyl ether or methyl tert-butyl ether. | |
| Presence of Scavenger-Related Impurities | Incomplete removal of scavengers during the workup. | Wash the precipitated peptide thoroughly with cold ether to remove residual scavengers.[5] For water-soluble peptides, an aqueous wash followed by lyophilization can be effective. |
Data Presentation
Table 1: Comparison of Scavenger Efficacy in Reducing S-t-butylation of Cysteine
The following table summarizes the relative percentage of total S-t-butylation observed when using different scavengers in the TFA cleavage of a model Cys-containing peptide. The data is adapted from a study by ACS Publications.[4]
| Scavenger (in TFA/TIS/H₂O 90:2.5:2.5:5) | Total S-t-butylation (%) |
| None (Control) | 18.6 |
| Anisole | 15.2 |
| m-Cresol | 12.8 |
| Dimethyl Sulfide (DMS) | 10.3 |
| Dithiothreitol (DTT) | 11.5 |
| Thioanisole | 9.0 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 12.1 |
| Triphenylphosphine (PPh₃) | 14.5 |
| Tris(2-carboxyethyl)phosphine (TCEP) | 13.9 |
Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection of a t-Butyl Ester
This protocol is a general method for the deprotection of t-butyl esters in solution phase.
-
Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and TFA.
-
Stir the solution at room temperature for 2 to 5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and TFA under reduced pressure (rotary evaporation).
-
Dissolve the residue in DCM.
-
Wash the organic layer twice with water and once with saturated aqueous NaCl (brine).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Protocol 2: TFA Cleavage and Deprotection of a Peptide from Solid-Phase Resin
This protocol is a standard procedure for the final cleavage and deprotection of a peptide synthesized on a solid support.
-
Wash the peptide-resin with DCM and dry it under vacuum for at least 3 hours.[3]
-
Prepare the cleavage cocktail. A common cocktail for peptides containing sensitive residues is "Reagent B": 88% TFA, 5% phenol, 5% water, and 2% TIS.[7]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[8]
-
Stopper the reaction vessel and allow the mixture to stand at room temperature with occasional swirling for 1.5 to 2 hours.[3]
-
Filter the resin from the solution using a fritted funnel and collect the filtrate.
-
Wash the resin twice with fresh TFA, combining the filtrates.[8]
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet three times with cold ether to remove scavengers and their byproducts.[5]
-
Dry the crude peptide under vacuum. The peptide can then be dissolved in an appropriate aqueous buffer and lyophilized.
Visualizations
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Strategies to Improve Oral Bioavailability of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the oral bioavailability of Polyethylene Glycol (PEG)-ylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of PEGylated PROTACs often low?
A1: PEGylated PROTACs typically exhibit low oral bioavailability due to a combination of factors inherent to their structure. These molecules generally have a high molecular weight (often exceeding 700-1200 Da), which is beyond the range suggested by Lipinski's Rule of Five for optimal oral absorption.[1][2] This large size, coupled with a often high polar surface area and a significant number of rotatable bonds, can lead to poor membrane permeability and low aqueous solubility, both of which are critical for absorption from the gastrointestinal tract.[1][2][3]
Q2: What is the role of the PEG linker in the oral bioavailability of PROTACs?
A2: The PEG linker in a PROTAC serves to connect the target protein binder and the E3 ligase ligand. While PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of small molecules and biologics, its effect on the oral bioavailability of PROTACs can be complex. While it can increase solubility, it also significantly increases the molecular weight, which can negatively impact permeability.[1] Research has shown that in some cases, replacing a flexible PEG linker with a more rigid structure, such as a 1,4-disubstituted phenyl ring, can improve cellular permeability.[1]
Q3: What are the main strategies to improve the oral bioavailability of PEGylated PROTACs?
A3: The primary strategies can be broadly categorized into two main areas:
-
Formulation Strategies: These approaches focus on improving the dissolution and absorption of the PROTAC without chemically modifying the molecule itself. This includes the use of amorphous solid dispersions (ASDs), lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and nano-milling to increase the surface area for dissolution.[4]
-
Medicinal Chemistry Strategies: These involve chemical modifications to the PROTAC molecule to enhance its intrinsic properties for oral absorption. Key strategies include the prodrug approach, optimization of the linker, and selection of smaller, more "drug-like" E3 ligase ligands.[1][2][5]
Q4: How does a prodrug strategy work for PEGylated PROTACs?
A4: A prodrug is an inactive or less active form of a drug that is metabolized in the body to release the active parent drug. For PEGylated PROTACs, a common prodrug strategy involves masking a polar functional group with a lipophilic moiety.[2] This increases the overall lipophilicity of the molecule, potentially enhancing its ability to cross the intestinal membrane. Once absorbed, enzymes in the body cleave the lipophilic group, releasing the active PROTAC. Scientists have successfully designed a prodrug from a PROTAC by adding a lipophilic group to the CRBN ligand, which resulted in a significant increase in bioavailability.[1]
Q5: Can the choice of E3 ligase ligand impact oral bioavailability?
A5: Yes, the choice of the E3 ligase ligand can significantly influence the physicochemical properties of the PROTAC and, consequently, its oral bioavailability. For instance, PROTACs that utilize ligands for the von Hippel-Lindau (VHL) E3 ligase are often associated with lower oral exposure compared to those that use ligands for Cereblon (CRBN).[1][2] CRBN-based PROTACs tend to have a smaller molecular weight and are considered more "oral drug-like".[1] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both utilize the CRBN E3 ligase.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the development and testing of orally administered PEGylated PROTACs.
Issue 1: Low Permeability in Caco-2 Assays
-
Problem: Your PEGylated PROTAC shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction in a Caco-2 cell monolayer assay, indicating poor intestinal permeability.
-
Possible Causes & Solutions:
-
High Molecular Weight and Polarity: The inherent size and polarity of the PEGylated PROTAC may be limiting its passive diffusion across the cell membrane.
-
Medicinal Chemistry Approach:
-
Linker Optimization: Consider replacing the flexible PEG linker with a more rigid, conformationally constrained linker to reduce the molecule's flexibility and polar surface area.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure, which can shield polar groups and improve membrane permeability.[5]
-
-
-
Active Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on the apical side of Caco-2 cells, which actively pump the compound back into the intestinal lumen.
-
Experimental Verification: Conduct a bi-directional Caco-2 assay to measure both A-B and basolateral to apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
Solution: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the PROTAC structure to reduce its affinity for the efflux transporter.
-
-
Issue 2: Poor Aqueous Solubility
-
Problem: The PEGylated PROTAC has very low solubility in aqueous buffers, leading to poor dissolution in the gastrointestinal tract.
-
Possible Causes & Solutions:
-
Hydrophobic Nature: Despite the presence of a hydrophilic PEG linker, the overall molecule may still be highly lipophilic.
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Lipid-Based Formulations: Incorporating the PROTAC into lipid-based formulations like SEDDS can improve its solubilization in the gut.
-
-
Medicinal Chemistry Approach:
-
Introduce Ionizable Groups: The introduction of a basic nitrogen into an aromatic ring or alkyl linker can improve solubility.[1]
-
-
-
Issue 3: High First-Pass Metabolism
-
Problem: After oral administration in preclinical models, the parent PROTAC shows low systemic exposure, while high levels of metabolites are detected.
-
Possible Causes & Solutions:
-
Metabolic Instability: The PROTAC is being extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.
-
Medicinal Chemistry Approach:
-
Linker Modification: The linker is often a site of metabolic instability. Strategies to improve stability include changing the linker length, altering its anchor points, or using cyclic linkers.[1][5]
-
Blocking Metabolic Hotspots: Identify the primary sites of metabolism on the molecule and introduce chemical modifications (e.g., fluorination) to block these sites.
-
-
-
Data Presentation
The following tables summarize preclinical pharmacokinetic data for selected PROTACs, illustrating the impact of different strategies on oral bioavailability.
Table 1: Oral Pharmacokinetic Parameters of PROTACs with Medicinal Chemistry Modifications
| PROTAC | Target | E3 Ligase | Modification Strategy | Species | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| CFT1946 | BRAF V600E | Undisclosed | Linker Design | Rat | 89 | N/A | N/A | N/A |
| ARD-2128 | Androgen Receptor | Cereblon | Linker Rigidification | Mouse | 67 | N/A | N/A | N/A |
| ARD-2585 | Androgen Receptor | Cereblon | Linker Rigidification | Mouse | 51 | N/A | N/A | N/A |
| ARD-2051 | Androgen Receptor | Cereblon | Linker Optimization | Mouse | 53 | N/A | N/A | N/A |
| ARD-2051 | Androgen Receptor | Cereblon | Linker Optimization | Rat | 82 | N/A | N/A | N/A |
| ARD-2051 | Androgen Receptor | Cereblon | Linker Optimization | Dog | 46 | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Table 2: Impact of Formulation on PROTAC Solubility
| PROTAC | Formulation Strategy | Fold Increase in Supersaturation |
| AZ1 | Amorphous Solid Dispersion (ASD) | ~2-fold |
| ARV-110 | Amorphous Solid Dispersion (ASD) with 30% drug loading | Dissolution Enhancement |
| SelDeg51 | Amorphous Solid Dispersion (ASD) with 30% drug loading | Dissolution Enhancement |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
-
Materials:
-
96-well filter plates with a PVDF membrane (0.45 µm pore size)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution in DMSO
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Prepare the donor solutions by diluting the PROTAC and reference compound stock solutions in PBS to the final desired concentration (typically 10 µM).
-
Add the donor solutions to the wells of the filter plate.
-
Assemble the "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and C0 is the initial concentration in the donor well.
-
2. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium, providing a more biologically relevant model for predicting oral absorption.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test PROTAC stock solution in DMSO
-
Reference compounds (e.g., propranolol, atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability (to assess efflux), add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp value for both directions as described for the PAMPA assay.
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).
-
3. In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a PEGylated PROTAC in a rodent model.
-
Animals:
-
Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old)
-
-
Materials:
-
Test PROTAC
-
Vehicle for oral administration (e.g., a solution or suspension in a suitable vehicle like 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., a solution in a suitable vehicle like saline with a co-solvent)
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the rats overnight before dosing but allow free access to water.
-
Divide the rats into two groups: one for oral administration and one for intravenous (IV) administration.
-
Oral Dosing: Administer a single dose of the PROTAC formulation to the oral group via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Dosing: Administer a single bolus dose of the PROTAC solution to the IV group via a suitable vein (e.g., tail vein) at a lower dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples from each rat at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.
-
Calculate Oral Bioavailability (F%): F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Caption: Mechanism of action of a PEGylated PROTAC.
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Unlocking Precision in Drug Development: A Comparative Guide to Bromo-PEG10-t-butyl Ester and Other PEG Linker Lengths
For researchers, scientists, and drug development professionals, the judicious selection of a linker molecule is paramount in the design of optimized therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene glycol (PEG) chain in these linkers is a critical determinant of the conjugate's overall performance, influencing its solubility, stability, permeability, and in vivo efficacy. This guide provides an objective comparison of Bromo-PEG10-t-butyl ester with other Bromo-PEG-t-butyl esters of varying PEG lengths, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Bromo-PEGn-t-butyl ester series of linkers offers a versatile platform for bioconjugation. The bromo group provides a reactive handle for covalent attachment to nucleophiles like thiols, while the t-butyl ester protects a carboxylic acid functionality that can be deprotected for further modification. The PEG spacer itself is renowned for its ability to enhance the aqueous solubility and pharmacokinetic properties of conjugated molecules. The number of PEG units (n) dictates the length of the spacer, a parameter that can be fine-tuned to optimize the biological activity of the final conjugate.
The Impact of PEG Linker Length: A Data-Driven Comparison
The length of the PEG linker plays a crucial role in the efficacy of PROTACs and ADCs. For PROTACs, the linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. For ADCs, the linker length can affect the drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release at the target site.
| Property | PEG2 | PEG4 | PEG6 | PEG8 | PEG10 | PEG12 | PEG24 | References |
| Molecular Weight ( g/mol ) | 297.19 | 385.29 | 473.39 | 561.5 | 649.6 | 737.7 | 1266.36 | [1][2][3][4][] |
| Calculated logP | ~0.5 | ~1.2 | ~1.9 | ~2.6 | ~3.3 | ~4.0 | ~7.5 | [2] |
| Aqueous Solubility | Moderate | Good | High | Very High | Very High | Excellent | Excellent | [6] |
| Cell Permeability (PAMPA, Papp x 10⁻⁶ cm/s) | Higher | ↓ | ↓ | ↓ | ↓ | ↓ | Lower | [7] |
| PROTAC DC₅₀ | Variable | Optimal | Variable | May decrease | May decrease | May decrease | Often inactive | [8][9] |
| PROTAC Dₘₐₓ (%) | Variable | High | Variable | May decrease | May decrease | May decrease | Often inactive | [8][9] |
| ADC In Vivo Efficacy (% TGI) | Moderate | Good | High | Optimal | Optimal | High | May decrease | [10] |
| Plasma Half-life (t₁/₂) | Shorter | ↑ | ↑ | ↑ | ↑ | ↑ | Longer | [10] |
Note: The values for DC₅₀, Dₘₐₓ, and In Vivo Efficacy are highly dependent on the specific PROTAC/ADC system and cell line used. The trends indicated (↑ for increase, ↓ for decrease) are generalized from multiple studies.
Visualizing the PROTAC Mechanism of Action
References
- 1. Bromo-PEG2-t-butyl ester - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 2. Bromo-PEG4-t-butyl ester | C15H29BrO6 | CID 12082266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromo-PEG3-t-butyl ester, 782475-37-0 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Bromo-PEG and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates. The linker chemistry dictates the specificity, stability, and overall performance of the final product. This guide provides an in-depth, objective comparison of two commonly used PEGylation reagents: Bromo-PEG and NHS-ester PEG, supported by experimental data and detailed protocols.
This comparison will delve into the fundamental differences in their reaction mechanisms, specificity, stability, and optimal reaction conditions. By understanding these key characteristics, researchers can make informed decisions to select the most appropriate linker for their specific bioconjugation needs.
Mechanism of Action and Specificity
The primary difference between Bromo-PEG and NHS-ester PEG linkers lies in their reactive moieties and, consequently, their target functional groups on biomolecules.
NHS-ester PEG linkers are renowned for their reactivity towards primary amines (-NH2), which are abundantly available on the surface of proteins in the form of lysine residues and the N-terminus. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond. This amine-reactivity makes NHS-ester PEGs a versatile tool for modifying a wide range of proteins and peptides.[1][2]
Bromo-PEG linkers, on the other hand, are designed for selective reaction with nucleophiles, most notably thiol groups (-SH) from cysteine residues. The bromide acts as a good leaving group in a nucleophilic substitution reaction, leading to the formation of a highly stable thioether bond.[3][4] This thiol-specific conjugation allows for more site-specific modifications, as free cysteine residues are generally less abundant on protein surfaces than lysine residues.[5]
Reaction Kinetics and Efficiency
While direct comparative kinetic studies between Bromo-PEG and NHS-ester PEG are not extensively published, inferences can be drawn from the reactivity of their respective functional groups.
NHS-ester PEG reactions with amines are generally rapid, especially at slightly alkaline pH.[1] However, the efficiency can be hampered by the competing hydrolysis of the NHS ester in aqueous solutions, a reaction that also accelerates with increasing pH.[1] To achieve a high degree of labeling, a significant molar excess of the NHS-ester PEG reagent is often required.[2]
Bromo-PEG reactions with thiols are also efficient, although the bromoacetyl group is reported to be less reactive than a maleimide group. Kinetic studies have shown that the reaction of bromoacetyl functions with thiols is significantly slower at pH 6.5 compared to maleimides, but becomes more favorable at higher pH values, such as pH 9.0, while maintaining high chemoselectivity. This pH-dependent reactivity allows for a degree of control over the conjugation process.
Stability of the Resulting Conjugate
The stability of the linkage formed between the PEG and the biomolecule is paramount for the in vivo performance and shelf-life of the bioconjugate.
The amide bond formed by the reaction of an NHS-ester PEG with a primary amine is exceptionally stable under a wide range of physiological conditions.[1]
The thioether bond resulting from the conjugation of a Bromo-PEG with a thiol group is also known for its high stability.[6] Studies have shown that thioether linkages are generally more stable than, for example, maleimide-thiol adducts, which can be susceptible to retro-Michael reactions and exchange with other thiols.
Quantitative Data Summary
| Feature | Bromo-PEG Linkers | NHS-ester PEG Linkers |
| Target Functional Group | Thiols (-SH) on Cysteine Residues | Primary Amines (-NH2) on Lysine Residues and N-terminus |
| Resulting Linkage | Thioether Bond | Amide Bond |
| Reaction pH | Typically neutral to slightly alkaline (can be performed at pH 9.0 for bromoacetyl groups) | Neutral to slightly alkaline (pH 7.0-9.0, optimal around 8.3-8.5)[1] |
| Reaction Speed | Efficient, but generally slower than maleimide reactions at lower pH | Rapid, but competes with hydrolysis |
| Specificity | High for thiols, allowing for site-specific modification | Reactive with all accessible primary amines, leading to potentially heterogeneous products |
| Bond Stability | High, generally more stable than maleimide-thiol adducts | Very high, stable under physiological conditions[1] |
| Side Reactions | Potential for reaction with other nucleophiles at higher pH, but generally highly chemoselective for thiols | Hydrolysis of the NHS ester is the primary side reaction.[1] Potential for reaction with histidine and other nucleophilic residues.[7] |
| Reagent Stability | Generally stable | Moisture-sensitive, requires storage with desiccant[2] |
Experimental Protocols
General Protocol for Protein Conjugation with Bromo-PEG
This protocol provides a general guideline for the conjugation of a Bromo-PEG linker to a protein containing free cysteine residues. Optimization may be required for specific proteins and PEG reagents.
Materials:
-
Protein with accessible cysteine residue(s)
-
Bromo-PEG reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-nucleophilic buffer, pH 7.0-9.0. A higher pH (e.g., 8.5-9.0) can increase the reaction rate of bromoacetyl groups with thiols.
-
Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds and expose free thiols.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent to expose free cysteine residues. Remove the reducing agent by dialysis or desalting column. Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Bromo-PEG Solution Preparation: Immediately before use, dissolve the Bromo-PEG reagent in an anhydrous organic solvent like DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the Bromo-PEG stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific protein and Bromo-PEG reagent. Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol.
-
Purification: Remove unreacted Bromo-PEG and quenching reagent by dialysis, size-exclusion chromatography, or ion-exchange chromatography.
-
Characterization: Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays.
General Protocol for Protein Conjugation with NHS-ester PEG
This protocol outlines the general steps for conjugating an NHS-ester PEG linker to a protein.[2]
Materials:
-
Protein with accessible primary amines
-
NHS-ester PEG reagent
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5.[2] Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: Tris-buffered saline (TBS) or a solution of glycine or lysine.[2]
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[2] If the protein is in an incompatible buffer, perform a buffer exchange.
-
NHS-ester PEG Solution Preparation: Equilibrate the NHS-ester PEG reagent to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[2] Do not prepare stock solutions for long-term storage due to hydrolysis.[2]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.[2]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2]
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted NHS-ester PEG by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to determine the extent of PEGylation and by functional assays to assess the impact on biological activity.
Visualizing the Workflows
To better illustrate the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.
Caption: Bromo-PEG Bioconjugation Workflow.
Caption: NHS-ester PEG Bioconjugation Workflow.
Caption: Key Characteristics Comparison.
Conclusion
The choice between Bromo-PEG and NHS-ester PEG linkers is fundamentally driven by the desired outcome of the bioconjugation.
-
NHS-ester PEG linkers are the workhorse for general protein PEGylation due to the abundance of lysine residues. They are ideal when a high degree of PEGylation is desired and site-specificity is not a primary concern. However, researchers must be mindful of the potential for product heterogeneity and the reagent's sensitivity to hydrolysis.
-
Bromo-PEG linkers offer a more targeted approach by reacting specifically with cysteine residues. This makes them the preferred choice for applications requiring site-specific modification and a more homogeneous product. The resulting thioether bond provides excellent stability, making these conjugates well-suited for in vivo applications where long-term stability is crucial.
By carefully considering the factors of specificity, stability, and the nature of the target biomolecule, researchers can confidently select the optimal PEG linker to advance their therapeutic and diagnostic development programs.
References
- 1. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Bromo vs. Maleimide Functional Groups: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a functional group for bioconjugation is a critical decision that can significantly impact the stability, efficacy, and overall success of a therapeutic or diagnostic agent. This guide provides an objective comparison of two commonly employed thiol-reactive functional groups: bromo and maleimide groups, with a focus on their application in creating stable bioconjugates.
The development of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), is paramount in modern medicine. The linker chemistry connecting the biological moiety to the payload is a key determinant of the conjugate's performance. While maleimide chemistry has been a workhorse in the field due to its high reactivity and selectivity for cysteine residues, concerns over the stability of the resulting thioether bond have prompted the exploration of alternative functional groups. The bromo functional group, particularly in the form of bromoacetamides and bromomaleimides, has emerged as a compelling alternative, offering enhanced stability and novel functionalities.
Performance Comparison: Stability, Reactivity, and Specificity
The selection of a functional group hinges on a balance of reactivity, selectivity, and the stability of the final conjugate. Below is a summary of the key performance characteristics of bromo and maleimide functional groups.
| Feature | Bromo Functional Group (e.g., Bromoacetamide) | Maleimide Functional Group |
| Reaction with Thiols | Forms a stable thioether bond. | Forms a thiosuccinimide adduct via Michael addition.[1][2] |
| Conjugate Stability | High stability; not susceptible to retro-Michael reaction.[1][3] | Prone to retro-Michael reaction, leading to deconjugation or payload exchange with other thiols (e.g., albumin, glutathione).[1][4][5][6][7][8] |
| Reversibility | Bromomaleimides allow for reversible conjugation, enabling cleavage and regeneration of the native protein.[9][10][11] | Standard maleimide conjugation is generally considered irreversible.[11] |
| Reactivity | Bromoacetyl groups react optimally at a higher pH (e.g., pH 9.0) compared to maleimides.[9][12] | Highly reactive towards thiols at physiological pH (6.5-7.5).[1][2] |
| Specificity | High chemoselectivity for thiols, with minimal reaction with other nucleophiles like amines at optimal pH.[12] | Highly selective for thiols over amines within the optimal pH range of 6.5-7.5.[1][2][13] |
| Versatility | Dibromomaleimides offer two points of attachment for creating multifunctional conjugates.[10][14] | Primarily used for single-point attachment. |
The Critical Issue of Maleimide Instability
A significant drawback of maleimide-based conjugation is the reversibility of the Michael addition reaction, known as the retro-Michael reaction.[1][4] This can lead to the premature release of the payload from the targeting molecule in vivo, resulting in off-target toxicity and reduced therapeutic efficacy. The thiosuccinimide adduct can also undergo exchange reactions with other thiol-containing molecules in the biological environment, such as glutathione and albumin, leading to "payload migration."[1][8]
Several strategies have been developed to mitigate this instability, including the use of "self-hydrolyzing" maleimides or other chemical modifications to stabilize the conjugate.[5][8][15] However, the inherent stability of the thioether bond formed by bromoacetyl groups presents a more direct solution to this problem.
Experimental Data: Kinetic Discrimination
Studies have shown a significant difference in the reaction kinetics of maleimide and bromoacetyl groups with thiols at different pH values. This differential reactivity can be exploited for sequential conjugation.
| Functional Group | Optimal Reaction pH | Relative Reaction Rate |
| Maleimide | 6.5 | 2-3 orders of magnitude faster than bromoacetyl at this pH.[9][12] |
| Bromoacetyl | 9.0 | Reacts appreciably at this pH while retaining high chemoselectivity.[9][12] |
This kinetic discrimination allows for the specific labeling of a bifunctional molecule with two different thiol-containing payloads by controlling the pH of the reaction.
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol is a general guideline for the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule, such as a protein with a cysteine residue.
-
Dissolve the Thiolated Biomolecule: Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES).[16] The buffer should be free of any thiol-containing reagents.
-
Reduction of Disulfide Bonds (if necessary): If the thiol groups are present as disulfide bonds, they must first be reduced. Add a 50-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20 minutes at room temperature.[16]
-
Prepare the Maleimide Solution: Dissolve the maleimide-functionalized molecule in an organic solvent such as DMSO or DMF.[16][17]
-
Reaction: Add a 10-20 fold molar excess of the dissolved maleimide to the solution of the thiolated biomolecule.[16] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Incubation: Allow the reaction to proceed overnight at 4°C or for a few hours at room temperature.[16]
-
Purification: Purify the resulting conjugate using standard techniques such as gel filtration, HPLC, or dialysis to remove unreacted reagents.[16]
General Protocol for Bromoacetyl-Thiol Conjugation
This protocol provides a general framework for conjugating a bromoacetyl-functionalized molecule to a thiol-containing biomolecule.
-
Dissolve the Thiolated Biomolecule: Dissolve the protein or peptide in a buffer with a pH of around 9.0 (e.g., borate buffer).
-
Reduction of Disulfide Bonds (if necessary): As with the maleimide protocol, reduce any disulfide bonds using a suitable reducing agent like TCEP.
-
Prepare the Bromoacetyl Solution: Dissolve the bromoacetyl-functionalized molecule in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Reaction: Add the dissolved bromoacetyl reagent to the thiolated biomolecule solution. A molar excess of the bromoacetyl reagent is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.
-
Purification: Purify the conjugate using appropriate chromatography methods to remove excess reagents and byproducts.
Visualizing the Chemistry: Reaction Pathways and Workflows
To better illustrate the chemical reactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Reaction pathway of maleimide with a thiol, highlighting the unstable adduct.
Caption: Reaction pathway of a bromoacetyl group with a thiol, forming a stable bond.
Caption: General experimental workflow for bioconjugation.
Conclusion
The choice between a bromo and a maleimide functional group for bioconjugation is application-dependent. Maleimides offer the advantage of rapid and highly selective reactions at physiological pH, making them suitable for many applications.[1][2] However, the inherent instability of the resulting thiosuccinimide linkage is a significant concern, particularly for in vivo applications where long-term stability is crucial.[1][4][5]
The bromo functional group, especially bromoacetamide, provides a robust alternative by forming a stable thioether bond that is not susceptible to retro-Michael cleavage.[1][3] Furthermore, the development of bromomaleimides has introduced the possibility of reversible conjugation and the creation of multifunctional bioconjugates.[9][10][14] For applications demanding high stability and for the development of next-generation biotherapeutics like ADCs, the advantages offered by the bromo functional group make it a superior choice over traditional maleimide chemistry. Researchers and drug developers are encouraged to carefully consider the stability requirements of their specific application when selecting a conjugation strategy.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Validating Ternary Complex Formation with a PEG10 Linker PROTAC
For Researchers, Scientists, and Drug Development Professionals
The successful design of a Proteolysis Targeting Chimera (PROTAC) hinges on its ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of the PROTAC plays a critical role in this process, influencing the geometry, stability, and cooperativity of the ternary complex, which ultimately dictates the efficiency of target degradation.[1][2][3]
This guide provides a comparative overview of the validation of ternary complex formation, with a specific focus on PROTACs incorporating a polyethylene glycol (PEG) linker of approximately 10 units (PEG10). While direct head-to-head comparisons of a PEG10 linker against a wide array of other linkers in a single system are not extensively documented in publicly available literature, this guide synthesizes data from various studies to offer valuable insights into the performance of PEG linkers in comparison to other common linker types, such as alkyl chains.
We will delve into the key biophysical and cellular assays used to quantify ternary complex formation and present available data in a comparative format. Detailed experimental protocols for pivotal techniques are also provided to aid in the design and execution of validation studies.
The Crucial Role of the Linker in Ternary Complex Formation
The linker is not merely a passive spacer; its length, composition, and flexibility are key determinants of a PROTAC's efficacy.[1][2] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase within the ternary complex, leading to positive cooperativity and enhanced degradation.[3]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[1][2][4][5] The flexibility of the PEG chain can also be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[6] However, excessive flexibility can sometimes be detrimental. In contrast, more rigid linkers , such as those based on alkyl chains or cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, though they may present challenges in terms of solubility.[2]
Quantitative Comparison of PROTAC Performance with Different Linkers
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with PEG linkers of varying lengths to those with other linker types. It is important to note that these comparisons are drawn from different studies targeting a variety of proteins and utilizing different E3 ligases; therefore, the data should be interpreted with consideration of the specific experimental context.
Table 1: Biophysical Validation of Ternary Complex Formation
| PROTAC (Linker Type) | Target Protein | E3 Ligase | KD (PROTAC to Target, nM) | KD (PROTAC to E3, nM) | KD (Ternary Complex, nM) | Cooperativity (α) | Reference |
| MZ1 (PEG4) | BRD4BD2 | VHL | 18 | 67 | 4.4 | 15 | --INVALID-LINK-- |
| AT1 (Alkyl) | BRD4BD2 | VHL | 32 | 110 | 18 | 6.1 | --INVALID-LINK-- |
| PROTAC 1 (PEG) | SMARCA2 | VHL | 4700 | 29 | 29 | >1 | --INVALID-LINK-- |
| dBET1 (Alkyl) | BRD4 | CRBN | 170 | 1800 | - | - | --INVALID-LINK-- |
Note: Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the target in the absence of the E3 ligase to the ternary binding affinity. An α value greater than 1 indicates positive cooperativity.
Table 2: Cellular Potency of PROTACs with Different Linkers
| PROTAC (Linker Type) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 (PEG-based) | BRD4 | VHL | LNCaP | 1.3 | >95 | --INVALID-LINK-- |
| dBET1 (Alkyl) | BRD4 | CRBN | MV4-11 | 4.3 | >98 | --INVALID-LINK-- |
| Compound 3 (PEG3) | BTK | CRBN | MOLM-14 | 8.1 | 95 | --INVALID-LINK-- |
| Compound 7 (PEG7) | BTK | CRBN | MOLM-14 | 1.6 | >95 | --INVALID-LINK-- |
Experimental Protocols for Key Validation Assays
Accurate and robust experimental validation is paramount in PROTAC development. Below are detailed methodologies for two of the most powerful techniques for characterizing ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity.
Methodology:
-
Immobilization of E3 Ligase:
-
Recombinantly express and purify the E3 ligase (e.g., VHL-ElonginB-ElonginC complex).
-
Immobilize the E3 ligase onto a sensor chip (e.g., CM5 chip) via amine coupling to a target level of approximately 2000-4000 response units (RU).
-
Block the remaining active esters on the surface with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases to determine the on-rate (kon), off-rate (koff), and dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a constant, saturating concentration of the target protein in the running buffer.
-
Prepare a series of dilutions of the PROTAC in the target protein-containing buffer.
-
Inject the PROTAC/target protein solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Determine the KD for the binary interaction of the PROTAC with the target protein in a separate experiment (e.g., by immobilizing the target protein).
-
Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC to target) / (KD of ternary complex).
-
NanoBRET/HiBiT Assay for In-Cell Ternary Complex Formation and Degradation
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) and HiBiT platforms from Promega offer powerful tools to monitor protein-protein interactions and protein abundance in live cells.
Methodology for Ternary Complex Formation:
-
Cell Line Engineering:
-
Generate a stable cell line expressing the target protein endogenously tagged with HiBiT using CRISPR/Cas9 gene editing.
-
These cells should also stably express the LgBiT protein, which complements HiBiT to form a functional NanoLuc luciferase.
-
Transiently or stably express the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag.
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well plate.
-
Add the HaloTag ligand (e.g., NanoBRET 618) to the cells and incubate to allow for labeling of the E3 ligase.
-
Add the Nano-Glo Live Cell Substrate.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) over time using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET ratio upon PROTAC addition indicates the formation of the ternary complex.
-
Plot the NanoBRET ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.
-
Methodology for Target Protein Degradation:
-
Cell Line and Assay Setup:
-
Use the same HiBiT-tagged cell line as described above.
-
Plate the cells and add the Nano-Glo Live Cell Substrate.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the total luminescence over time.
-
-
Data Analysis:
-
A decrease in luminescence indicates the degradation of the HiBiT-tagged target protein.
-
Plot the percentage of remaining protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Visualizing Key Concepts in PROTAC Action
To further elucidate the principles of PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, experimental workflow, and the fundamental logical relationship of a successful PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for validating ternary complex formation.
Caption: Logical relationship of a successful PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for PROTAC Structure and Purity Confirmation
In the rapidly advancing field of targeted protein degradation, the chemical integrity of Proteolysis-Targeting Chimeras (PROTACs) is paramount to their efficacy and safety. Ensuring the correct structure and high purity of these heterobifunctional molecules is a critical step in the drug discovery and development process. This guide provides a comprehensive comparison of key analytical methods used to characterize PROTACs, offering insights into their principles, applications, and comparative performance.
Core Analytical Techniques
The characterization of PROTACs requires a multi-faceted analytical approach to confirm their structure, assess purity, and understand their behavior in biological systems. The primary techniques employed include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each of these methods provides unique and complementary information.
1. Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for PROTAC analysis, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[1][2] Given the relatively large molecular weight of PROTACs (typically around 1,000 Da), specialized MS techniques are often employed.[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS provide sub-ppm mass accuracy, which is crucial for confirming the elemental composition of the PROTAC molecule.[1][2]
-
Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the PROTAC molecule and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule, allowing for the confirmation of its structure, including the target protein ligand, the E3 ligase ligand, and the linker.[1][2] Various fragmentation methods can be used, such as Collision-Induced Dissociation (CID), Ultraviolet Photodissociation (UVPD), and Infrared Multiphoton Dissociation (IRMPD), each providing different types of structural information.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the separation of the PROTAC from impurities and degradants before mass analysis.[4][5] This is essential for both purity assessment and the characterization of individual components in a mixture.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including PROTACs. It provides detailed information about the chemical environment of each atom in the molecule.
-
1D NMR (¹H and ¹³C): These experiments are used to identify the different types of protons and carbons in the molecule and their connectivity. The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the molecular structure.
-
2D NMR (COSY, HSQC, HMBC): These more advanced techniques are used to establish through-bond and through-space correlations between different nuclei, which is essential for assembling the complete molecular structure and determining the stereochemistry.
-
¹⁹F NMR: For PROTACs containing fluorine atoms, ¹⁹F NMR can be a powerful tool for studying binding interactions and conformational changes, as well as for assessing cooperativity in ternary complex formation.[6][7]
3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of PROTAC samples by separating the main compound from any impurities, byproducts, or degradation products.[8]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for purity analysis of small molecules like PROTACs. It separates compounds based on their hydrophobicity.[8] A high-purity PROTAC sample will show a single major peak in the chromatogram.
-
Method Development: Developing a robust HPLC method is critical for accurate purity assessment. This involves optimizing parameters such as the column chemistry, mobile phase composition, and gradient to achieve good separation of all components.[4][5]
-
Forced Degradation Studies: HPLC is also used in forced degradation studies to identify potential degradation pathways and to develop stability-indicating methods.[4][9]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods for PROTAC characterization.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight, elemental composition, structural fragments | Definitive structure, stereochemistry, conformation, binding interactions | Purity, identification of impurities and degradants |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (nanomole to picomole) |
| Resolution | High (for HRMS) | Atomic level | High (for separation) |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Low (micrograms) |
| Throughput | High (with LC-MS) | Low | High |
| Primary Application | Molecular weight confirmation, structural elucidation | Definitive structural confirmation, conformational analysis | Purity assessment, quality control |
Experimental Protocols
1. Protocol for LC-MS/MS Analysis of a PROTAC
This protocol outlines a general procedure for confirming the identity and purity of a PROTAC using LC-MS/MS.
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[10] Further dilute the sample to a working concentration of 1-10 µg/mL for analysis.
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-20 minutes) is used to elute the PROTAC and separate it from impurities.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
MS Scan: Acquire full scan MS data over a mass range that includes the expected molecular weight of the PROTAC (e.g., m/z 200-2000).
-
MS/MS Scan: Use a data-dependent acquisition mode to trigger MS/MS fragmentation of the most intense ions in the full scan. Set the collision energy to a value that provides informative fragmentation (e.g., 20-40 eV).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the PROTAC to confirm its retention time and assess its purity.
-
Analyze the full scan MS spectrum to confirm the molecular weight of the PROTAC.
-
Analyze the MS/MS spectrum to confirm the fragmentation pattern and verify the structure.
-
2. Protocol for ¹H NMR Analysis of a PROTAC
This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the structure of a PROTAC.
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
NMR Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the PROTAC molecule. Compare the experimental spectrum to the expected spectrum to confirm the structure.
-
Visualizing Analytical Workflows
Graphviz diagrams can be used to visualize the logical flow of analytical procedures for PROTAC characterization.
Caption: A typical workflow for PROTAC synthesis, purification, and analytical characterization.
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, influencing not only the formation of a productive ternary complex but also the molecule's pharmacokinetic properties. Among the various linker types, flexible alkyl and polyethylene glycol (PEG) chains are the most prevalently used.[1][] This guide provides an objective comparison of the stability of alkyl versus PEG linkers in PROTACs, supported by experimental data, detailed methodologies, and illustrative diagrams to aid in rational PROTAC design.
At a Glance: Key Differences in Stability
| Feature | Alkyl Linkers | PEG Linkers |
| Metabolic Stability | Generally more stable, but can be susceptible to oxidation.[3] Shorter chains often exhibit higher stability.[][5] | Can be prone to O-dealkylation, leading to multiple fragmentation points.[6] However, overall stability can be comparable to or even better than some alkyl linkers.[6] |
| Chemical Stability | Chemically stable and synthetically accessible.[3] | Generally stable, but the ether linkages can be a site of metabolic vulnerability.[6][7] |
| Influence on Solubility | Tend to be hydrophobic, which can decrease aqueous solubility.[3] | Excellent hydrophilicity, improving water solubility.[3][8] |
| Cell Permeability | Higher hydrophobicity can improve cell penetration.[8] | Increased hydrophilicity can sometimes reduce cell permeability.[] |
| Flexibility | High flexibility allows for multiple spatial orientations.[10][11] | The gauche effect can favor turns, influencing conformational preferences.[12] |
Quantitative Comparison of Linker Stability
The metabolic stability of a PROTAC is often assessed by its in vitro half-life (t½) in human liver microsomes or hepatocytes. The following table summarizes experimental data comparing the stability of PROTACs with alkyl and PEG-based linkers.
| PROTAC | Linker Type | Linker Length | Half-life (t½) in Mouse Liver Microsomes (min) | Reference |
| R1 | Straight chain alkyl | 4 methylene units | 135 | [] |
| R2 | Straight chain alkyl | 8 methylene units | 18.2 | [] |
| 6e | Polyethylene glycol | Not specified | 1.3 | [] |
| 3e | Rigid (two pyridine rings) | Not specified | Significantly improved over 6e | [] |
Note: This table presents a subset of available data and is intended to be illustrative. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: The test PROTAC is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the PROTAC is typically in the low micromolar range.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC.
-
Data Analysis: The percentage of the parent PROTAC remaining at each time point is plotted against time. The half-life (t½) is then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Plasma Stability Assay
This assay assesses the chemical stability of a PROTAC in plasma, identifying potential degradation by plasma enzymes (e.g., esterases, amidases).
Methodology:
-
Incubation: The test PROTAC is incubated in plasma (e.g., human, mouse, rat) at 37°C.
-
Time-Point Sampling: Aliquots are collected at different time points (e.g., 0, 30, 60, 120 minutes).
-
Protein Precipitation: Proteins in the plasma samples are precipitated by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Following centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent PROTAC.
-
Data Analysis: The percentage of the parent PROTAC remaining is plotted against time to evaluate its stability.
Visualizing PROTAC Action and Evaluation
PROTAC Mechanism of Action
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Untitled Document [arxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Bromo-PEG10-t-butyl Ester Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of Bromo-PEG10-t-butyl ester with other common PEGylation reagents, supported by experimental data and detailed protocols. Understanding the reaction kinetics of these reagents is crucial for optimizing conjugation strategies in drug development, ensuring efficient and reproducible synthesis of PEGylated therapeutics.
Executive Summary
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The choice of the reactive group on the PEG linker significantly influences the reaction kinetics, specificity, and stability of the resulting conjugate. This guide focuses on the kinetic analysis of this compound and compares its performance with two other commonly used PEGylation reagents: Maleimide-PEG and NHS-ester-PEG.
Comparison of Reaction Kinetics
The efficiency of a PEGylation reaction is determined by its rate, which is typically described by a second-order rate constant (k). A higher rate constant indicates a faster reaction. The table below summarizes the expected kinetic performance of Bromo-PEG, Maleimide-PEG, and NHS-ester-PEG based on available literature for similar reactive moieties.
| Reagent Type | Target Functional Group | Optimal pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| Bromo-PEG | Thiol (e.g., Cysteine) | 8.0 - 9.0 | Estimated to be in the range of 1 - 10 | Highly chemoselective for thiols at alkaline pH. Forms a stable thioether bond. Allows for kinetic discrimination from maleimides by pH control.[1] |
| Maleimide-PEG | Thiol (e.g., Cysteine) | 6.5 - 7.5 | ~100 - 1000 | Very high reactivity with thiols at near-neutral pH.[2] The resulting thioether bond can be subject to a retro-Michael reaction, leading to potential instability.[3] |
| NHS-ester-PEG | Primary Amine (e.g., Lysine) | 8.0 - 8.5 | ~10 - 100 | High reactivity with primary amines.[4] Susceptible to hydrolysis at aqueous, alkaline conditions. |
Note: The rate constant for Bromo-PEG is an estimation based on the reactivity of similar bromoacetyl compounds. Specific kinetic studies on this compound are required for a precise value.
Reaction Mechanisms and Pathways
The conjugation reactions of Bromo-PEG, Maleimide-PEG, and NHS-ester-PEG proceed through distinct chemical pathways. Understanding these mechanisms is essential for controlling the reaction and predicting potential side products.
Experimental Protocols
To perform a kinetic analysis of these conjugation reactions, a robust experimental setup and a reliable analytical method are required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for monitoring the progress of PEGylation reactions.
General Experimental Workflow for Kinetic Analysis
Detailed Protocol for Kinetic Analysis of this compound Conjugation with a Thiol-Containing Peptide using RP-HPLC
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a cysteine-containing peptide)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiol-containing peptide in the phosphate buffer.
-
Prepare a stock solution of this compound in the same buffer immediately before use.
-
-
Reaction:
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, mix the peptide and Bromo-PEG solutions to achieve the desired final concentrations (e.g., pseudo-first-order conditions with a 10-fold excess of the Bromo-PEG reagent).
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a defined volume of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
RP-HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Separate the unreacted peptide and the PEGylated product using a suitable gradient of mobile phase B.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted peptide and the product at each time point.
-
Plot the concentration of the unreacted peptide versus time.
-
Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the peptide concentration versus time for pseudo-first-order conditions.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the Bromo-PEG reagent.
-
Conclusion
The choice of PEGylation reagent has a profound impact on the efficiency and outcome of the conjugation process. Bromo-PEG derivatives, such as this compound, offer a valuable tool for bioconjugation, particularly due to their pH-dependent reactivity which allows for orthogonal ligation strategies. While Maleimide-PEGs provide faster reaction rates at neutral pH, the stability of the resulting conjugate should be considered. NHS-ester-PEGs remain the reagent of choice for targeting primary amines. A thorough kinetic analysis, as outlined in this guide, is paramount for the rational design and optimization of PEGylated biotherapeutics.
References
The Rigid Dilemma: How Linker Rigidity Shapes PROTAC Activity
A Comparative Guide to Optimizing PROTAC Design
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is its linker, the chemical bridge connecting the target protein binder to the E3 ligase recruiter. The physicochemical properties of this linker, particularly its rigidity, can profoundly influence the efficacy of the PROTAC. This guide provides a comparative analysis of the impact of linker rigidity on PROTAC activity, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the rational design of next-generation protein degraders.
The Balancing Act: Flexibility vs. Rigidity
The linker's role extends beyond merely connecting two moieties; it dictates the spatial orientation of the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[1] A flexible linker, often composed of polyethylene glycol (PEG) or alkyl chains, can allow for a wider range of conformations, potentially facilitating the formation of a productive ternary complex.[2][3] Conversely, a rigid linker, incorporating elements like aromatic rings, alkynes, or cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic properties.[2][4] However, there is no one-size-fits-all solution, and the optimal degree of rigidity is highly dependent on the specific target protein and E3 ligase pair.[2]
Case Study 1: Androgen Receptor (AR) Degraders - A Tale of Two Linkers
The Androgen Receptor (AR) is a key driver in prostate cancer, making it a prime target for PROTAC-mediated degradation. Studies on AR-targeting PROTACs have provided valuable insights into the impact of linker rigidity.
In one instance, a series of "Specific and Non-genetic IAP-based Protein Erasers" (SNIPERs) targeting AR were developed. The parent compound, featuring a flexible PEG-based linker, demonstrated AR degradation. However, when the flexible linker was replaced with more rigid disubstituted phenyl linkers, the resulting PROTACs failed to show any AR degradation.[5] This suggests that for this particular scaffold, the conformational flexibility was essential for achieving a productive ternary complex geometry.
Conversely, the development of the highly potent AR degrader, ARD-69, highlights the benefits of a rigid linker design. ARD-69 incorporates a rigid piperidine/di-piperidine motif within its linker.[6][7] This rigid structure contributes to its exceptional potency, with DC50 values in the sub-nanomolar range in various prostate cancer cell lines.[8][9] The rigidity in ARD-69's linker is thought to pre-organize the molecule into an optimal conformation for binding to both AR and the von Hippel-Lindau (VHL) E3 ligase, leading to efficient degradation.[7]
Table 1: Comparison of AR-Targeting PROTACs with Flexible and Rigid Linkers
| PROTAC | Target | Linker Type | Cell Line | DC50 | Dmax | Reference |
| SNIPER (Parent) | AR | Flexible (PEG) | 22Rv1 | ~3 µM | Not Reported | [5] |
| SNIPER (Analogues) | AR | Rigid (Phenyl) | 22Rv1 | Inactive | Not Reported | [5] |
| ARD-69 | AR | Rigid (Piperidine) | LNCaP | 0.86 nM | >95% | [8][9] |
| ARD-69 | AR | Rigid (Piperidine) | VCaP | 0.76 nM | >95% | [8][9] |
| ARD-69 | AR | Rigid (Piperidine) | 22Rv1 | 10.4 nM | >95% | [8][9] |
Case Study 2: Hematopoietic Prostaglandin D Synthase (H-PGDS) Degraders - Subtle Changes, Significant Impact
A study on PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS), an enzyme implicated in allergic and inflammatory diseases, systematically investigated the effects of linker rigidity.[1][10] A parent PROTAC with a flexible linker was compared to analogues with progressively more rigid linkers, including one with a spirocyclic moiety.
Interestingly, while all the PROTACs exhibited potent H-PGDS degradation with nanomolar to picomolar DC50 values, the introduction of rigidity had nuanced effects on their overall performance. The more rigid PROTACs showed comparable or slightly reduced degradation activity compared to the flexible parent. This highlights that for H-PGDS, a certain degree of flexibility is well-tolerated and that excessive rigidification may not necessarily lead to improved degradation efficacy.
Table 2: Comparison of H-PGDS-Targeting PROTACs with Varying Linker Rigidity
| PROTAC | Target | Linker Modification | DC50 (nM) | Reference |
| PROTAC-1 | H-PGDS | Flexible (Parent) | 0.094 | [1] |
| PROTAC-2 | H-PGDS | Moderately Rigid | 0.22 | [1] |
| PROTAC-3 | H-PGDS | Rigid (Spirocycle) | 0.15 | [1] |
| PROTAC-4 | H-PGDS | Rigid (Spirocycle) | 0.19 | [1] |
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degraders - The Role of Cooperativity
Bruton's Tyrosine Kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies. Research on BTK-targeting PROTACs has shed light on the intricate relationship between linker length, flexibility, and the cooperativity of ternary complex formation.
In a study by Zorba et al., a series of BTK degraders with varying PEG linker lengths were synthesized.[11][12] It was observed that longer, more flexible linkers were necessary to alleviate steric clashes between BTK and the Cereblon (CRBN) E3 ligase, enabling potent degradation.[11] Interestingly, the most potent degraders did not exhibit positive thermodynamic cooperativity in ternary complex formation.[6][11] This suggests that while a favorable conformation is essential, strong cooperative binding is not always a prerequisite for efficient degradation. The flexibility of the linker, in this case, was crucial for achieving the necessary geometry for ubiquitination, even in the absence of strong stabilizing interactions between the two proteins.
Table 3: Comparison of BTK-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Target | Linker Length | Cell Line | DC50 (nM) | Reference | |---|---|---|---|---| | BTK PROTACs | BTK | Short (e.g., 2-3 PEG units) | Ramos | >1000 |[6] | | BTK PROTACs | BTK | Long (e.g., 4-8 PEG units) | Ramos | 1-40 |[6] |
Experimental Protocols
Protein Degradation Assay (Western Blotting)
This protocol outlines the general steps for assessing PROTAC-induced protein degradation using Western blotting.
1. Cell Culture and Treatment:
-
Seed cells (e.g., LNCaP for AR, Ramos for BTK) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-BTK) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of PROTACs on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
3. MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Plot the absorbance values against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
Visualizing the Pathways
To understand the context in which these PROTACs operate, it is essential to visualize the relevant signaling pathways.
Caption: General PROTAC Mechanism of Action.
Caption: Simplified Androgen Receptor Signaling Pathway.
Caption: Simplified BTK Signaling Pathway.
Conclusion
The rigidity of the linker is a critical parameter in PROTAC design that can significantly impact degradation efficiency. As demonstrated by the case studies of AR, H-PGDS, and BTK degraders, there is no universal optimal linker rigidity. The choice between a flexible and a rigid linker must be carefully considered in the context of the specific target protein and E3 ligase pair. While rigid linkers can offer advantages in terms of pre-organization and improved potency, flexible linkers may be necessary to overcome steric hindrance and allow for productive ternary complex formation. A systematic approach, combining rational design with empirical screening of linkers with varying degrees of rigidity, is crucial for the development of highly effective and selective PROTAC degraders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers navigating the intricate landscape of PROTAC design and optimization.
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
computational modeling of Bromo-PEG10-t-butyl ester in a ternary complex
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the protein of interest or POI), another ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein by the proteasome.[2] Given the complexity and dynamic nature of this three-body system, computational modeling has become an indispensable tool for the rational design and optimization of PROTACs.[3][4]
This guide provides a comparative overview of computational methods for modeling PROTAC ternary complexes, with a conceptual focus on molecules incorporating flexible linkers, such as a hypothetical "Bromo-PEG10-t-butyl ester" linker. While specific experimental data for this exact linker is not publicly available, this guide leverages established principles and methodologies from the broader field of PROTAC modeling to provide a relevant framework for researchers.
The Crucial Role of the Linker
The linker is not merely a passive connector; it plays a critical role in the stability and conformation of the ternary complex.[4] Its length, composition, and flexibility dictate the relative orientation of the POI and E3 ligase, which in turn influences the efficiency of the ubiquitination process.[5] Flexible linkers, such as those based on polyethylene glycol (PEG), are widely used in PROTAC design.[1] A component like "this compound" would represent a PEG linker of a specific length (10 PEG units) functionalized with a bromine atom (potentially for further chemical modification) and a t-butyl ester group. The conformational flexibility of PEG linkers allows for a broader range of interactions and can help optimize the formation of the ternary complex.[1]
Comparative Analysis of Computational Modeling Approaches
The computational modeling of PROTAC ternary complexes is challenging due to the high flexibility of the linker and the often weak protein-protein interactions involved.[6][7] Several computational strategies have been developed to address these challenges, each with its own strengths and limitations. The choice of method often depends on the available computational resources and the specific questions being addressed.
| Computational Method | Description | Strengths | Limitations | Applicable Software/Tools |
| Protein-Protein Docking | Predicts the binding orientation of the POI and E3 ligase to form a complex. The PROTAC is then built into the resulting protein-protein interface.[2] | Computationally efficient; good for initial screening of possible binding modes. | Often treats proteins as rigid bodies; may not accurately capture the conformational changes induced by the flexible linker. | MOE, PatchDock, HADDOCK, ZDOCK |
| Molecular Dynamics (MD) Simulations | Simulates the atomic-level movements of the ternary complex over time, providing insights into its stability, dynamics, and the conformational ensemble.[3][8] | Provides a dynamic view of the complex; can account for protein and linker flexibility; allows for the study of conformational changes.[5][9] | Computationally expensive; the accuracy of the results depends on the quality of the starting structure and the length of the simulation.[10] | AMBER, GROMACS, NAMD, Desmond |
| Free Energy Calculations | Estimates the binding affinity and stability of the ternary complex. Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[11] | Can provide a quantitative measure of binding strength and cooperativity; useful for ranking different PROTAC designs.[12] | Can be computationally intensive; the accuracy of absolute binding free energies can be limited, though relative rankings are often reliable. | AMBER (MMPBSA.py), GROMACS (g_mmpbsa) |
| Integrated Modeling Pipelines | Combine multiple techniques, such as protein-protein docking, linker conformational sampling, and energy minimization/scoring, into a comprehensive workflow.[6][7] | Can provide more accurate predictions by leveraging the strengths of different methods; can automate parts of the modeling process.[13] | Can be complex to set up and run; may require specialized software and expertise. | PRosettaC[6], PROTACable[13] |
Experimental Protocols for Model Validation
Computational models, while powerful, must be validated by experimental data. A variety of biophysical and cellular assays can be used to assess the formation and stability of the ternary complex and the degradation of the target protein.
In Vitro Pull-Down Assay to Confirm Ternary Complex Formation
This assay provides a straightforward method to qualitatively or semi-quantitatively assess the formation of the E3 ligase:PROTAC:target protein ternary complex.[14]
Objective: To determine if a PROTAC can mediate the interaction between a purified E3 ligase and a purified target protein.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) E3 ligase (e.g., VHL complex)
-
Purified target protein of interest (POI)
-
PROTAC molecule
-
Affinity resin corresponding to the E3 ligase tag (e.g., Ni-NTA agarose for His-tag)
-
Wash and elution buffers
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and the E3 ligase tag
Protocol:
-
Immobilization of E3 Ligase: Incubate the purified, tagged E3 ligase with the affinity resin to immobilize it.
-
Washing: Wash the resin several times with wash buffer to remove any unbound E3 ligase.
-
Incubation with PROTAC and POI: Resuspend the resin with the immobilized E3 ligase in a binding buffer. Add the PROTAC molecule at the desired concentration and the purified POI. Incubate to allow for the formation of the ternary complex. Include control reactions with DMSO (vehicle) instead of the PROTAC and reactions without the E3 ligase or POI.
-
Washing: Wash the resin again to remove any unbound PROTAC and POI.
-
Elution: Elute the protein complexes from the resin using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting. Probe the blot with antibodies against the POI and the E3 ligase tag. The presence of the POI in the elution fraction only in the presence of the PROTAC indicates the formation of a ternary complex.
Other valuable validation techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for quantitative binding analysis, and NanoBRET™ for monitoring ternary complex formation in living cells.[]
Visualizing PROTAC Mechanisms and Workflows
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs | bioRxiv [biorxiv.org]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Navigating the Linker Landscape: A Comparative Guide to PEG10-Utilizing PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. A key component in this design is the linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of successful PROTACs that employ a polyethylene glycol (PEG) linker, with a specific focus on those utilizing a PEG10 linker or longer-chain PEG variants, supported by experimental data and detailed protocols.
The length and composition of the linker profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency and selectivity of protein degradation.[1][2][3] PEG linkers are a popular choice due to their hydrophilicity, which can improve solubility and cell permeability, and their modular nature, allowing for systematic evaluation of linker length.[1][2][3][4]
Case Study: Structure-Activity Relationship of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
While a specific, comprehensive case study on a PROTAC utilizing a PEG10 linker with extensive publicly available data remains to be fully detailed in a single publication, a seminal study by Gadd et al. (2017) on Bromodomain and Extra-Terminal (BET) protein degraders provides a foundational understanding of the impact of PEG linker length. This study explored a series of PROTACs targeting BRD4, a key epigenetic reader implicated in cancer, by conjugating the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand using PEG linkers of varying lengths (n=2, 3, and 4).[5]
This guide will use the principles demonstrated in this and other related studies to provide a comparative framework for evaluating PROTACs with longer PEG linkers. For the purpose of this guide, we will extrapolate and present data for a hypothetical, yet representative, BRD4-targeting PROTAC with a PEG10 linker, drawing upon the trends observed in published literature.
Comparative Performance of BRD4-Targeting PROTACs
The following table summarizes the key performance indicators for a series of JQ1-based BRD4 PROTACs with varying PEG linker lengths. The data for the PEG10-linked PROTAC is an illustrative example based on established trends where optimal degradation is often observed with longer linkers.
| PROTAC | Linker Length | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Viability (pEC50) | Reference |
| PROTAC 1 | PEG-2 | BRD4 | VH032 | >1000 | <20 | 6.8 | [5] |
| PROTAC 2 | PEG-3 | BRD4 | VH032 | ~100 | ~80 | 7.5 | [5] |
| PROTAC 3 | PEG-4 | BRD4 | VH032 | ~50 | >90 | 7.8 | [5] |
| PROTAC 4 (Hypothetical) | PEG10 | BRD4 | VH032 | <10 | >95 | >8.0 | Extrapolated |
DC50 : Concentration of the PROTAC required to degrade 50% of the target protein. Dmax : Maximum percentage of target protein degradation achieved. pEC50 : Negative logarithm of the half-maximal effective concentration for cell viability inhibition.
Signaling Pathway and Experimental Workflow
The mechanism of action for these BRD4-targeting PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Evaluating the In Vivo Stability of Bromo-PEG Linkages: A Comparative Guide
For researchers and drug development professionals, the stability of polyethylene glycol (PEG) linkages to therapeutic proteins is a critical determinant of a drug's in vivo efficacy and safety. This guide provides an objective comparison of the in vivo stability of bromo-PEG linkages against other common PEGylation strategies, supported by available experimental data and detailed methodologies.
Comparative Stability of PEG Linkages
The in vivo stability of a PEGylated protein is largely dictated by the chemical nature of the linkage between the PEG polymer and the protein. Below is a comparison of common thiol-reactive PEGylation linkages.
| Linkage Chemistry | Reagent | Functional Group Targeted | Bond Formed | In Vivo Stability Profile |
| Bromo-PEG | Bromo-PEG | Cysteine (thiol) | Thioether | The thioether bond is known to be highly stable.[1][2] While direct comparative in vivo studies are limited, the stability of thioether linkages, such as those formed by PEG-vinylsulfone, is considered high.[1] |
| Maleimide-PEG | Maleimide-PEG | Cysteine (thiol) | Thioether (via Michael addition) | The thioether bond formed is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[2] Approximately 70% of a maleimide-PEG conjugate remained intact after 7 days of incubation with 1 mM glutathione.[2] This susceptibility to thioether exchange can compromise conjugate stability in vivo.[3] |
| Mono-sulfone-PEG | Mono-sulfone-PEG | Cysteine (thiol) | Thioether | This linkage is significantly more stable than the maleimide-PEG linkage.[2] Over 95% of a mono-sulfone-PEG conjugate remained intact after 7 days of incubation with 1 mM glutathione.[2] |
Experimental Protocols
Accurate assessment of the in vivo stability of PEGylated proteins is crucial. The following are detailed protocols for key experiments.
In Vivo Stability Assessment in a Rodent Model
-
PEG-Protein Conjugate Administration:
-
Administer the PEGylated protein (e.g., bromo-PEG-protein, maleimide-PEG-protein) intravenously to a cohort of rodents (e.g., Sprague-Dawley rats) at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours) post-administration.
-
Process the blood to isolate plasma, which contains the circulating PEG-protein conjugate.
-
-
Sample Analysis:
-
Analyze the plasma samples using the methods described below (SDS-PAGE, SEC-HPLC, and Mass Spectrometry) to determine the concentration of the intact conjugate and any deconjugated products over time.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE can be used for a qualitative and semi-quantitative assessment of PEG-protein conjugate stability.[1][4]
-
Sample Preparation:
-
Mix plasma samples with a loading buffer containing SDS and a reducing agent (if desired, though non-reducing conditions are often preferred to maintain the conjugate structure).
-
Heat the samples to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel.
-
Apply an electric current to separate the proteins based on their molecular weight. The PEGylated protein will migrate slower than the unconjugated protein.
-
-
Visualization:
-
Stain the gel with a protein-specific stain (e.g., Coomassie Brilliant Blue).
-
The presence and intensity of the bands corresponding to the PEGylated protein, unconjugated protein, and any degradation products can be observed. A decrease in the intensity of the PEG-protein band and an increase in the unconjugated protein band over time indicate instability.[1] It is important to note that native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction between PEG and SDS that can cause band smearing.[5][6]
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is a quantitative method to separate molecules based on their hydrodynamic radius, making it well-suited for analyzing PEGylated proteins.[7][8]
-
System Setup:
-
Use a size-exclusion column appropriate for the molecular weight range of the PEG-protein conjugate.
-
The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline).[8]
-
-
Sample Injection:
-
Inject the plasma samples into the HPLC system.
-
-
Detection:
-
Monitor the elution profile using a UV detector (at 280 nm for protein) and/or a refractive index (RI) detector (for PEG).[7][]
-
-
Data Analysis:
-
The intact PEG-protein conjugate will have a shorter retention time than the unconjugated protein.
-
Quantify the area under the peaks corresponding to the conjugate and any free protein to determine the percentage of intact conjugate at each time point.
-
Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive and accurate method for characterizing the PEG-protein conjugate and identifying any deconjugation or degradation products.
-
Sample Preparation:
-
The PEG-protein conjugate may need to be purified from the plasma, for example, using affinity chromatography.
-
-
LC-MS Analysis:
-
Couple liquid chromatography (such as reversed-phase or size-exclusion) to a mass spectrometer.
-
The LC separates the components of the sample before they enter the mass spectrometer.
-
-
Mass Analysis:
-
Acquire mass spectra of the intact conjugate and any related species.
-
Deconvolution of the spectra will provide the precise molecular weights, allowing for the confirmation of the intact conjugate and the identification of deconjugated protein or PEG fragments.
-
Visualizing Pathways and Workflows
To better illustrate the chemical reactions and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for in vivo stability assessment.
Caption: Comparison of thiol-reactive PEG linkage chemistries.
References
- 1. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG10-t-butyl Ester: A Step-by-Step Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bromo-PEG10-t-butyl ester, a halogenated polyethylene glycol (PEG) derivative commonly used in biomedical research and drug development. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
Understanding the Hazards
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Work should be conducted in a certified chemical fume hood. |
Disposal Workflow
The proper disposal of this compound follows a strict workflow to ensure safety and compliance. The process begins with identifying the waste and culminates in its removal by authorized personnel.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Objective: To safely collect and store this compound waste for proper disposal by Environmental Health and Safety (EHS) or a licensed waste management contractor.
Materials:
-
Designated halogenated organic waste container (glass or polyethylene).
-
Waste label.
-
Permanent marker.
-
Personal Protective Equipment (see table above).
-
Chemical fume hood.
Procedure:
-
Work in a Ventilated Area: All handling and transfer of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Container Selection: Obtain a designated waste container for halogenated organic compounds. Ensure the container is clean, in good condition, and compatible with the chemical.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Segregation of Waste: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
Secure Closure: Tightly seal the waste container cap to prevent leakage or evaporation.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste".
-
The chemical name: "this compound".
-
The classification: "Halogenated Organic Waste".
-
An approximate concentration and volume.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Arrange for Disposal: Once the container is full or has been in storage for a designated period (consult your institution's EHS guidelines), arrange for its collection by your institution's EHS department or a certified hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these immediate procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert Personnel: Notify your supervisor and other laboratory personnel in the area.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames and turn off spark-producing equipment.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Place the contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Essential Safety and Logistical Information for Handling Bromo-PEG10-t-butyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Bromo-PEG10-t-butyl ester.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves. Always inspect gloves for tears or contamination before use and remove them before handling common items like doorknobs or computers.[1][2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn at all times in the laboratory.[3] Ensure the lab coat is fully buttoned or zipped to provide a protective barrier for the torso and extremities.[4] Lab coats should not be worn outside of the laboratory to prevent the spread of contaminants.[5] |
| Eyes | Safety glasses or chemical splash goggles | All eye protection must meet ANSI standard Z87.1.[2][3] For handling larger volumes (over 1 liter) or when there is a significant splash hazard, chemical splash goggles are required.[3] |
| Face | Face shield | A face shield should be used in conjunction with safety glasses or goggles during procedures where there is a high risk of chemical splashes or sprays.[1][3] |
| Respiratory | Use in a well-ventilated area | Work with this compound should be conducted in a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure a safe experimental workflow from preparation to disposal.
-
Preparation : Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
-
Handling the Compound :
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Spill Management : In case of a spill, soak it up with an inert absorbent material and dispose of it in a suitable, closed container.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Container : Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.
-
Disposal Procedure : The waste container should be kept closed and stored in a designated hazardous waste accumulation area. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
-
Decontamination : Clean any contaminated surfaces thoroughly with an appropriate solvent and cleaning materials. Dispose of the cleaning materials as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. colgate.edu [colgate.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. chemistai.org [chemistai.org]
- 5. uab.edu [uab.edu]
- 6. fishersci.com [fishersci.com]
- 7. Bromo-peg3-t-butyl ester | Br-PEG3-C2-Boc | Bromides | Ambeed.com [ambeed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
